molecular formula C14H22ClNO B15590322 Clobutinol CAS No. 25085-17-0

Clobutinol

Katalognummer: B15590322
CAS-Nummer: 25085-17-0
Molekulargewicht: 255.78 g/mol
InChI-Schlüssel: KVHHQGIIZCJATJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethyl-2-butanol is an organic amino compound and a member of benzenes.
Clobutinol is a cough suppressant that is withdrawn from the US and EU markets. This compound may prolong the QT interval. In 2007, this compound was determined to cause cardiac arrhythmia in some patients.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1961 and is indicated for cough. It was withdrawn in at least one region.
was minor as SILOMAT mapped to AMINO ALCOHOLS (63-79)

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12/h5-8,11,17H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHHQGIIZCJATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022838
Record name Clobutinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

145-148
Record name Clobutinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09004
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

14860-49-2, 25085-17-0
Record name Clobutinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14860-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clobutinol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014860492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clobutinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09004
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clobutinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clobutinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.373
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOBUTINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NY2IX043A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diethylenetriamine crosslinked with epichlorohydrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Clobutinol on hERG Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobutinol (B83508), a centrally acting non-opioid antitussive agent, was withdrawn from the market due to its potential to prolong the QT interval and induce life-threatening cardiac arrhythmias.[1][2][3] The primary mechanism underlying this cardiotoxicity is the direct blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4][5] This channel is responsible for the rapid component of the delayed rectifier potassium current (IKr), which is critical for the repolarization of the cardiac action potential.[6][7] Inhibition of the hERG channel by this compound delays ventricular repolarization, leading to a prolongation of the action potential duration and, consequently, the QT interval on an electrocardiogram (ECG).[8][9] This document provides a comprehensive overview of the mechanism of action of this compound on hERG channels, summarizing quantitative data, detailing experimental protocols, and visualizing the involved pathways.

Quantitative Analysis of hERG Channel Inhibition by this compound

The inhibitory effect of this compound on hERG channels has been characterized by its concentration-dependent block. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of the block.

ParameterValueCell LineSource
IC50 2.9 ± 0.7 µMCOS-7[10]
IC50 1.9 µMHEK293[11]
Hill Coefficient 0.9COS-7[10]
Half-activation Potential (V1/2) -10.4 ± 5 mV (Control)COS-7[10]
  • IC50: The concentration of this compound required to block 50% of the hERG potassium current. The low micromolar values indicate a potent blocking effect.[10][11]

  • Hill Coefficient: A value close to 1 suggests a 1:1 binding stoichiometry between this compound and the hERG channel.[10]

  • Half-activation Potential (V1/2): This represents the membrane potential at which half of the hERG channels are activated. This compound has been noted to slightly but significantly modify the slope factor of activation.[10]

Characteristics of this compound-Induced hERG Block

This compound's interaction with the hERG channel displays several key features:

  • Voltage-Dependence: The blocking effect of this compound is positively voltage-dependent, meaning the block is more pronounced at more depolarized potentials.[10][12] This suggests that this compound preferentially binds to the open or inactivated states of the channel over the closed state.[10] At a concentration of 10 µM, this compound was shown to induce a slow decay of the activating current, which is indicative of a voltage-dependent block.[10]

  • State-Dependent Binding: The voltage dependency strongly implies that this compound binds to the hERG channel in a state other than the closed state, most likely the open and/or inactivated state.[10][13]

  • Direct Channel Interaction: The primary mechanism of this compound-induced QT prolongation is a direct interaction with the hERG channel rather than a complex signaling cascade.[6]

Experimental Protocols

The characterization of this compound's effect on hERG channels primarily relies on the patch-clamp electrophysiology technique .[5][14]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ionic currents across the cell membrane of a single cell expressing hERG channels.

Objective: To measure the hERG potassium current (IKr) in the presence and absence of this compound to determine the concentration-dependent inhibition and characteristics of the block.[6][15]

General Procedure:

  • Cell Culture: Mammalian cell lines, such as HEK293 or COS-7 cells, are stably transfected to express the hERG channel.[10][11]

  • Cell Preparation: On the day of the experiment, cells are detached from the culture flask and placed in a recording chamber on the stage of a microscope.[15]

  • Patch-Clamp Recording: A glass micropipette with a very small tip diameter is pressed against the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular solution and the membrane potential.[15]

  • Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents. A typical protocol involves:

    • A holding potential of around -80 mV.

    • A depolarizing step to a potential between 0 mV and +40 mV to activate the channels.

    • A repolarizing step to a potential around -50 mV to elicit a large tail current as the channels recover from inactivation before deactivating. The peak amplitude of this tail current is measured to assess the extent of channel block.[16]

  • Compound Application: The vehicle (e.g., DMSO) is first applied to establish a baseline recording, followed by increasing concentrations of this compound to determine the dose-response relationship.[15]

  • Data Analysis: The recorded currents are analyzed to determine the percentage of channel inhibition at various concentrations. This data is then fitted to the Hill equation to calculate the IC50 value and the Hill coefficient.[16][17]

Solutions:

  • External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.[18]

  • Internal (Pipette) Solution (in mM): Typically contains a high concentration of potassium, a chelating agent like EGTA, and ATP, with the pH adjusted to around 7.2.

Signaling Pathways and Logical Relationships

The mechanism of this compound-induced cardiotoxicity is a direct consequence of its physical interaction with the hERG channel, leading to a cascade of electrophysiological changes at the cellular and organ levels.

Clobutinol_hERG_Mechanism This compound This compound hERG_Channel hERG K+ Channel (IKr Current) This compound->hERG_Channel Direct Blockade (Voltage-dependent) Repolarization Delayed Ventricular Repolarization hERG_Channel->Repolarization Inhibition of APD Prolonged Action Potential Duration (APD) Repolarization->APD Leads to QT_Interval Prolonged QT Interval (ECG) APD->QT_Interval Manifests as Arrhythmia Increased Risk of Torsades de Pointes (TdP) QT_Interval->Arrhythmia Creates Substrate for

Caption: Consequence pathway of this compound-induced QT prolongation.

The diagram above illustrates the direct pathway from the molecular interaction of this compound with the hERG channel to the clinical manifestation of potential cardiac arrhythmias. The block of the IKr current by this compound is the initiating event that slows down the repolarization phase of the cardiac action potential.[6][8] This leads to a longer action potential duration, which is reflected as a prolonged QT interval on the surface ECG.[6] A prolonged QT interval is a well-established risk factor for the development of Torsades de Pointes, a life-threatening ventricular arrhythmia.[7]

Experimental Workflow for hERG Assay

The following diagram outlines a typical workflow for assessing the effect of a compound like this compound on hERG channels using automated patch-clamp systems, which are commonly used in drug safety screening.

hERG_Workflow Cell_Prep Cell Preparation (hERG-expressing cell line) Automated_Patch Automated Patch-Clamp Experiment Cell_Prep->Automated_Patch Compound_Prep Compound Preparation (this compound serial dilutions) Compound_Prep->Automated_Patch Voltage_Protocol Application of Voltage Protocol Automated_Patch->Voltage_Protocol Data_Acquisition Data Acquisition (hERG current measurement) Voltage_Protocol->Data_Acquisition Data_Analysis Data Analysis (IC50 determination) Data_Acquisition->Data_Analysis

Caption: Workflow for determining the IC50 of a compound on hERG channels.

This streamlined workflow enables the efficient screening of compounds for their potential to block hERG channels. The use of automated systems allows for higher throughput compared to manual patch-clamp, which is crucial in the early stages of drug development to identify and mitigate cardiotoxicity risks.

Conclusion

The primary mechanism of action of this compound on hERG channels is a direct, potent, and voltage-dependent block. This inhibition of the rapid delayed rectifier potassium current (IKr) leads to a delay in cardiac repolarization, prolongation of the action potential duration, and a consequent increase in the QT interval.[4][18] The quantitative data and experimental protocols described herein provide a clear understanding of the electrophysiological basis for the cardiotoxicity observed with this compound, which ultimately led to its withdrawal from the market.[2][19] This case serves as a critical example for the importance of thorough cardiac safety profiling during drug development.

References

Clobutinol: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Clobutinol (B83508) is a centrally acting antitussive agent that was previously used for the symptomatic treatment of non-productive cough.[1][2] Despite its efficacy, it was withdrawn from the market in 2007 due to concerns about its potential to cause cardiac arrhythmias by prolonging the QT interval.[1][2] This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, intended as a resource for researchers and drug development professionals. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of key processes.

Chemical Properties

This compound, with the IUPAC name (RS)-1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol, is a chiral molecule that was used as a racemic mixture.[2] The hydrochloride salt is a white to off-white solid powder.[3]

Physicochemical Properties

A summary of the key chemical and physical properties of this compound and its hydrochloride salt is presented in Table 1.

PropertyValueSource(s)
IUPAC Name (RS)-1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol[2]
CAS Number 14860-49-2 (this compound)[2]
1215-83-4 (this compound Hydrochloride)[1]
Molecular Formula C₁₄H₂₂ClNO[2][4]
C₁₄H₂₃Cl₂NO (Hydrochloride)[1][3]
Molecular Weight 255.79 g/mol [2]
292.24 g/mol (Hydrochloride)[1][3]
Monoisotopic Mass 255.138992038 Da[5]
291.1156698 Da (Hydrochloride)[1]
Boiling Point 145-148 °C[2][5]
Appearance White to off-white solid (Hydrochloride)[3]
Water Solubility 0.535 mg/mL[1][5]
logP 3.15[1]
pKa (Strongest Basic) 9.41[1]
pKa (Strongest Acidic) 14.64[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 5[1]
Topological Polar Surface Area 23.5 Ų[1]
Stability and Storage

This compound hydrochloride in solid form should be stored in a sealed container at 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years), protected from moisture and light.[3] Stock solutions in solvents like DMSO should be stored in sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month, and repeated freeze-thaw cycles should be avoided.[3] The compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3]

Synthesis of this compound

The synthesis of this compound was described in U.S. Patent 3,121,087 and involves a two-step process commencing with a Grignard reaction followed by amination.[2][6]

G A 1-(p-chlorophenyl)-2-chloro-propanone-(1) C Grignard Reaction in absolute ether A->C B Isopropyl-magnesium chloride (Grignard Reagent) B->C D Intermediate: 1-(p-chlorophenyl)-2,3-dimethyl-4-chloro-butanol-(2) C->D F Amination Reaction in benzene (B151609) (100-120°C) D->F E Dimethylamine (B145610) E->F G This compound F->G

Caption: Synthesis workflow for this compound.[6]

Experimental Protocol for Synthesis

The following is a detailed experimental protocol derived from the patent literature.[6]

Step 1: Grignard Reaction

  • Reaction Setup: Prepare a solution of 1-(p-chlorophenyl)-2-chloro-propanone-(1) (203 g, 1.0 mol) in 500 cc of absolute ether.

  • Grignard Reagent Addition: Add the solution dropwise to a Grignard reagent prepared from isopropyl-magnesium chloride.

  • Work-up: After the reaction is complete, decompose the reaction mixture with an aqueous solution of ammonium (B1175870) chloride. The ether layer is separated, and the aqueous layer is extracted with ether. The combined ether extracts are washed with water and dried over anhydrous sodium sulfate. The ether is then evaporated to yield the intermediate 1-(p-chlorophenyl)-2,3-dimethyl-4-chloro-butanol-(2).

Step 2: Amination Reaction

  • Reaction Setup: Dissolve the intermediate 1-(p-chlorophenyl)-2,3-dimethyl-4-chloro-butanol-(2) (247.5 g, 1.0 mol) in 500 cc of benzene.

  • Amination: Heat the solution in an autoclave with an excess of dimethylamine (approximately 2.0 mol) at a temperature of 100-120°C for several hours.

  • Work-up: After cooling, shake the reaction mixture with 2 N sodium hydroxide. The benzene layer is separated and washed with water. Extract the this compound with 2 N hydrochloric acid. The acidic extract is then made alkaline, and the liberated this compound base is extracted with ether. The ether is evaporated, and the residue is purified by distillation.

Chemical Reactivity and Mechanism of Action

This compound's primary therapeutic effect as an antitussive is attributed to its action on the central nervous system, where it is believed to raise the threshold for the cough reflex in the medulla oblongata.[7][8] Unlike opioid-based cough suppressants, it does not act on opioid receptors.[7]

However, the significant off-target effect of this compound involves the cardiovascular system.[1] Research has demonstrated that this compound is an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][7] This channel is critical for cardiac action potential repolarization.[1] Inhibition of the hERG channel by this compound delays ventricular repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram.[1] This delay increases the risk of developing potentially fatal cardiac arrhythmias, such as Torsades de Pointes.[1][8]

G A This compound B hERG Potassium Channel A->B binds to and blocks C Inhibition of K+ Efflux B->C leads to D Delayed Ventricular Repolarization C->D E QT Interval Prolongation D->E F Increased Risk of Cardiac Arrhythmias (e.g., Torsades de Pointes) E->F

Caption: Mechanism of this compound-induced QT prolongation.[1][9]

Experimental Protocols

Preparation of Stock Solutions for In Vitro Cellular Assays

This protocol describes the preparation of a high-concentration stock solution of this compound hydrochloride in dimethyl sulfoxide (B87167) (DMSO).[3][10]

Materials:

  • This compound hydrochloride powder (CAS: 1215-83-4)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) centrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Sterile, filter-barrier pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound hydrochloride powder into the tube. For a 10 mM stock solution, weigh out 2.92 mg.[10]

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube to achieve the target concentration. For a 10 mM stock, add 1 mL of DMSO.[10]

  • Dissolution: Vortex the solution and use an ultrasonic bath until the solution is clear to aid dissolution.[3]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store as recommended in Section 1.2.

Conceptual In Vitro hERG Channel Inhibition Assay (Thallium Flux Assay)

This conceptual protocol is based on standard thallium flux assays used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound on the hERG potassium channel.[3]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Plate hERG-expressing cells (e.g., HEK293-hERG) B Load cells with thallium-sensitive dye A->B C Add varying concentrations of this compound HCl (and controls: vehicle, known hERG blocker) B->C D Incubate to allow compound-channel interaction C->D E Stimulate with thallium-containing buffer to open channels D->E F Measure fluorescence intensity kinetically E->F G Normalize fluorescence signal to controls F->G H Plot % inhibition vs. log[this compound] G->H I Fit data to determine IC₅₀ value H->I

Caption: Conceptual workflow for an in vitro hERG inhibition assay.[3]

Procedure Outline:

  • Cell Plating: Plate cells stably expressing the hERG channel (e.g., HEK293-hERG) in a multi-well plate and incubate to allow for adherence.[3]

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.[3]

  • Compound Addition: Add varying concentrations of this compound hydrochloride (prepared from a DMSO stock) to the wells. Include a vehicle control (DMSO) and a known hERG blocker as a positive control.[3]

  • Incubation: Incubate the plate to allow the compound to interact with the hERG channels.[3]

  • Stimulation & Reading: Add a stimulation buffer containing thallium to open the hERG channels and immediately measure the fluorescence intensity kinetically using a plate reader. Thallium influx through open channels increases fluorescence.[3]

  • Data Analysis: Normalize the fluorescence signal to the controls. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[3] An IC₅₀ value of 1.9 µM has been reported for this compound's inhibition of the outward current in hERG transfected cells.[11]

References

Pharmacological Profile of Clobutinol Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobutinol (B83508) hydrochloride is a centrally acting, non-opioid antitussive agent that was previously utilized for the symptomatic treatment of non-productive cough.[1] Despite its demonstrated efficacy in reducing cough frequency, this compound was withdrawn from global markets due to significant safety concerns, primarily related to its potential to induce cardiac arrhythmias.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, with a detailed focus on its mechanism of action, pharmacodynamics, and the critical safety findings that led to its market withdrawal. The primary mechanism underlying its cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which leads to a prolongation of the QT interval and an increased risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP).[1][4] This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the pharmacological risks associated with this compound.

Introduction

This compound was introduced as a centrally acting cough suppressant and was in clinical use for several decades. Its antitussive effects are believed to be mediated through the inhibition of the cough reflex at the medullary cough center.[5][6] However, in 2007, accumulating evidence of its potential to cause cardiac arrhythmias prompted its worldwide withdrawal from the market.[3][7] The primary safety issue is its ability to prolong the QT interval on an electrocardiogram (ECG), a well-established risk factor for ventricular tachyarrhythmias.[2][8][9]

Mechanism of Action

Antitussive Effect

This compound is a centrally acting antitussive, and its primary therapeutic effect is believed to stem from the suppression of the cough reflex at the level of the medullary cough center in the brainstem.[5][6]

Cardiovascular Effects (Off-Target)

The most significant pharmacological action of this compound, from a safety perspective, is its potent inhibition of the hERG potassium channel.[1][4] The hERG channel is responsible for the rapid delayed rectifier potassium current (IKr), which plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential.[4] By blocking this channel, this compound delays ventricular repolarization, leading to a prolongation of the action potential duration and, consequently, a prolongation of the QT interval on the ECG.[1][4] This electrophysiological alteration creates a substrate for early afterdepolarizations and can trigger life-threatening polymorphic ventricular tachycardia, specifically Torsades de Pointes (TdP).[4][9]

Pharmacodynamics

The primary pharmacodynamic effect of concern for this compound is its dose-dependent inhibition of the hERG potassium current. This inhibitory action has been demonstrated in various in vitro and in vivo models. Studies utilizing the patch-clamp technique on cell lines expressing the hERG channel have quantified the inhibitory potency of this compound.[8][10]

Pharmacokinetics

Detailed pharmacokinetic data for this compound hydrochloride, including absorption, distribution, metabolism, and excretion parameters, are not widely available in publicly accessible literature. A 1977 study compared the pharmacokinetics of this compound HCl in different formulations in humans, but the abstract does not provide specific quantitative data.[8]

Data Presentation

Table 1: Inhibitory Potency of this compound on hERG Potassium Channel
ParameterValueCell LineMethodReference
IC₅₀~2.9 µMCOS-7 cells expressing WT hERGPatch-clamp[8][11]
IC₅₀1.9 µMhERG transfected cellsNot specified[12]
Table 2: In Vivo Effects of this compound on Cardiac Repolarization in Guinea Pigs
Dose (i.v.)EffectModelReference
1 and 10 mg/kgDose-dependent prolongation of QT interval and monophasic action potential (MAP) durationAnesthetized guinea pigs[13]
3 µM (in vitro)Prolonged action potential durationIsolated guinea pig ventricular tissues[13]

Experimental Protocols

In Vitro hERG Channel Inhibition Assay (Manual Patch-Clamp)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound hydrochloride on the hERG potassium channel current.

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG channel.[14]

Methodology:

  • Cell Culture: HEK293 cells expressing hERG are cultured under standard conditions.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.[15]

  • Solutions:

    • Internal (Pipette) Solution (in mM): e.g., 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.

    • External (Bath) Solution (in mM): e.g., 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol:

    • Cells are held at a holding potential of -80 mV.

    • A depolarizing step to +20 mV for 1 second is applied to activate the hERG channels.

    • The membrane potential is then repolarized to -50 mV to elicit the hERG tail current, which is measured.[10]

  • Compound Application:

    • A stable baseline hERG current is established by perfusing the cells with the external solution.

    • Increasing concentrations of this compound hydrochloride (e.g., 0.1, 1, 10, 100 µM) are sequentially applied to the cells.

    • The steady-state block at each concentration is recorded.

  • Data Analysis:

    • The peak amplitude of the hERG tail current is measured before and after drug application.

    • The percentage of current inhibition is calculated for each concentration.

    • A concentration-response curve is plotted, and the IC₅₀ value is determined by fitting the data to the Hill equation.

In Vivo QT Prolongation Study (Anesthetized Guinea Pig Model)

Objective: To assess the effect of this compound hydrochloride on the QT interval in an in vivo model.

Animal Model: Male Hartley guinea pigs.[5]

Methodology:

  • Anesthesia: Animals are anesthetized (e.g., with a combination of Inactin and urethane).[5]

  • Surgical Preparation: A tracheotomy is performed for artificial ventilation. The jugular vein is cannulated for intravenous drug administration, and the carotid artery is cannulated for blood pressure monitoring.

  • ECG Recording: Subcutaneous needle electrodes are placed to record a standard lead II ECG.

  • Drug Administration:

    • A baseline ECG is recorded.

    • This compound hydrochloride is administered intravenously at various doses (e.g., 1 and 10 mg/kg).[13]

    • The ECG is continuously monitored during and after drug administration.

  • Data Analysis:

    • The QT interval is measured from the ECG recordings.

    • The heart rate is also determined.

    • The QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Bazett's or Fridericia's formula, though species-specific corrections are preferred).

    • The change in QTc from baseline is calculated for each dose.

Mandatory Visualizations

G cluster_0 Cardiomyocyte This compound This compound hERG hERG K+ Channel This compound->hERG Inhibition IKr IKr Current This compound->IKr Reduces hERG->IKr Repolarization Ventricular Repolarization IKr->Repolarization Contributes to AP_Duration Action Potential Duration Repolarization->AP_Duration Shortens QT_Interval QT Interval AP_Duration->QT_Interval Determines Arrhythmia Torsades de Pointes QT_Interval->Arrhythmia Prolongation increases risk of

Caption: Signaling pathway of this compound-induced QT prolongation.

G start Start cell_culture Culture hERG-expressing cells (e.g., HEK293) start->cell_culture patch_clamp Establish whole-cell patch-clamp configuration cell_culture->patch_clamp baseline Record baseline hERG tail current patch_clamp->baseline drug_application Apply increasing concentrations of this compound HCl baseline->drug_application record_current Record steady-state current at each concentration drug_application->record_current record_current->drug_application Next concentration washout Washout with drug-free solution record_current->washout data_analysis Analyze data: calculate % inhibition washout->data_analysis ic50 Determine IC50 value data_analysis->ic50 end End ic50->end

Caption: Experimental workflow for in vitro hERG assay.

Conclusion

The pharmacological profile of this compound hydrochloride is characterized by its central antitussive activity, which is overshadowed by a significant and potentially life-threatening off-target effect: the blockade of the hERG potassium channel.[1] This action leads to a delay in cardiac repolarization, manifesting as QT interval prolongation and a heightened risk of Torsades de Pointes.[9] The withdrawal of this compound from the market serves as a critical case study in drug safety and underscores the importance of thorough cardiovascular safety profiling during all stages of drug development. For researchers and scientists, the well-documented proarrhythmic properties of this compound make it a useful positive control in preclinical and clinical QT prolongation studies.[11]

References

Clobutinol: A Technical Guide to its Historical Clinical Use as an Antitussive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobutinol (B83508) was a centrally acting, non-opioid antitussive agent once marketed for the symptomatic relief of cough under various trade names, including Silomat and Lomisat.[1] While demonstrating efficacy comparable to other cough suppressants, it was withdrawn from the global market in 2007 due to significant safety concerns, specifically its potential to prolong the QT interval and induce life-threatening cardiac arrhythmias.[1][2] This technical guide provides an in-depth review of the historical clinical and preclinical data for this compound, focusing on its efficacy, proposed mechanism of action, and the experimental protocols used in its evaluation.

Clinical Efficacy: Quantitative Data from Comparative Trials

Clinical investigations into the antitussive efficacy of this compound primarily involved comparative studies with other active treatments. The following tables summarize the key quantitative outcomes from these trials.

Table 1: Comparative Efficacy of this compound versus Butamirate (B195433) Citrate (B86180) in Patients with Irritative or Chronic Cough [2][3]

ParameterThis compoundButamirate Citratep-value (between groups)
Overall Efficacy (n=60)
Improvement in Cough SeverityHighly Significant (p < 0.001)Highly Significant (p < 0.001)Not Significant
Improvement in Cough FrequencyHighly Significant (p < 0.001)Highly Significant (p < 0.001)Not Significant
Subgroup: Cough due to Carcinoma (n=14)
Effect on Cough Frequency-Significantly Betterp = 0.026
Global Scores-Significantly Betterp = 0.013
Physician's Opinion-Significantly Betterp = 0.026

Table 2: Comparative Efficacy of this compound versus Oxomemazine-Guaifenesin Syrup in Acute Dry Cough of Infectious Origin [2]

ParameterThis compound (S)Oxomemazine-Guaifenesin (T)p-value (between groups)
Reduction in Cough Intensity (VAS)-4.3 ± 2.3-5.2 ± 2.3-
Cough Disappearance Rate29%46%p = 0.05
Time to Cough Disappearance (days)4.0 ± 1.14.0 ± 1.1Not Significant

Experimental Protocols: Clinical Trials

Comparative Study: this compound vs. Butamirate Citrate
  • Objective: To compare the antitussive efficacy and tolerability of this compound syrup with butamirate citrate linctus.[4]

  • Study Design: A double-blind, randomized controlled trial.[4]

  • Patient Population: 60 patients with irritative cough from seasonal respiratory disorders or chronic cough of any etiology.[4]

  • Dosing Regimen:

    • This compound Group: 3 tablespoons of Silomat® syrup daily for 5 days.[4]

    • Butamirate Citrate Group: 3 tablespoons of Sinecod® linctus daily for 5 days.[4]

  • Efficacy Assessment:

    • Primary endpoints were the reduction in the severity and frequency of cough, assessed by the physician.[4]

    • Secondary endpoint was the global opinion of the physician.[4]

  • Key Inclusion/Exclusion Criteria: Specific inclusion and exclusion criteria were not detailed in the available literature.

  • Statistical Analysis: The significance of observed effects was determined using appropriate statistical tests, with a p-value of less than 0.05 considered significant.[4]

Comparative Study: this compound vs. Oxomemazine-Guaifenesin
  • Objective: To compare the efficacy and tolerability of this compound with an oxomemazine-guaifenesin syrup in the treatment of acute dry cough of infectious origin.[2]

  • Study Design: A multicenter, randomized, single-blind study.[5]

  • Patient Population: 130 adult patients (18-70 years) with a dry cough of infectious origin.[2]

  • Dosing Regimen:

    • This compound Group (S): Details on the specific dosage were not provided in the available literature.

    • Oxomemazine-Guaifenesin Group (T): Toplexil® syrup, a combination of oxomemazine (B1678065) (a phenothiazine (B1677639) derivative with antihistamine and anticholinergic properties) and guaifenesin (B1672422) (an expectorant).[6] The exact dosage was not specified.

  • Efficacy Assessment:

    • The primary criterion was the evolution of cough intensity measured on a Visual Analog Scale (VAS) from 0 to 10 cm.[2]

    • Secondary criteria included the frequency of cough disappearance, time to cough disappearance, induction of sleep, frequency of nocturnal awakenings, and diurnal quality of life.[2]

  • Key Inclusion/Exclusion Criteria: Patients with a dry cough of infectious origin were included. Further specifics were not available.

  • Statistical Analysis: Statistical comparisons were made between the two treatment groups, with p-values reported for significant findings.[2]

Experimental Workflow: A Generalized Antitussive Clinical Trial

The following diagram illustrates a generalized workflow for a clinical trial evaluating an antitussive agent like this compound.

G cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis s1 Patient Recruitment (e.g., acute or chronic cough) s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 s4 Baseline Assessment (e.g., VAS, cough frequency) s3->s4 t1 Randomization s4->t1 t2a Treatment Arm A (e.g., this compound) t1->t2a t2b Treatment Arm B (e.g., Comparator/Placebo) t1->t2b t3 Treatment Period (e.g., 5 days) t2a->t3 t2b->t3 f1 Endpoint Assessment (e.g., daily diaries, follow-up visits) t3->f1 f2 Adverse Event Monitoring f1->f2 f3 Data Analysis f2->f3 f4 Results & Conclusion f3->f4

A typical workflow for an antitussive clinical trial.

Proposed Mechanism of Antitussive Action

While the precise central nervous system targets for this compound's antitussive effect are not well-elucidated, it is hypothesized to act on non-opioid pathways in the brainstem's cough center.[3] Potential targets include sigma-1 and NMDA receptors, similar to other non-opioid antitussives like dextromethorphan.

The proposed signaling pathway involves the modulation of neuronal excitability within the cough center. Activation of sigma-1 receptors can, in turn, modulate NMDA receptor function, which is crucial for synaptic plasticity and neuronal signaling. By interacting with these receptors, this compound may have suppressed the cough reflex.

G cluster_pathway Proposed Central Antitussive Mechanism of this compound This compound This compound sigma1 Sigma-1 Receptor This compound->sigma1 Agonist? nmda NMDA Receptor sigma1->nmda Modulation cough_center Cough Center Neurons nmda->cough_center Reduced Excitability cough_reflex Suppression of Cough Reflex cough_center->cough_reflex

Proposed central antitussive mechanism of this compound.

Preclinical Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

A standard preclinical model to assess the efficacy of antitussive agents is the citric acid-induced cough model in guinea pigs.[3]

  • Objective: To determine the ability of a test compound like this compound to suppress chemically induced cough in a conscious animal model.

  • Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are typically used and acclimatized for at least one week before the experiment.[2]

  • Apparatus:

    • A whole-body plethysmograph chamber to house the unrestrained animal.

    • An ultrasonic nebulizer to generate a citric acid aerosol.

    • A microphone and pressure transducer within the chamber to record cough sounds and pressure changes.

  • Procedure:

    • Baseline Cough Response: Each guinea pig is placed in the plethysmograph chamber and exposed to a nebulized solution of 0.4 M citric acid in saline for a defined period (e.g., 7-10 minutes) to establish a baseline cough count.[2]

    • Drug Administration: Animals are pre-treated with this compound, a positive control (e.g., codeine), or a vehicle, usually via oral or intraperitoneal administration.

    • Post-Treatment Cough Challenge: After a specified pre-treatment time (e.g., 60 minutes), the animals are re-exposed to the citric acid aerosol.[2]

  • Data Acquisition and Analysis:

    • The number of coughs, latency to the first cough, and cough intensity are recorded.

    • The antitussive effect is quantified as the percentage reduction in the number of coughs compared to the baseline or vehicle-treated group.

    • Statistical analysis is performed to determine the significance of the observed effects.[3]

Experimental Workflow: Preclinical Antitussive Study

The following diagram outlines the workflow for a preclinical study evaluating the antitussive properties of a compound like this compound.

G cluster_preclinical Preclinical Antitussive Experimental Workflow p1 Animal Acclimatization (e.g., Guinea Pigs) p2 Baseline Cough Induction (e.g., Citric Acid Aerosol) p1->p2 p3 Group Assignment (Vehicle, this compound, Positive Control) p2->p3 p4 Drug Administration p3->p4 p5 Post-Treatment Cough Challenge p4->p5 p6 Data Collection (Cough Count, Latency, Intensity) p5->p6 p7 Data Analysis & Comparison p6->p7

Workflow for a preclinical antitussive study.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion, are not extensively available in the public domain.[2]

Reason for Market Withdrawal: Cardiotoxicity

The primary reason for the worldwide withdrawal of this compound was the emergence of post-marketing data and a dedicated clinical trial that revealed a significant risk of QT interval prolongation.[2] This cardiac side effect is a precursor to potentially fatal arrhythmias, such as Torsades de Pointes. The underlying mechanism was identified as the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[3]

Conclusion

References

The Advent of a Novel Antitussive: The Initial Discovery and Synthesis of Clobutinol in the 1960s

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

In the landscape of mid-20th century pharmaceutical innovation, the quest for effective and non-addictive antitussive agents was a significant area of research. It was within this context that Clobutinol, a centrally acting cough suppressant, emerged from the laboratories of Dr. Karl Thomae GmbH, later a part of Boehringer Ingelheim. This technical guide provides a detailed exploration of the initial discovery and synthesis of this compound, with a focus on the pioneering work of Herbert Köppe and Otto Quadbeck, as documented in the primary patent literature of the 1960s.

Initial Discovery and Patenting

This compound, chemically known as 1-(p-chlorophenyl)-2,3-dimethyl-4-dimethylamino-butanol-(2), was first disclosed in U.S. Patent 3,121,087. The patent was filed on March 21, 1962, and subsequently granted on February 11, 1964, identifying Herbert Köppe and Otto Quadbeck as the inventors. This patent laid the foundational groundwork for a series of novel amino-butanol derivatives, with this compound being a key compound recognized for its potent cough-suppressing properties.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound, as outlined in the 1962 patent, is a multi-step process commencing with a Grignard reaction, followed by amination of the resulting chlorohydrin intermediate. The following sections provide a detailed experimental protocol based on the information available from that era.

Table 1: Quantitative Data for the Synthesis of this compound and Intermediates
Compound/IntermediateMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Yield (%)
1-(p-chlorophenyl)-2,3-dimethyl-4-chloro-butanol-(2)C₁₂H₁₆Cl₂O247.16128-130 at 0.4 mm HgNot SpecifiedNot Explicitly Stated
1-(p-chlorophenyl)-2,3-dimethyl-4-dimethylamino-butanol-(2) (this compound)C₁₄H₂₂ClNO255.79Not Specified89-90Not Explicitly Stated
This compound HydrochlorideC₁₄H₂₃Cl₂NO292.25Not Specified170-171Not Explicitly Stated
Experimental Protocols

Step 1: Synthesis of 1-(p-chlorophenyl)-2,3-dimethyl-4-chloro-butanol-(2)

The initial step involves the reaction of 1-(p-chlorophenyl)-2-chloro-propanone-(1) with isopropyl-magnesium chloride via a Grignard reaction.

  • Reactants:

    • 1-(p-chlorophenyl)-2-chloro-propanone-(1)

    • Isopropyl-magnesium chloride (Grignard reagent)

    • Anhydrous ether (solvent)

  • Procedure:

    • A solution of 1-(p-chlorophenyl)-2-chloro-propanone-(1) in anhydrous ether is prepared in a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser.

    • The solution is cooled, and a solution of isopropyl-magnesium chloride in anhydrous ether is added dropwise with continuous stirring.

    • After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature to ensure the completion of the Grignard reaction.

    • The reaction mixture is then hydrolyzed by pouring it onto a mixture of ice and a suitable acid (e.g., dilute hydrochloric acid or ammonium (B1175870) chloride solution) to decompose the magnesium complex.

    • The ether layer is separated, and the aqueous layer is extracted with ether.

    • The combined ether extracts are washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated under reduced pressure.

    • The resulting crude chlorohydrin, 1-(p-chlorophenyl)-2,3-dimethyl-4-chloro-butanol-(2), is purified by vacuum distillation.

Step 2: Synthesis of 1-(p-chlorophenyl)-2,3-dimethyl-4-dimethylamino-butanol-(2) (this compound)

The second step is the amination of the chlorohydrin intermediate with dimethylamine (B145610).

  • Reactants:

    • 1-(p-chlorophenyl)-2,3-dimethyl-4-chloro-butanol-(2)

    • Dimethylamine (aqueous or anhydrous solution)

    • A suitable solvent (e.g., benzene (B151609) or ethanol)

  • Procedure:

    • A solution of 1-(p-chlorophenyl)-2,3-dimethyl-4-chloro-butanol-(2) in a suitable solvent is placed in a pressure vessel (autoclave).

    • An excess of dimethylamine is added to the solution.

    • The vessel is sealed and heated to a specified temperature for several hours to facilitate the nucleophilic substitution reaction.

    • After cooling, the reaction mixture is processed to isolate the final product. This typically involves removing the excess dimethylamine and solvent.

    • The residue is then treated with a dilute acid to separate the basic product from any unreacted starting material or byproducts.

    • The acidic aqueous solution is washed with a water-immiscible organic solvent.

    • The aqueous solution is then made alkaline with a suitable base (e.g., sodium hydroxide (B78521) solution) to liberate the free base of this compound.

    • The liberated base is extracted with an organic solvent (e.g., ether).

    • The organic extract is washed with water, dried, and the solvent is evaporated to yield crude this compound.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., petroleum ether).

Step 3: Preparation of this compound Hydrochloride

For pharmaceutical use, the free base of this compound is typically converted to its hydrochloride salt.

  • Reactants:

    • 1-(p-chlorophenyl)-2,3-dimethyl-4-dimethylamino-butanol-(2) (this compound free base)

    • Anhydrous hydrogen chloride (gas or in a suitable solvent like ether or ethanol)

    • A suitable solvent (e.g., ether or acetone)

  • Procedure:

    • The purified this compound free base is dissolved in a suitable anhydrous solvent.

    • A solution of anhydrous hydrogen chloride in the same or a compatible solvent is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

    • The precipitated this compound hydrochloride is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Visualizing the Synthesis Pathway

The chemical synthesis of this compound can be represented by the following logical workflow.

Clobutinol_Synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_intermediate Intermediate cluster_product Final Product start1 1-(p-chlorophenyl)-2-chloro-propanone-(1) step1 Grignard Reaction start1->step1 start2 Isopropyl-magnesium chloride start2->step1 start3 Dimethylamine step2 Amination start3->step2 intermediate 1-(p-chlorophenyl)-2,3-dimethyl-4-chloro-butanol-(2) step1->intermediate product This compound step2->product intermediate->step2

Caption: Synthetic pathway of this compound from its starting materials.

Early Pharmacological Evaluation

The initial pharmacological assessments of this compound in the 1960s focused on its antitussive effects. While detailed protocols from the original patent are not extensively elaborated in publicly available documents, the methodologies of that era for evaluating cough suppressants typically involved animal models.

Experimental Workflow for Antitussive Activity Screening

A generalized workflow for testing the antitussive properties of a compound like this compound in the 1960s would have likely followed these steps:

  • Animal Model Selection: Guinea pigs were a common model for cough research due to their reliable cough reflex in response to various stimuli.

  • Induction of Cough: The cough reflex was typically induced by chemical irritants such as ammonia (B1221849) vapor, sulfur dioxide, or citric acid aerosol. Mechanical stimulation of the trachea was also a method employed.

  • Drug Administration: The test compound (this compound) would be administered to the animals, often orally or via injection, at varying doses. A control group would receive a placebo or a standard antitussive of the time, such as codeine, for comparison.

  • Observation and Data Collection: After a set period for drug absorption, the animals would be exposed to the cough-inducing stimulus. The number of coughs within a specific timeframe would be counted and recorded.

  • Data Analysis: The efficacy of the antitussive agent was determined by the percentage reduction in the number of coughs in the treated group compared to the control group. A dose-response relationship would often be established.

Antitussive_Screening_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Guinea Pig) administration Administer Compound/Control animal_model->administration drug_prep Prepare Test Compound (this compound) and Controls drug_prep->administration induction Induce Cough (e.g., Chemical Irritant) administration->induction observation Observe and Count Coughs induction->observation comparison Compare Cough Frequency (Treated vs. Control) observation->comparison efficacy Determine Antitussive Efficacy (% Reduction) comparison->efficacy

Caption: Generalized workflow for 1960s antitussive activity screening.

Conclusion

The discovery and synthesis of this compound in the early 1960s represent a notable chapter in the development of non-opioid antitussive agents. The synthetic route, centered around a Grignard reaction and subsequent amination, proved to be an effective method for producing this novel amino-butanol derivative. The early pharmacological evaluations, though rudimentary by modern standards, successfully identified its potent cough-suppressing activity, paving the way for its clinical use for several decades. This technical guide provides a retrospective look at the foundational science that introduced this compound to the pharmacopeia.

Unraveling the Molecular Basis of Clobutinol-Induced Cardiotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobutinol (B83508), a centrally acting antitussive agent, was withdrawn from the market due to its association with QT interval prolongation and an increased risk of life-threatening cardiac arrhythmias.[1][2][3][4] This technical guide provides a comprehensive examination of the molecular mechanisms underlying this compound-induced cardiotoxicity. The primary focus is its inhibitory action on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a critical component of cardiac repolarization.[5][6][7] This document details the quantitative data from electrophysiological studies, outlines the experimental protocols used to assess these effects, and visually represents the key signaling pathways and experimental workflows.

Core Mechanism: hERG Potassium Channel Blockade

The cardiotoxic effects of this compound are primarily attributed to its direct blockade of the hERG potassium channel.[8][9] This channel conducts the rapid component of the delayed rectifier potassium current (IKr), which is essential for the repolarization phase of the cardiac action potential.[1][7][10] Inhibition of the hERG channel by this compound delays this repolarization process, leading to a prolongation of the action potential duration (APD).[7][10] This cellular-level effect manifests as a prolonged QT interval on an electrocardiogram (ECG), a well-established risk factor for Torsades de Pointes (TdP), a polymorphic ventricular tachycardia that can be fatal.[1][11][12]

The interaction of this compound with the hERG channel is characterized by its voltage- and state-dependence. The blockade is more pronounced at more depolarized potentials, suggesting a preferential binding of the drug to the open or inactivated states of the channel over the closed state.[11][13][14]

Quantitative Analysis of hERG Channel Inhibition

Electrophysiological studies, primarily using the whole-cell patch-clamp technique, have quantified the inhibitory effect of this compound on the hERG channel. The key parameters are summarized below, providing a clear comparison of its potency.

ParameterValueCell LineSource(s)
IC50 1.9 µM - 2.9 µMCOS-7, CHO[2][3][11][12][15]
Hill Coefficient ~0.9COS-7[3][11][12]
Voltage Dependence PositiveCOS-7[3][11][14]
State Dependence Open/Inactivated-[11][13]

Table 1: Quantitative Data on this compound's hERG Channel Blockade. The IC50 value represents the concentration of this compound required to block 50% of the hERG current. A Hill coefficient close to 1 suggests a 1:1 binding stoichiometry between this compound and the hERG channel.

Signaling Pathway of this compound-Induced Cardiotoxicity

The arrhythmogenic effect of this compound follows a clear consequential pathway, beginning with the direct interaction with the hERG channel and culminating in the clinical manifestation of QT prolongation and arrhythmia.

G This compound This compound hERG hERG K+ Channel This compound->hERG Direct Blockade IKr IKr Current Inhibition hERG->IKr APD Action Potential Duration Prolongation IKr->APD QT QT Interval Prolongation APD->QT TdP Torsades de Pointes (Arrhythmia) QT->TdP

Figure 1: Signaling pathway of this compound-induced cardiotoxicity.

Experimental Protocols

The primary experimental technique used to characterize the effects of this compound on the hERG channel is the whole-cell patch-clamp electrophysiology assay .[11][12][16]

Objective

To measure the inhibitory effect of this compound on the hERG potassium current (IKr) in a heterologous expression system.

Materials and Reagents
  • Cell Line: A mammalian cell line (e.g., HEK293 or CHO cells) stably transfected with the gene encoding the hERG channel.[16]

  • Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with internal solution.

  • Internal Solution (Pipette Solution): Containing (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with KOH.

  • External Solution (Bath Solution): Containing (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Test Compound: this compound stock solution prepared in a suitable solvent (e.g., DMSO) and serially diluted to final concentrations in the external solution.[10]

  • Patch-Clamp Amplifier and Data Acquisition System.

Experimental Workflow

The following diagram outlines the typical workflow for a whole-cell patch-clamp experiment to assess this compound's effect on hERG channels.

G cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis CellCulture Cell Culture (hERG-expressing cells) Plating Cell Plating on Coverslips CellCulture->Plating Seal Gigaohm Seal Formation Plating->Seal WholeCell Whole-Cell Configuration Seal->WholeCell Baseline Baseline Current Recording (Vehicle Control) WholeCell->Baseline DrugApp This compound Application (Increasing Concentrations) Baseline->DrugApp Measure Measure Peak Tail Current DrugApp->Measure Normalize Normalize to Baseline Measure->Normalize DoseResponse Construct Dose-Response Curve Normalize->DoseResponse IC50 Calculate IC50 DoseResponse->IC50

Figure 2: Experimental workflow for hERG patch-clamp assay.
Step-by-Step Procedure

  • Cell Preparation: hERG-expressing cells are cultured and plated onto glass coverslips suitable for microscopy and electrophysiological recording.[8]

  • Seal Formation: A recording pipette filled with internal solution is brought into contact with a single cell, and gentle suction is applied to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.[7]

  • Whole-Cell Configuration: The patch of membrane under the pipette tip is ruptured to allow electrical access to the cell's interior.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves holding the cell at -80 mV, followed by a depolarizing step to +20 mV to activate the channels, and then a repolarizing step to -50 mV to measure the deactivating tail current.[8][10]

  • Baseline Recording: Stable baseline hERG currents are recorded in the presence of the vehicle control solution.[12]

  • Compound Application: The external solution is exchanged for solutions containing increasing concentrations of this compound, and the current is allowed to reach a steady-state at each concentration.[12]

  • Data Analysis: The peak amplitude of the hERG tail current is measured for each concentration. The percentage of current inhibition is calculated relative to the baseline. A concentration-response curve is then plotted and fitted with the Hill equation to determine the IC50 value.[9]

In Vivo Correlation

In vivo studies in animal models, such as guinea pigs, have confirmed that this compound administration leads to a dose-dependent prolongation of the QT interval, which is consistent with the in vitro findings of hERG channel blockade.[5] This correlation between in vitro hERG inhibition and in vivo QT prolongation solidifies the understanding of this compound's cardiotoxic mechanism.

Conclusion

The molecular basis of this compound-induced cardiotoxicity is unequivocally linked to its potent blockade of the hERG potassium channel.[9] This action disrupts normal cardiac repolarization, leading to a prolongation of the QT interval and a heightened risk of life-threatening arrhythmias.[1][6] The quantitative data derived from patch-clamp electrophysiology provides a clear measure of its inhibitory potency. For drug development professionals, the case of this compound serves as a critical reminder of the importance of early and thorough screening for hERG channel liability to mitigate the risk of adverse cardiac events.

References

In Vitro Electrophysiological Profile of Clobutinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in vitro electrophysiological effects of Clobutinol, a withdrawn antitussive agent. The primary focus of this document is to detail the compound's interaction with key cardiac ion channels, a critical factor in its safety profile and subsequent market removal. The predominant mechanism of this compound's adverse cardiac effects is the potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and life-threatening arrhythmias.[1][2][3] This guide synthesizes quantitative data from electrophysiological studies, outlines detailed experimental methodologies, and presents visual representations of the underlying mechanisms and workflows to serve as a thorough resource for the scientific community.

Quantitative Data Summary

The inhibitory effects of this compound on cardiac ion channels have been quantified primarily through patch-clamp electrophysiology. The following tables summarize the available data for the hERG potassium channel, with qualitative information provided for sodium and calcium channels due to limited publicly available direct patch-clamp data.[4]

Table 1: Inhibitory Effects of this compound on hERG (IKr) Channels

ParameterValueCell LineAssay MethodReference
IC502.9 µMCOS-7Whole-cell Patch Clamp[1][4][5]
IC501.9 µMHEK293 (hERG transfected)Patch-clamp electrophysiology[6]
Hill Coefficient0.9COS-7Whole-cell Patch Clamp[1][5]
Voltage DependenceBlock is more effective at depolarized potentialsCOS-7Whole-cell Patch Clamp[1][4]

Table 2: Effects of this compound on Cardiac Sodium (Nav1.5) and Calcium (Cav1.2) Channels

Ion ChannelParameterObservationExperimental ModelReference
Nav1.5 (INa)Effect on Maximum Upstroke Velocity of Action PotentialNo significant effect, suggesting low affinity for the channel.Guinea pig ventricular tissue[4]
Cav1.2 (ICa,L)Effect on Action PotentialProlongs action potential duration, consistent with IKr blockade.Guinea pig ventricular tissue[4]

Signaling Pathways and Mechanisms

The primary mechanism of this compound-induced cardiotoxicity is the direct blockade of the hERG potassium channel. This action disrupts the normal repolarization phase of the cardiac action potential.

Clobutinol_hERG_Mechanism This compound This compound hERG hERG K+ Channel (IKr Current) This compound->hERG Blocks K_efflux Reduced K+ Efflux hERG->K_efflux Leads to Repolarization Delayed Ventricular Repolarization K_efflux->Repolarization APD Prolonged Action Potential Duration (APD) Repolarization->APD QT QT Interval Prolongation APD->QT TdP Increased Risk of Torsades de Pointes (TdP) QT->TdP

Figure 1: Mechanism of this compound-induced QT prolongation.

Experimental Protocols

The gold standard for characterizing the effects of compounds on ion channels is the whole-cell patch-clamp technique.[5][7] The following are detailed methodologies for assessing the effects of this compound on hERG, Nav1.5, and Cav1.2 channels.

General Experimental Workflow

The process for evaluating a compound's effect on a specific ion channel using patch-clamp electrophysiology follows a standardized workflow.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing target channel) Whole_Cell Establish Whole-Cell Configuration Cell_Culture->Whole_Cell Solution_Prep Preparation of Internal & External Solutions Solution_Prep->Whole_Cell Baseline Record Baseline Current Whole_Cell->Baseline Drug_App Perfuse with This compound Solutions Baseline->Drug_App Record_Effect Record Current in Presence of Drug Drug_App->Record_Effect Washout Washout with Control Solution Record_Effect->Washout Measure_Current Measure Current Amplitude & Kinetics Washout->Measure_Current Dose_Response Construct Dose-Response Curve Measure_Current->Dose_Response IC50_Calc Calculate IC50 Dose_Response->IC50_Calc

Figure 2: Generalized workflow for patch-clamp analysis.
Whole-Cell Patch-Clamp Electrophysiology for hERG Channels

  • Objective: To determine the concentration-dependent inhibitory effect of this compound on the hERG potassium channel current (IKr).[5]

  • Cell Lines: Mammalian cell lines stably expressing the hERG channel, such as HEK293 or CHO cells, are commonly used.[4]

  • Solutions:

    • External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): KCl 130, MgCl2 1, MgATP 5, EGTA 5, HEPES 10; pH adjusted to 7.2 with KOH.

  • Voltage Protocol:

    • Hold the cell membrane potential at -80 mV.[5]

    • Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the channels.[5]

    • Repolarize the membrane to -50 mV to record the deactivating tail current. The amplitude of this tail current is used for quantification.[8]

  • Procedure:

    • Establish a stable whole-cell recording and record baseline currents in the vehicle control solution.

    • Perfuse the recording chamber with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).[5]

    • Perform a washout with the control solution to assess the reversibility of the block.[8]

  • Data Analysis:

    • Measure the peak tail current amplitude before and after drug application.[8]

    • Calculate the percentage of current inhibition for each concentration.

    • Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.[8]

Whole-Cell Patch-Clamp Electrophysiology for Nav1.5 Channels
  • Objective: To assess the effect of this compound on the peak and late sodium current (INa).

  • Cell Lines: HEK293 or CHO cells stably expressing the human Nav1.5 channel.

  • Solutions:

    • External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, Glucose 5, HEPES 10; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): CsF 120, CsCl 20, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH.

  • Voltage Protocol (for peak current):

    • Hold the membrane potential at -120 mV to ensure channels are in the resting state.

    • Apply a depolarizing pulse to -20 mV for 20-50 ms (B15284909) to elicit the peak inward current.

  • Procedure:

    • Record stable baseline peak INa.

    • Apply increasing concentrations of this compound and record the steady-state block.

  • Data Analysis:

    • Measure the peak inward current amplitude at each concentration.

    • Calculate the percentage of block and determine the IC50 if a significant block is observed.

Whole-Cell Patch-Clamp Electrophysiology for Cav1.2 Channels
  • Objective: To evaluate the effect of this compound on the L-type calcium current (ICa,L).

  • Cell Lines: HEK293 or CHO cells stably expressing the human Cav1.2 channel subunits (α1, β2, α2δ).

  • Solutions:

    • External Solution (in mM): TEA-Cl 140, CaCl2 10, HEPES 10; pH adjusted to 7.4 with TEA-OH. (Using TEA and a high concentration of the charge carrier, Ca2+ or Ba2+, helps to isolate the calcium current).

    • Internal Solution (in mM): CsCl 120, EGTA 10, MgATP 4, HEPES 10; pH adjusted to 7.2 with CsOH.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing pulse to 0 mV for 200 ms to elicit the peak inward calcium current.[1]

  • Procedure:

    • Record stable baseline ICa,L.

    • Apply increasing concentrations of this compound and measure the effect on the peak inward current.[1]

  • Data Analysis:

    • Measure the peak inward current amplitude before and after the application of this compound.[1]

    • Determine the percentage of block at different concentrations and calculate the IC50 if applicable.[1]

Logical Relationships and Clinical Implications

The in vitro electrophysiological findings for this compound have direct clinical relevance. The blockade of the hERG channel is a well-established mechanism for drug-induced QT prolongation, which is a significant risk factor for Torsades de Pointes.

Logical_Relationship cluster_invitro In Vitro Findings cluster_cellular Cellular Effect cluster_clinical Clinical Manifestation hERG_Block Potent hERG Channel Blockade (IC50 ~2-3 µM) APD_Prolongation Action Potential Duration Prolongation hERG_Block->APD_Prolongation Nav_Effect Minimal Na+ Channel Effect Nav_Effect->APD_Prolongation (no significant contribution) Cav_Effect Indirect Effect on APD Cav_Effect->APD_Prolongation (secondary to hERG block) QT_Prolongation QT Interval Prolongation on ECG APD_Prolongation->QT_Prolongation Arrhythmia Risk of Torsades de Pointes QT_Prolongation->Arrhythmia

Figure 3: Logical cascade from in vitro findings to clinical risk.

Conclusion

The in vitro electrophysiological data conclusively identify this compound as a potent blocker of the hERG potassium channel.[1][6] This inhibitory action, occurring at clinically relevant concentrations, is the primary driver of the observed prolongation of the cardiac action potential and the associated risk of severe arrhythmias.[2][3] While direct effects on other cardiac ion channels, such as Nav1.5 and Cav1.2, appear to be minimal, the profound impact on hERG-mediated repolarization underscores the importance of comprehensive ion channel screening in drug development and safety pharmacology. This technical guide provides a consolidated resource for understanding the molecular and cellular basis of this compound's cardiotoxicity.

References

Clobutinol's Impact on Cardiac Action Potential Duration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clobutinol (B83508), a centrally acting antitussive agent, was withdrawn from the market in several countries due to its potential to prolong the QT interval, a critical indicator of increased risk for life-threatening cardiac arrhythmias such as Torsades de Pointes (TdP).[1][2][3] This technical guide provides a comprehensive analysis of the electrophysiological effects of this compound on the cardiac action potential. The primary mechanism of action is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr).[1][4][5] This current is a key component in the repolarization phase of the cardiac action potential.[5][6] By inhibiting the hERG channel, this compound delays repolarization, leading to a prolongation of the action potential duration (APD) and, consequently, the QT interval.[3][4] This document summarizes the quantitative data on this compound's interaction with the hERG channel, details the experimental methodologies for assessing these effects, and provides visualizations of the molecular mechanism and experimental workflows.

Quantitative Data: hERG Channel Blockade by this compound

The inhibitory effect of this compound on the hERG potassium channel has been quantified in several electrophysiological studies. The data consistently demonstrates a concentration-dependent blockade. The key quantitative parameters are summarized in the table below.

ParameterValueCell LineAssay MethodSource(s)
IC50 2.9 µMCOS-7Whole-cell Patch Clamp[2][7][8]
1.9 µMHEK293Whole-cell Patch Clamp[9]
~2 µM-Computer Modeling[6]
Hill Coefficient 0.9COS-7Whole-cell Patch Clamp[2][7]
Half-activation Potential (V1/2) No significant changeCOS-7Whole-cell Patch Clamp[7]

Note: The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to block 50% of the hERG potassium current. A Hill coefficient close to 1 suggests a 1:1 binding stoichiometry between this compound and the hERG channel.[7]

Signaling Pathway and Mechanism of Action

The primary mechanism by which this compound prolongs the cardiac action potential duration is a direct, inhibitory interaction with the hERG potassium channel. This is not known to involve a complex intracellular signaling cascade. The blockade is voltage-dependent, suggesting a preferential binding of this compound to the open or inactivated state of the channel.[7]

cluster_membrane Cardiomyocyte Membrane cluster_effects This compound This compound herg hERG (IKr) Channel This compound->herg Blocks k_ion K+ Ions herg->k_ion Efflux delayed_repolarization Delayed Repolarization repolarization Phase 3 Repolarization k_ion->repolarization Drives apd Action Potential Duration (APD) repolarization->apd Shortens qt QT Interval apd->qt Determines prolonged_apd Prolonged APD delayed_repolarization->prolonged_apd prolonged_qt Prolonged QT Interval prolonged_apd->prolonged_qt

Mechanism of this compound-induced QT prolongation.

Experimental Protocols

The definitive method for characterizing the interaction of this compound with the hERG channel is whole-cell patch-clamp electrophysiology.[2] This technique allows for the direct measurement of ionic currents across the cell membrane of a single cell expressing the hERG channel.

Whole-Cell Patch-Clamp Electrophysiology

1. Cell Culture and Transfection:

  • HEK293 or COS-7 cells are commonly used for their low background of endogenous ion channel expression.[10]

  • Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth media.

  • Cells are transiently or stably transfected with the cDNA encoding the human hERG (KCNH2) channel.[10]

2. Electrophysiological Recording:

  • Solutions:

    • External (Bath) Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.[1]

    • Internal (Pipette) Solution (in mM): K-aspartate 110, KCl 25, NaCl 5, MgATP 3, HEPES 10, EGTA 0.01; pH adjusted to 7.2 with KOH.

  • Recording Setup:

    • A glass micropipette with a tip resistance of 1-2 MΩ is filled with the internal solution and brought into contact with a single transfected cell.[11]

    • A high-resistance "gigaohm" seal is formed between the pipette and the cell membrane.

    • The membrane patch under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.[4]

    • Currents are recorded using a patch-clamp amplifier and data acquisition software. Experiments are typically performed at room temperature (22-24°C) or near physiological temperature (35-37°C).[1][4]

3. Voltage Protocol and Data Acquisition:

  • The cell membrane potential is held at a holding potential of -80 mV.

  • To elicit the hERG tail current, a depolarizing pulse to +20 mV for 1-2 seconds is applied to activate and then inactivate the channels.[2]

  • The membrane is then repolarized to a negative potential (e.g., -50 mV) to record the deactivating tail current, which is characteristic of the hERG channel.

  • Baseline currents are recorded in a vehicle control solution until a stable response is achieved.

  • Increasing concentrations of this compound are perfused into the recording chamber, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).[2]

4. Data Analysis:

  • The peak amplitude of the hERG tail current is measured at each this compound concentration.

  • The percentage of current inhibition is calculated relative to the baseline control.

  • A concentration-response curve is generated by plotting the percent inhibition against the this compound concentration.

  • The IC50 value and Hill coefficient are determined by fitting the concentration-response data to the Hill equation.[12]

cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293, COS-7) transfection Transfection with hERG cDNA cell_culture->transfection patch_clamp Whole-Cell Patch Clamp Configuration transfection->patch_clamp voltage_protocol Apply Voltage Protocol (Depolarizing Pulse) patch_clamp->voltage_protocol record_baseline Record Baseline hERG Current (Vehicle) voltage_protocol->record_baseline apply_this compound Apply Increasing [this compound] record_baseline->apply_this compound record_drug_effect Record hERG Current at Steady-State apply_this compound->record_drug_effect measure_current Measure Peak Tail Current record_drug_effect->measure_current calc_inhibition Calculate % Inhibition measure_current->calc_inhibition plot_curve Plot Concentration- Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 & Hill Coefficient plot_curve->determine_ic50

Workflow for hERG channel electrophysiology study.

Conclusion

The available evidence unequivocally demonstrates that this compound's primary impact on cardiac action potential duration is mediated by the direct blockade of the hERG potassium channel.[1][5] This inhibitory action delays the repolarization phase of the action potential, leading to a prolonged APD and a corresponding prolongation of the QT interval on an electrocardiogram.[4] The quantitative data, with IC50 values in the low micromolar range, provides a clear cellular basis for the proarrhythmic potential that led to its withdrawal from the market.[3][9] The detailed experimental protocols, particularly whole-cell patch-clamp electrophysiology, remain the gold standard for assessing the effects of compounds on cardiac ion channels and are crucial for cardiac safety pharmacology.[2]

References

Central Nervous System Targets for Clobutinol's Antitussive Effect: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clobutinol (B83508) is a centrally acting, non-opioid antitussive agent that was historically used for the symptomatic treatment of cough.[1][2] Its primary mechanism of action is the suppression of the cough reflex within the central nervous system (CNS), specifically by increasing the threshold of the medullary cough center.[1][3] Despite its clinical efficacy, this compound was withdrawn from the market due to concerns regarding cardiac arrhythmias, specifically QT interval prolongation, which has been linked to the blockade of the hERG potassium channel.[3][4] This guide provides a comprehensive analysis of the known and hypothesized CNS targets for this compound's antitussive effect, supported by available preclinical and clinical data. While the precise molecular targets remain to be fully elucidated, evidence suggests a departure from the classic opioid pathways, pointing towards modulation of other key neurotransmitter systems involved in the central regulation of the cough reflex.

Introduction to the Central Regulation of the Cough Reflex

The cough reflex is a complex physiological process orchestrated by a network of neurons within the CNS. The central cough pattern generator, located in the medulla oblongata, integrates afferent signals from sensory nerves in the airways and generates a coordinated motor output to the respiratory muscles, resulting in a cough.[3][5] Key neurotransmitter systems implicated in the modulation of this central network include glutamatergic, GABAergic, serotonergic, and neurokinin pathways.[2][6] Centrally acting antitussives exert their effects by modulating the activity of these neuronal circuits, thereby reducing the frequency and intensity of coughing.[7]

Proposed Central Mechanisms of this compound's Antitussive Action

While the definitive molecular targets of this compound within the CNS have not been conclusively identified, its centrally mediated, non-opioid nature has led to several hypotheses regarding its mechanism of action.[2][3]

Modulation of Non-Opioid Neurotransmitter Systems

It is hypothesized that this compound's antitussive effect stems from its interaction with one or more non-opioid neurotransmitter systems within the brainstem.[2] These may include:

  • Glutamatergic System: The excitatory neurotransmitter glutamate, acting on receptors such as the N-methyl-D-aspartate (NMDA) receptor, plays a crucial role in the transmission of cough-inducing signals within the medulla.[6][8] Dextromethorphan, another non-opioid antitussive, is a known NMDA receptor antagonist.[3] It is plausible that this compound may also exert an inhibitory effect on glutamatergic neurotransmission.

  • GABAergic System: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Activation of GABA receptors can suppress neuronal excitability.[4] The GABAergic system is known to tonically inhibit the respiratory and cough centers.[1] Therefore, this compound might enhance GABAergic inhibition within the medullary cough center.

  • Sigma-1 Receptors: Sigma-1 receptors are intracellular chaperone proteins that can modulate various signaling pathways and ion channels.[9] The sigma-1 receptor agonist, dextromethorphan, has antitussive properties, suggesting a role for this receptor in cough suppression.[3][5] this compound's potential interaction with sigma-1 receptors warrants further investigation.

Signaling Pathway Diagrams

The following diagrams illustrate the hypothesized signaling pathways involved in the central antitussive effect of this compound.

Proposed_Central_Antitussive_Mechanism_of_this compound cluster_presynaptic Afferent Vagal Nerve Terminal cluster_postsynaptic Second-Order Medullary Neuron Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Neuronal_Excitation Neuronal Excitation (Cough Signal Propagation) NMDA_Receptor->Neuronal_Excitation Leads to GABA_A_Receptor GABA-A Receptor GABA_A_Receptor->Neuronal_Excitation Inhibits Sigma_1_Receptor Sigma-1 Receptor Sigma_1_Receptor->Neuronal_Excitation Modulates This compound This compound This compound->NMDA_Receptor Antagonizes (?) This compound->Sigma_1_Receptor Agonist (?) GABAergic_Interneuron GABAergic Interneuron This compound->GABAergic_Interneuron Potentiates (?) GABAergic_Interneuron->GABA_A_Receptor Releases GABA

Caption: Hypothesized central antitussive mechanisms of this compound.

Quantitative Data on Antitussive Efficacy

Direct comparative clinical trials with extensive quantitative data on this compound are limited due to its market withdrawal. However, preclinical studies provide some insight into its efficacy relative to other antitussive agents.

Compound Dose (mg/kg, i.p.) Animal Model Tussigen Antitussive Effect (% Inhibition of Cough Efforts) Reference
Codeine10CatMechanical Stimulation of Laryngopharyngeal and Tracheobronchial Areas~60-80%[1]
Dextromethorphan2CatMechanical Stimulation of Laryngopharyngeal and Tracheobronchial Areas~40-60%[1]
This compound20CatMechanical Stimulation of Laryngopharyngeal and Tracheobronchial Areas~50-70%[1]

Note: The data in this table is an approximation derived from graphical representations in the cited literature and serves for comparative purposes.

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the central antitussive effects of compounds like this compound.

In Vivo Model: Citric Acid-Induced Cough in Guinea Pigs

This is a standard preclinical model to assess the efficacy of antitussive agents.[2]

Objective: To determine the ability of a test compound to suppress chemically induced cough in a conscious animal model.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Whole-body plethysmograph

  • Ultrasonic nebulizer

  • Citric acid solution (e.g., 0.3 M)

  • Test compound (this compound) and vehicle control

Procedure:

  • Acclimatization: Animals are acclimatized to the experimental conditions for several days prior to the study.

  • Drug Administration: Animals are pre-treated with the test compound (e.g., this compound) or vehicle, typically via oral gavage or intraperitoneal injection, at a specified time before cough induction.

  • Cough Induction: Each animal is placed in the whole-body plethysmograph and exposed to an aerosol of citric acid for a defined period (e.g., 10 minutes).

  • Data Acquisition: The number of coughs is recorded during the exposure period. Coughs are identified by their characteristic sound and associated pressure changes within the plethysmograph.

  • Data Analysis: The antitussive effect is calculated as the percentage reduction in the number of coughs in the drug-treated group compared to the vehicle-treated group.

Citric_Acid_Induced_Cough_Workflow Start Start Acclimatization Animal Acclimatization (Guinea Pigs) Start->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Drug_Admin Drug Administration (this compound or Vehicle) Grouping->Drug_Admin Cough_Induction Exposure to Citric Acid Aerosol in Plethysmograph Drug_Admin->Cough_Induction Data_Collection Record Number of Coughs Cough_Induction->Data_Collection Data_Analysis Calculate % Inhibition of Cough Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the citric acid-induced cough model.
In Vitro Assay: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for specific CNS receptors.

Materials:

  • Membrane preparations from cells expressing the target receptor (e.g., NMDA, GABA-A, sigma-1)

  • Radiolabeled ligand specific for the target receptor

  • Test compound (this compound) at various concentrations

  • Filtration apparatus and scintillation counter

Procedure:

  • Incubation: The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

  • Quantification: The amount of radioactivity on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Ex Vivo/In Vitro Assay: Electrophysiological Recordings from Medullary Neurons

This technique is used to directly assess the effects of a compound on the electrical activity of neurons in the cough center.

Objective: To determine the effect of a test compound on the firing rate and synaptic activity of medullary neurons involved in the cough reflex.

Materials:

  • Brainstem slices from an appropriate animal model (e.g., rat, guinea pig)

  • Artificial cerebrospinal fluid (aCSF)

  • Patch-clamp rig with microscope and micromanipulators

  • Glass micropipettes

  • Test compound (this compound)

Procedure:

  • Slice Preparation: Thin slices of the brainstem containing the medulla are prepared.

  • Recording: A neuron within the medullary cough center (e.g., in the nucleus tractus solitarius) is identified, and a whole-cell patch-clamp recording is established.

  • Baseline Activity: The baseline spontaneous firing rate and synaptic activity (excitatory and inhibitory postsynaptic currents) of the neuron are recorded.

  • Drug Application: The test compound is applied to the brainstem slice via the perfusion of aCSF.

  • Data Acquisition and Analysis: Changes in the neuron's firing rate, membrane potential, and synaptic currents in response to the drug are recorded and analyzed.

Conclusion and Future Directions

This compound is a centrally acting antitussive that suppresses the cough reflex at the level of the medulla oblongata. While its efficacy has been demonstrated, the precise molecular targets for its antitussive effect remain to be definitively identified. Current hypotheses point towards the modulation of non-opioid neurotransmitter systems, including the glutamatergic, GABAergic, and sigma-1 receptor systems. The lack of specific binding and electrophysiological data for this compound highlights a significant knowledge gap.

Future research should focus on:

  • Comprehensive Receptor Profiling: Conducting extensive radioligand binding assays to determine the affinity of this compound for a wide range of CNS receptors.

  • Electrophysiological Studies: Performing patch-clamp recordings from identified medullary neurons to elucidate the direct effects of this compound on neuronal excitability and synaptic transmission.

  • In Vivo Target Engagement Studies: Utilizing techniques such as in vivo microdialysis or receptor occupancy studies in animal models to confirm the engagement of specific CNS targets by this compound at antitussive doses.

A deeper understanding of the central nervous system targets of this compound could provide valuable insights into the neuropharmacology of cough and inform the development of novel, safer, and more effective antitussive therapies.

References

The Metabolic Fate of Clobutinol: A Technical Guide to Its Metabolites and Their Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobutinol, a centrally acting cough suppressant first approved in 1961, was withdrawn from the market worldwide in 2007 due to safety concerns, primarily its potential to cause cardiac arrhythmias.[1] This adverse effect is linked to its ability to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to a prolongation of the QT interval.[2][3] A comprehensive understanding of its metabolic profile is crucial for elucidating the full spectrum of its pharmacological and toxicological activities. This technical guide provides an in-depth analysis of the identified and potential metabolites of this compound, their known biological activities, and the experimental methodologies for their identification and characterization.

Identified Main Metabolite: Northis compound

The primary identified metabolite of this compound is Northis compound, formed through the N-dealkylation of the parent compound. This biotransformation involves the removal of one of the methyl groups from the tertiary amine.

Quantitative Data on hERG Channel Inhibition

A key aspect of this compound's safety profile is its interaction with the hERG potassium channel. The inhibitory effects of both this compound and its main metabolite, Northis compound, have been quantified, and their half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundCell LineIC50 (µM)
This compoundhERG-transfected cells1.9
Northis compoundHEK293 cells8.0[2]

Table 1: In Vitro Inhibition of hERG Potassium Channels by this compound and Northis compound.

Potential Metabolic Pathways

Based on the chemical structure of this compound, which features a tertiary amine and a hydroxyl group, other significant metabolic transformations in addition to N-dealkylation are highly probable. These include N-oxidation and glucuronidation.

N-Oxidation

The tertiary amine group in this compound is a likely site for N-oxidation, a common metabolic pathway for such compounds. This reaction would lead to the formation of this compound N-oxide. The pharmacological and toxicological activities of this potential metabolite have not been specifically reported in the available literature.

Glucuronidation

The hydroxyl group in the this compound molecule presents a target for Phase II conjugation reactions, most notably glucuronidation. This process involves the attachment of a glucuronic acid moiety, which typically increases the water solubility of the compound and facilitates its excretion. The resulting metabolite would be a this compound-glucuronide. The biological activity of this potential conjugate is also currently unknown.

Experimental Protocols

A thorough investigation of this compound's metabolism requires a combination of in vitro and in vivo studies, employing advanced analytical techniques for the separation and identification of metabolites.

In Vitro Metabolism Studies Using Human Liver Microsomes

Human liver microsomes are a standard in vitro model for studying Phase I metabolic reactions, such as N-dealkylation and N-oxidation.[4][5][6][7][8]

Objective: To identify the primary oxidative metabolites of this compound.

Methodology:

  • Incubation: this compound is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system.

  • Extraction: The reaction is quenched, and the metabolites are extracted from the incubation mixture using a suitable organic solvent.

  • Analysis: The extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the metabolites based on their retention times and mass-to-charge ratios.[9][10]

Identification of Glucuronide Conjugates

Objective: To detect and characterize glucuronide metabolites of this compound.

Methodology:

  • In Vitro Glucuronidation Assay: this compound is incubated with human liver microsomes fortified with UDP-glucuronic acid (UDPGA).

  • Enzymatic Hydrolysis: To confirm the presence of glucuronide conjugates, samples can be treated with β-glucuronidase, an enzyme that cleaves the glucuronic acid moiety.[11][12][13][14][15] A shift in the chromatographic peak corresponding to the disappearance of the conjugate and the appearance of the parent drug confirms the identity of the glucuronide.

  • LC-MS/MS Analysis: The samples are analyzed by LC-MS/MS to identify the glucuronide conjugate and its aglycone after hydrolysis.

Quantitative Analysis of Metabolites in Biological Fluids

Objective: To determine the concentrations of this compound and its metabolites in plasma or urine.

Methodology:

  • Sample Preparation: Biological samples (plasma or urine) are subjected to a protein precipitation or liquid-liquid extraction procedure to isolate the analytes.

  • Chromatographic Separation: The extracted samples are injected into a High-Performance Liquid Chromatography (HPLC) system for separation.

  • Detection and Quantification: A tandem mass spectrometer (MS/MS) is used for the sensitive and specific detection and quantification of this compound and its metabolites.

Visualizations

Predicted Metabolic Pathway of this compound

Clobutinol_Metabolism This compound This compound Northis compound Northis compound (N-dealkylation) This compound->Northis compound N_Oxide This compound N-Oxide (N-oxidation) This compound->N_Oxide Glucuronide This compound Glucuronide (Glucuronidation) This compound->Glucuronide

A diagram illustrating the predicted metabolic pathways of this compound.

Experimental Workflow for Metabolite Identification

Metabolite_ID_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Analytical Identification cluster_quantification Quantitative Analysis Incubation Incubation with Human Liver Microsomes Extraction Metabolite Extraction Incubation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Hydrolysis Enzymatic Hydrolysis (for Glucuronides) LCMS->Hydrolysis Plasma_Analysis Analysis in Plasma/Urine LCMS->Plasma_Analysis

A flowchart of the experimental workflow for identifying this compound metabolites.

Conclusion

The metabolic profile of this compound is not yet fully elucidated in publicly available literature. While Northis compound is a known metabolite with quantified effects on the hERG channel, further research is required to definitively identify and characterize other potential metabolites, such as the N-oxide and glucuronide conjugates. The experimental protocols outlined in this guide provide a framework for conducting comprehensive metabolism studies. A complete understanding of the biotransformation of this compound and the biological activities of all its major metabolites is essential for a thorough assessment of its safety profile and the mechanisms underlying its adverse effects. This knowledge is critical for the development of safer antitussive agents and for the broader understanding of drug-induced cardiotoxicity.

References

Physicochemical properties and solubility of Clobutinol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties and Solubility of Clobutinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties and solubility characteristics of this compound hydrochloride. The information is presented to support research, development, and formulation activities involving this compound. All quantitative data are summarized in tables for clarity, and detailed experimental protocols are provided for key analytical methods.

Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of this compound, a centrally acting cough suppressant. An understanding of its fundamental physicochemical properties is critical for its formulation and delivery.

Table 1: Core Physicochemical Properties of this compound Hydrochloride

PropertyValue
Molecular Formula C₁₄H₂₂ClNO · HCl
Molecular Weight 307.24 g/mol
Appearance White or almost white, crystalline powder
Melting Point Approximately 170 - 174 °C
pKa 9.2
Log P (Octanol/Water) 3.5

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability. This compound hydrochloride exhibits solubility in aqueous and organic solvents.

Table 2: Solubility of this compound Hydrochloride

SolventSolubility
Water Soluble
Ethanol (96%) Freely soluble
Methylene chloride Freely soluble

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound hydrochloride.

Determination of Melting Point

The melting point is determined using the capillary method.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small quantity of the finely powdered this compound hydrochloride is introduced into a capillary tube, sealed at one end.

    • The sample is packed to a height of approximately 3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a rate of 1 °C/min near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Determination of pKa (Potentiometric Titration)

The pKa is determined by potentiometric titration in an aqueous medium.

  • Apparatus: pH meter with a combined glass electrode, burette, magnetic stirrer.

  • Procedure:

    • A precisely weighed amount of this compound hydrochloride is dissolved in a known volume of purified water.

    • The solution is titrated with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH).

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of NaOH added.

    • The pKa is calculated from the pH at the half-equivalence point.

Determination of Log P (Shake-Flask Method)

The partition coefficient (Log P) between n-octanol and water is a measure of lipophilicity.

  • Apparatus: Separatory funnels, mechanical shaker, UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • n-Octanol and a suitable aqueous buffer (pH 7.4) are mutually saturated by shaking them together for 24 hours.

    • A known concentration of this compound hydrochloride is prepared in the aqueous buffer.

    • Equal volumes of the drug solution and the saturated n-octanol are placed in a separatory funnel.

    • The funnel is shaken for a defined period (e.g., 1 hour) to allow for partitioning.

    • The mixture is centrifuged to ensure complete phase separation.

    • The concentration of this compound hydrochloride in the aqueous phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax).

    • The concentration in the n-octanol phase is calculated by mass balance.

    • The partition coefficient, P, is the ratio of the concentration in n-octanol to the concentration in the aqueous phase. Log P is the logarithm of this value.

Visualized Workflows and Relationships

Experimental Workflow for Physicochemical Characterization

The logical flow for the characterization of a new batch of this compound hydrochloride is outlined below.

cluster_workflow Physicochemical Characterization Workflow Sample This compound HCl Raw Material MeltingPoint Melting Point Analysis Sample->MeltingPoint pKa pKa Determination (Titration) Sample->pKa LogP Log P Determination (Shake-Flask) Sample->LogP Solubility Solubility Assessment Sample->Solubility Report Comprehensive Property Report MeltingPoint->Report pKa->Report LogP->Report Solubility->Report

Caption: A logical workflow for the physicochemical analysis of this compound HCl.

Relationship of Physicochemical Properties to Drug Development

The interplay between these core properties is crucial for formulation and development decisions.

cluster_relations Impact of Properties on Drug Development pKa pKa Solubility Solubility pKa->Solubility influences Formulation Formulation Strategy (e.g., pH, excipients) pKa->Formulation Absorption Absorption & Bioavailability Solubility->Absorption Solubility->Formulation LogP Log P (Lipophilicity) LogP->Absorption impacts membrane permeation LogP->Formulation

Caption: Interrelation of key properties in drug development.

Clobutinol as a non-opioid centrally acting cough suppressant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Clobutinol (B83508) as a Non-Opioid Centrally Acting Cough Suppressant

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a centrally acting, non-opioid antitussive agent formerly used for the symptomatic treatment of non-productive cough.[1][2] First approved in 1961, it offered an alternative to opioid-based cough suppressants like codeine.[3][4] However, in 2007, this compound was withdrawn from the market worldwide following the emergence of post-marketing data and dedicated clinical studies that linked the drug to a significant risk of cardiac arrhythmias.[3][5][6] The primary safety concern was its ability to prolong the QT interval by blocking the hERG potassium channel.[7][8] Despite its withdrawal, the study of this compound provides valuable insights into the development of non-opioid antitussives and serves as a critical case study in cardiac safety pharmacology. This guide provides a comprehensive technical overview of its pharmacology, efficacy, safety profile, and the experimental methodologies used in its evaluation.

Pharmacological Profile

Mechanism of Antitussive Action

This compound exerts its cough-suppressing effects by acting on the central nervous system (CNS), specifically on the cough center in the medulla oblongata.[7][8] Unlike opioid antitussives, its mechanism is not mediated by opioid receptors.[1] The precise molecular targets for its antitussive effect are not fully elucidated, but it is hypothesized that this compound modulates non-opioid neurotransmitter systems, such as glutamatergic or GABAergic pathways, to increase the threshold for cough induction.[1]

Antitussive_Mechanism cluster_periphery Airways cluster_cns Central Nervous System (Medulla) cluster_response Response Stimulus Cough Stimulus (e.g., irritant) CoughCenter Cough Center Stimulus->CoughCenter Afferent Signal Cough Cough Reflex CoughCenter->Cough Efferent Signal This compound This compound This compound->CoughCenter Inhibits

Caption: Proposed central mechanism of action for this compound.

Pharmacokinetics

Pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of this compound. The key parameters from a study in humans are summarized below.

ParameterValueConditionsReference
Tmax (Time to Peak) ~2 hoursOral solution[9]
Cmax (Peak Concentration) VariesDose-dependent[9]
Half-life (t½) Not specifiedNot specified[10]
Metabolism Not specifiedNot specified[10]
Excretion Not specifiedNot specified[10]

Table 1: Pharmacokinetic Parameters of this compound. (Note: Detailed pharmacokinetic data in publicly available literature is limited).

Clinical Efficacy

Clinical trials conducted prior to its withdrawal demonstrated this compound's efficacy in reducing the frequency and severity of cough.[3] These studies often compared this compound to other active treatments.

Study DesignPatient PopulationComparatorKey Efficacy Endpoints & ResultsReference
Comparative Study60 patients with irritative or chronic coughButamirate CitrateBoth treatments showed highly significant improvements in cough severity and frequency (p < 0.001). No significant overall difference between groups.[3]
Single-blind Study130 patients with acute infectious coughOxomemazine with GuaifenesinA greater reduction in cough intensity was observed with the comparator. Cough disappearance was higher for the comparator (46% vs 29%, p = 0.05).[3][11]

Table 2: Summary of Clinical Efficacy Data for this compound.

Safety Profile and Market Withdrawal

Cardiotoxicity: QT Prolongation

The worldwide withdrawal of this compound in 2007 was prompted by evidence that it could prolong the QT interval on an electrocardiogram.[5][12] QT prolongation is a known risk factor for a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[13][14] The risk was noted to be higher at increased doses.[5][12]

Mechanism of Cardiotoxicity: hERG Channel Blockade

The underlying mechanism for this compound-induced QT prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7][8] This channel is responsible for the rapid delayed rectifier potassium current (IKr), which is critical for the repolarization phase of the cardiac action potential.[13][15] By inhibiting the hERG channel, this compound delays ventricular repolarization, leading to a prolonged action potential duration, which manifests as a prolonged QT interval on an ECG.[14][15]

Cardiotoxicity_Pathway This compound This compound hERG hERG K+ Channel (Cardiomyocytes) This compound->hERG Blocks Repolarization Delayed Ventricular Repolarization hERG->Repolarization Leads to APD Prolonged Action Potential Duration Repolarization->APD QT QT Interval Prolongation (ECG Finding) APD->QT Manifests as TdP Increased Risk of Torsades de Pointes QT->TdP

Caption: Mechanism of this compound-induced QT prolongation.

Studies using patch-clamp electrophysiology have quantified the inhibitory effect of this compound on the hERG channel.

CompoundhERG IC50Reference
This compound 1.9 µM[16]
Pentoxyverine 3.0 µM[16]
Dextromethorphan 5.1 µM[16]
Codeine 97 µM[16]

Table 3: Comparative hERG Channel Inhibition (IC50) of Various Antitussive Agents.

Key Experimental Protocols

In Vivo Antitussive Efficacy: Citric Acid-Induced Cough Model

A standard preclinical model to evaluate the efficacy of antitussive agents is the citric acid-induced cough model in conscious guinea pigs.[1][17]

Objective: To quantify the ability of a test compound to suppress chemically-induced cough.

Methodology:

  • Animal Acclimatization: Male Hartley or Dunkin-Hartley guinea pigs (e.g., 300-400 g) are acclimatized to laboratory conditions.[18][19]

  • Drug Administration: Animals are pre-treated with the test compound (this compound), a positive control (e.g., codeine), or vehicle via an appropriate route (e.g., oral gavage).[17]

  • Cough Induction: After a defined pre-treatment period (e.g., 30-60 minutes), each animal is placed in a whole-body plethysmograph chamber.[18][20] An aerosolized solution of a tussive agent, typically citric acid (e.g., 0.4 M), is delivered into the chamber for a fixed duration (e.g., 7 minutes).[18]

  • Data Acquisition: The number of coughs is recorded. This can be done by a trained observer, by analyzing characteristic pressure changes within the chamber, or through analysis of audio recordings.[18][21]

  • Data Analysis: The primary endpoint is the number of coughs, with the latency to the first cough also being a common measure.[1] The percentage reduction in cough frequency in the drug-treated group is calculated relative to the vehicle-treated group.[1]

Antitussive_Workflow Start Acclimatize Guinea Pigs Admin Administer this compound or Vehicle (Control) Start->Admin Induce Induce Cough (Citric Acid Aerosol) Admin->Induce Pre-treatment period Record Place in Plethysmograph & Record Coughs Induce->Record Analyze Analyze Cough Frequency & Latency Record->Analyze End Compare Treatment vs. Control Groups Analyze->End

Caption: Experimental workflow for the guinea pig cough model.

In Vitro Cardiac Safety: hERG Patch-Clamp Assay

The gold standard for assessing a compound's potential to block the hERG channel is the patch-clamp electrophysiology technique.[22][23]

Objective: To measure the inhibitory effect of a test compound on the hERG potassium current (IKr).

Methodology:

  • Cell Line: A mammalian cell line stably transfected to express the hERG channel (e.g., HEK293 or CHO cells) is used.[16][22]

  • Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to isolate a single cell and measure the ionic currents flowing across its membrane.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit the characteristic hERG current.[22]

  • Compound Application: A baseline recording of the hERG current is established. Subsequently, increasing concentrations of the test compound (this compound) are applied to the cell.[22]

  • Data Analysis: The peak current at each concentration is measured and compared to the baseline. The percentage of current inhibition is plotted against the compound concentration to generate a concentration-response curve, from which the half-maximal inhibitory concentration (IC50) is calculated.[16]

Conclusion and Future Perspectives

This compound serves as a significant historical example in pharmacology. It demonstrated that centrally acting, non-opioid mechanisms could be effective for cough suppression, a valuable concept that continues to drive research.[24] However, its story is a cautionary tale in drug development, underscoring the critical importance of comprehensive cardiovascular safety profiling, particularly hERG liability assessment, early in the discovery process.[23][25] The withdrawal of this compound highlighted a safety issue that has since become a mandatory checkpoint in preclinical drug evaluation.[14]

For future drug development, the challenge remains to design novel centrally acting antitussives that retain the efficacy of compounds like this compound but are devoid of off-target effects, especially hERG channel blockade. The detailed experimental protocols and mechanistic understanding derived from the study of this compound provide a robust framework for evaluating the next generation of safer, more effective cough therapies.

References

Methodological & Application

Preparation of Clobutinol Stock Solution for Cell Culture Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobutinol (B83508) is a centrally acting antitussive agent that was previously used for the symptomatic treatment of non-productive cough.[1][2] It was withdrawn from the market due to concerns about its potential to prolong the QT interval, an effect linked to cardiac arrhythmias.[1][2] Subsequent research identified this compound as a potent inhibitor of the hERG (human Ether-a-go-go-Related Gene) potassium channel, which is a critical component in cardiac repolarization.[3][4] This specific mechanism of action makes this compound a valuable tool in preclinical safety pharmacology studies, particularly for investigating drug-induced QT prolongation and for studying the structure and function of the hERG channel.[3][5]

These application notes provide a detailed protocol for the preparation of a this compound stock solution for use in in vitro cell culture assays. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.

Quantitative Data Summary

The following table summarizes the key physicochemical properties and recommended handling conditions for this compound hydrochloride, the more commonly used salt form for research purposes due to its higher aqueous solubility compared to the free base.[6]

ParameterValueReference(s)
Chemical Name 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol hydrochloride[1]
CAS Number 1215-83-4[1][7][8]
Molecular Formula C₁₄H₂₃Cl₂NO[1][7][8]
Molecular Weight 292.24 g/mol [1][3][7][8]
Solubility in DMSO ≥ 100 mg/mL (342.18 mM)[3][7][9]
Recommended Stock Concentration 10 mM in DMSO[3]
Storage of Solid Compound Dry, dark, 0-4°C (short-term), -20°C (long-term)[3][7][8]
Storage of Stock Solution -20°C for up to 1 month; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[3][7][10][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound hydrochloride powder (CAS: 1215-83-4)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[12]

  • Sterile, conical-bottom polypropylene (B1209903) microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Sterile, filter-barrier pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)[7][9]

Procedure:

  • Pre-weighing Preparation: In a sterile environment, such as a laminar flow hood, allow the this compound hydrochloride powder and DMSO to equilibrate to room temperature.

  • Weighing this compound Hydrochloride: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh out 2.92 mg of this compound hydrochloride powder into the tube.[3]

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound hydrochloride.[3]

  • Dissolution: Tightly cap the tube and vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[7][13] The solution should be clear and free of particulates.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][7][10][11]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the 10 mM this compound stock solution to final working concentrations in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium appropriate for the cell line being used

  • Sterile serological pipettes and filter-barrier pipette tips

  • Sterile conical tubes (15 mL or 50 mL)

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: It is recommended to perform serial dilutions to achieve the desired final concentrations. To minimize the risk of precipitation, it is best practice to perform intermediate dilution steps in pre-warmed media rather than adding the concentrated stock directly to the final culture volume.[13]

    • Example for a 10 µM final concentration: Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium in a sterile microcentrifuge tube. This results in a 10 µM intermediate solution.[3]

  • Final Dilution and Treatment: Add the appropriate volume of the intermediate or final diluted this compound solution to the cell culture plates. Gently swirl the plates to ensure even distribution.

  • Vehicle Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used.[3] The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[13]

Visualizations

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 2.92 mg this compound HCl add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw stock solution aliquot store->thaw intermediate_dilution Prepare intermediate dilution in media thaw->intermediate_dilution vehicle Prepare DMSO vehicle control thaw->vehicle final_dilution Add to cell culture intermediate_dilution->final_dilution vehicle->final_dilution

Caption: Experimental workflow for this compound stock and working solution preparation.

G cluster_membrane Cardiomyocyte Membrane cluster_cellular_effect Cellular Effect cluster_clinical_outcome Clinical Outcome This compound This compound herg hERG (IKr) K+ Channel This compound->herg k_ion K+ Efflux herg->k_ion repolarization Delayed Repolarization herg->repolarization apd Action Potential Duration Prolongation repolarization->apd qt QT Interval Prolongation apd->qt arrhythmia Increased Risk of Arrhythmia (Torsades de Pointes) qt->arrhythmia

Caption: this compound's inhibitory effect on the hERG potassium channel signaling pathway.

References

Application Notes and Protocols for Utilizing Clobutinol as a Positive Control in QT Prolongation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: In preclinical cardiac safety assessment, evaluating a test compound's potential to prolong the QT interval is a critical regulatory requirement, guided by the International Council for Harmonisation (ICH) S7B and E14 guidelines. A prolonged QT interval can elevate the risk of a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes (TdP).[1] Therefore, robust and validated in vitro and in vivo assays are essential to identify compounds that may pose a proarrhythmic risk. A key component of these assays is the inclusion of a positive control to demonstrate the sensitivity of the experimental system to detect QT prolongation.[1]

Clobutinol (B83508), a centrally acting cough suppressant withdrawn from the market due to its proarrhythmic potential, serves as a valuable positive control.[1] Its utility stems from a well-characterized mechanism of action: the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) crucial for cardiac repolarization.[1][2] By inhibiting the hERG channel, this compound delays ventricular repolarization, leading to a prolongation of the action potential duration and, consequently, the QT interval on an electrocardiogram (ECG).[1][2]

These application notes provide detailed protocols for the use of this compound as a positive control in both in vitro hERG assays and in vivo QT prolongation studies.

Mechanism of Action: hERG Channel Blockade

The primary mechanism by which this compound induces QT prolongation is through the direct, concentration-dependent inhibition of the hERG (KCNH2) potassium channel.[1][2] The IKr current, conducted by hERG channels, is a critical component of phase 3 of the cardiac action potential, responsible for the repolarization of the ventricular myocardium.[1] Blockade of these channels by this compound slows this repolarization process, prolongs the action potential duration, and manifests as a prolonged QT interval on the ECG.[2] Studies have demonstrated that this compound blocks the hERG channel with a half-maximal inhibitory concentration (IC50) of approximately 2.9 µM.[3][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in the context of QT prolongation studies.

Table 1: In Vitro hERG Assay Data

ParameterValueCell LineMethodReference
IC50 ~2.9 µMHEK293, COS-7Patch-clamp[1][3][4][5][6]
Hill Coefficient ~0.9COS-7Patch-clamp[6]

Table 2: In Vivo Study Considerations

SpeciesRoute of AdministrationRecommended Dose RangeConsiderationsReference
Non-rodent (e.g., Cynomolgus Monkey, Beagle Dog)Oral (gavage)10-30 mg/kgDose selection should be based on tolerability and the desired magnitude of QT prolongation.[1]

Experimental Protocols

In Vitro Protocol: Automated Patch-Clamp hERG Assay

1. Objective: To validate the sensitivity of the hERG assay by demonstrating a concentration-dependent inhibition of the hERG current by this compound.[1]

2. Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Appropriate cell culture medium and reagents.

  • Non-enzymatic cell dissociation solution.

  • External and internal solutions for patch-clamp recording.

  • This compound hydrochloride.

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Automated patch-clamp system.

3. This compound Stock Solution Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO. Store this stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.[1]

4. Cell Preparation:

  • Culture HEK293-hERG cells using standard cell culture protocols.

  • On the day of the experiment, harvest the cells with a non-enzymatic cell dissociation solution to maintain cell viability and membrane integrity.

  • Resuspend the cells in the external solution at a density optimized for the automated patch-clamp system.[1]

5. Automated Patch-Clamp Procedure:

  • Voltage Protocol: A typical voltage protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate the channels, and then a repolarizing step to -50 mV to measure the deactivating tail current.[1][7]

  • Baseline Recording: Record baseline hERG currents in the external solution for a stable period (e.g., 2-3 minutes).[1]

  • Compound Application:

    • Prepare serial dilutions of this compound from the stock solution in the external solution to achieve the final desired concentrations (e.g., 0.3, 1, 3, 10, 30 µM).[1]

    • Ensure the final DMSO concentration is consistent across all conditions and is typically ≤0.3%.[1]

    • Apply the vehicle (external solution with the corresponding DMSO concentration) to establish a baseline for inhibition calculation.

    • Sequentially apply increasing concentrations of this compound to the cells, allowing 3-5 minutes of exposure at each concentration to achieve steady-state block.[1]

6. Data Analysis:

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the this compound concentration and fit the data to a Hill equation to determine the IC50 value.[1]

7. Expected Results: this compound should elicit a concentration-dependent inhibition of the hERG current, with an IC50 value of approximately 2.9 µM.[1] This result confirms the sensitivity of the assay to detect hERG channel blockers.[1]

In Vivo Protocol: QT Interval Measurement in a Conscious Telemetered Non-Rodent Model

1. Objective: To validate the ability of the in vivo model to detect a known QT-prolonging agent, thereby ensuring the study has the sensitivity to identify potential liabilities of a test compound.[1]

2. Materials:

  • Surgically implanted telemetry transmitters in non-rodent animals (e.g., cynomolgus monkeys or beagle dogs) for continuous ECG and blood pressure monitoring.

  • Data acquisition and analysis software for physiological monitoring.

  • This compound hydrochloride.

  • An appropriate vehicle for oral or intravenous administration (e.g., 0.5% methylcellulose (B11928114) in sterile water for oral gavage).

  • Standard animal husbandry equipment.

3. Dose Selection Rationale: The selection of an appropriate dose for this compound as a positive control in vivo is crucial. A starting dose in the range of 10-30 mg/kg for oral administration can be considered, with adjustments based on tolerability and the magnitude of the observed effect.[1]

4. Experimental Procedure:

  • Acclimation: Acclimate the animals to the study conditions to minimize stress-related physiological changes.

  • Baseline Recording: Record baseline ECG and other physiological parameters for a sufficient period before dosing to establish a stable baseline.

  • Dosing: Administer the vehicle to a control group and the selected dose of this compound to the positive control group. The route of administration should ideally match the intended clinical route for the test compound.[8]

  • Post-dose Monitoring: Continuously record ECG and other vital signs for a predetermined period post-dosing to capture the peak effect and duration of action.

5. Data Analysis:

  • Measure the QT interval from the ECG recordings.

  • Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's correction) to obtain the QTc interval.[9]

  • Compare the change in QTc interval from baseline between the this compound-treated group and the vehicle-treated group.

6. Expected Results: Administration of this compound is expected to cause a statistically significant prolongation of the QTc interval compared to the vehicle control group, thus confirming the sensitivity of the animal model to detect QT prolongation.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare 10 mM this compound Stock Solution in DMSO compound Apply Serial Dilutions of this compound stock->compound cells Culture and Harvest HEK293-hERG Cells resuspend Resuspend Cells in External Solution cells->resuspend baseline Record Baseline hERG Current resuspend->baseline vehicle Apply Vehicle Control baseline->vehicle Establish Baseline vehicle->compound inhibition Calculate % Inhibition compound->inhibition plot Plot Dose-Response Curve inhibition->plot ic50 Determine IC50 Value plot->ic50

Caption: Experimental workflow for in vitro hERG assay.

G This compound This compound herg hERG (IKr) Channel Blockade This compound->herg Inhibits repolarization Delayed Ventricular Repolarization herg->repolarization apd Prolonged Action Potential Duration repolarization->apd qt QT Interval Prolongation (on ECG) apd->qt tdp Increased Risk of Torsades de Pointes (TdP) qt->tdp

Caption: Signaling pathway from hERG blockade to TdP.

References

Application Notes: Analytical Methods for the Quantification of Clobutinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clobutinol (B83508) hydrochloride, a centrally acting antitussive agent, was previously used for the symptomatic treatment of non-productive cough.[1][2][3] Although it has been withdrawn from some markets due to concerns about cardiac arrhythmias, the accurate and reliable quantification of this compound hydrochloride remains crucial for quality control, stability studies, and pharmacological research.[3][4] These application notes provide detailed protocols and comparative data for various analytical methods used to quantify this compound in pharmaceutical formulations. The methods discussed include High-Performance Liquid Chromatography (HPLC), Derivative Spectrophotometry, and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[4] Several validated Reversed-Phase HPLC (RP-HPLC) methods have been developed for the determination of this compound hydrochloride in formulations like syrups and oral drops.[2][4][5]

Method 1: Isocratic RP-HPLC for Pharmaceutical Formulations

This method is a simple, rapid, and accurate isocratic RP-HPLC technique suitable for routine quality control of this compound in pharmaceutical preparations.[4]

Experimental Protocol:

1.1. Instrumentation and Chromatographic Conditions: An isocratic HPLC system with a UV detector is used for this method.[4] The specific conditions are detailed in the table below.

ParameterCondition
HPLC System Isocratic HPLC with UV Detector
Column Alltech Lichrosorb RP-18 (5 µm, 250 x 4.6 mm i.d.)[2][4]
Mobile Phase Ammonium (B1175870) acetate (B1210297) buffer (0.05 M), Methanol, Acetonitrile (22:60:18, v/v/v), adjusted to pH 3.34 with acetic acid.[2][4]
Flow Rate 1.0 mL/min[2][4]
Injection Volume 20 µL[4]
Column Temperature 40 °C[4]
Detection Wavelength 267 nm[2][4]
Run Time Approximately 12 minutes[4]

1.2. Preparation of Solutions:

  • Ammonium Acetate Buffer (0.05 M): Dissolve approximately 3.85 g of ammonium acetate in 1000 mL of HPLC grade water.[4]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Hydrochloride reference standard and dissolve it in 100 mL of the mobile phase.[4]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-200 µg/mL.[4]

1.3. Sample Preparation (Syrup/Oral Drops):

  • Accurately transfer a volume of the syrup or oral drops equivalent to 10 mg of this compound into a 100 mL volumetric flask.[4]

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[4]

  • Make up the volume to 100 mL with the mobile phase and mix thoroughly.[4]

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[4]

1.4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[5]

  • Inject a blank (mobile phase) to ensure no system contamination.[5]

  • Inject the prepared standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound by comparing the peak area of the sample with the calibration curve.[6]

Method 2: Gradient RP-HPLC for Simultaneous Determination

A validated gradient RP-HPLC method has been developed for the simultaneous determination of this compound hydrochloride and doxylamine (B195884) succinate (B1194679) in syrups, utilizing a stationary phase with embedded urea (B33335) polar groups.[1][5]

Experimental Protocol:

2.1. Instrumentation and Chromatographic Conditions: A gradient HPLC system with a Diode Array Detector (DAD) is required.[1][7]

ParameterCondition
HPLC System Gradient HPLC with DAD[8]
Column C8 urea column (5 µm, 125 x 3.9 mm i.d.)[1][7][9]
Mobile Phase Gradient mixture of acetonitrile, methanol, and phosphate (B84403) buffer (pH 2.5).[1][8][9]
Flow Rate Not explicitly stated, typically 1.0 mL/min.
Injection Volume 5 µL[5][8]
Column Temperature 25 °C[5][8]
Detection Wavelength 230 nm for this compound hydrochloride[1][7][9]

2.2. Preparation of Solutions:

  • Standard Stock Solution (this compound): Accurately weigh 48.0 mg of this compound hydrochloride standard, dissolve it in 5.0 mL of acetonitrile, and dilute with water in a 100.0 mL volumetric flask (480 µg/mL).[1]

  • Working Standard Solutions: Prepare a range of working standards by diluting the stock solution with water to fall within the linear range.

2.3. Sample Preparation (Syrup): Sample preparation involves diluting an accurately weighed amount of syrup with the mobile phase and filtering it through a suitable membrane filter before injection.[5]

General HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound hydrochloride.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation analysis HPLC Analysis std_prep Standard Solution Preparation injection Inject Blank, Standards, & Samples std_prep->injection smp_prep Sample Solution Preparation (Syrup) smp_prep->injection data Data Processing equilibration System Equilibration (Stable Baseline) equilibration->injection chromatogram Record Chromatograms & Measure Peak Area injection->chromatogram calibration Construct Calibration Curve chromatogram->calibration quant Quantify this compound in Sample calibration->quant

General workflow for HPLC quantification of this compound.[4]
Summary of HPLC Method Validation Data

The validation parameters for the described HPLC methods demonstrate their suitability for the intended purpose, in accordance with ICH guidelines.[4][5]

ParameterMethod 1 (Isocratic RP-HPLC)Method 2 (Gradient RP-HPLC)ICH Acceptance Criteria
Linearity Range 34.7–243.0 µg/mL[2][7]2.4–336 µg/mL[1][7][9]-
Correlation Coefficient (r²) > 0.9973[2][7]0.9999[1][9]≥ 0.99
Accuracy (% Recovery) Good accuracy reported[2][7]98.4% to 100.2%[1]Typically 98-102%
Precision (% RSD) Good precision reported[2][7]< 1%[1][7]≤ 2%
Limit of Detection (LOD) 0.65 µg/mL[4]0.65 µg/mL[1]S/N ratio ~3:1[4]
Limit of Quantification (LOQ) 2.15 µg/mL[4]2.4 µg/mL[1]S/N ratio ~10:1[4]
Specificity No interference from excipientsNo interference from excipients[7]Peak purity & resolution

Derivative UV Spectrophotometry

Derivative spectrophotometry offers a simpler and more cost-effective alternative to chromatography for the routine analysis of this compound hydrochloride.[7] This technique enhances the resolution of overlapping spectra, allowing for the determination of the analyte in the presence of excipients.

Experimental Protocol:

2.1. Instrumentation:

  • A standard UV-Visible spectrophotometer capable of recording derivative spectra.

2.2. Method Parameters:

  • First Derivative (¹D): The amplitude of the first derivative spectrum is measured at 277 nm in an aqueous acidic solution (0.1 N HCl).[2][7]

  • Second Derivative (²D): The amplitude of the second derivative spectrum is measured at 275 nm in a methanolic solution.[2][7]

2.3. Preparation of Solutions:

  • Stock Solutions: Prepare stock solutions by accurately weighing and dissolving this compound hydrochloride in either 0.1 N HCl or methanol.[2]

  • Working Standards: Prepare working standards by sequential dilution of the stock solutions to cover the linear range.

2.4. Analysis Procedure:

  • Record the zero-order absorption spectrum of the standard solutions against a blank.

  • Generate the first or second derivative spectrum.

  • Measure the amplitude at the specified wavelength (277 nm for ¹D or 275 nm for ²D).

  • Construct a calibration curve by plotting the derivative amplitude against concentration.

  • Prepare sample solutions similarly and determine their concentration from the calibration curve.

Summary of Spectrophotometric Method Validation Data
ParameterFirst Derivative (¹D)Second Derivative (²D)
Solvent Aqueous 0.1 N HClMethanol
Measurement Wavelength 277 nm[2][7]275 nm[2][7]
Linearity Range 31.4–219.5 µg/mL[2]34.9–157.0 µg/mL[2][7]
Correlation Coefficient (r²) > 0.9973[2][7]> 0.9973[2][7]

Other Analytical Methods

While HPLC and spectrophotometry are well-documented, other techniques have also been reported for the analysis of this compound.

  • Gas Chromatography (GC): this compound has been determined in biological fluids using gas chromatography, often coupled with a mass spectrometry (MS) detector or a surface ionization detector.[1][2] GC-MS methods are highly sensitive and specific, making them suitable for impurity profiling and bioanalysis.[10][11][12][13]

  • Potentiometric Methods: A potentiometric ion-selective electrode method based on a this compound-tetraphenyl borate (B1201080) ion-pair has also been reported.[1] These electrochemical methods can be simple, low-cost, and offer a wide concentration range for analysis.[14]

This compound's Mechanism and its Analytical Relevance

The withdrawal of this compound from several markets was linked to its off-target effect on the cardiovascular system.[3] Specifically, this compound is an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization.[3] Inhibition of this channel can delay ventricular repolarization, leading to QT interval prolongation and an increased risk of arrhythmia.[3] This is a critical consideration in drug development and safety pharmacology. Analytical methods are essential for supporting in vitro studies, such as patch-clamp assays, that determine a compound's IC₅₀ for the hERG channel.[15]

Signaling Pathway of this compound-Induced QT Prolongation

The diagram below illustrates the mechanism by which this compound inhibits the hERG channel, leading to potential cardiotoxicity.

hERG_Pathway This compound This compound HCl herg hERG K+ Channel (IKr Current) This compound->herg Inhibits repolarization Delayed Ventricular Repolarization herg->repolarization Leads to action_potential Prolonged Action Potential Duration repolarization->action_potential Causes qt_interval QT Interval Prolongation (ECG) action_potential->qt_interval Manifests as arrhythmia Increased Risk of Cardiac Arrhythmia (Torsades de Pointes) qt_interval->arrhythmia

Signaling pathway of this compound-induced QT prolongation.[3]

Troubleshooting Common HPLC Issues

The following diagram outlines a logical approach to troubleshooting common issues encountered during the HPLC analysis of this compound hydrochloride, such as unexpected peaks or poor peak shape.

Troubleshooting_Logic start Problem Observed in Chromatogram p1 Unexpected Peaks? start->p1 p2 Poor Peak Shape? (Tailing/Fronting) start->p2 s1_1 Inject Blank: Is peak present? p1->s1_1 Yes p1->p2 No r1_1_y Source: Mobile Phase or System Carryover s1_1->r1_1_y Yes s1_2 Source: Sample Matrix (Excipients, Impurities) s1_1->s1_2 No sol1_1 Solution: - Prepare fresh mobile phase - Flush system r1_1_y->sol1_1 sol1_2 Solution: - Optimize sample prep - Spike with known impurities - Perform forced degradation s1_2->sol1_2 s2_1 Cause: Column Issues p2->s2_1 Yes s2_2 Cause: Mobile Phase Mismatch s2_1->s2_2 sol2_1 Solution: - Flush or replace column - Check for voids s2_1->sol2_1 sol2_2 Solution: - Ensure sample solvent matches  mobile phase - Check & adjust pH s2_2->sol2_2

Troubleshooting logic for HPLC analysis of this compound.[8]

References

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Analysis of Clobutinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Clobutinol (B83508) hydrochloride in pharmaceutical formulations. This compound hydrochloride is a centrally acting antitussive agent that was withdrawn from the market in several countries due to concerns about cardiac side effects.[1][2] Accurate and reliable analytical methods remain crucial for quality control, stability studies, and research purposes. The method described herein is specific, precise, and accurate, making it suitable for routine analysis. This document provides comprehensive experimental protocols for method validation and forced degradation studies as per the International Council for Harmonisation (ICH) guidelines.[3][4]

Physicochemical Properties of this compound Hydrochloride

This compound hydrochloride, chemically known as 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol hydrochloride, is an organic amino compound belonging to the benzene (B151609) class.[1][5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
IUPAC Name 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol;hydrochloride[1]
CAS Number 1215-83-4[1][6]
Molecular Formula C₁₄H₂₃Cl₂NO[1][6]
Molecular Weight 292.24 g/mol [1][5]
Monoisotopic Mass 291.1156698 Da[1]
Water Solubility 0.535 mg/mL[1][7]
logP 3.15[1][7]
pKa (Strongest Basic) 9.41[1][7]
Topological Polar Surface Area 23.5 Ų[1][5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) is a preferred method for the quantification of this compound hydrochloride due to its high resolution, sensitivity, and specificity.[1][4]

Instrumentation and Chromatographic Conditions

A standard isocratic HPLC system equipped with a UV detector is suitable for this analysis.[4] Two validated methods are presented below, offering flexibility in column and mobile phase selection.

Table 2: Chromatographic Conditions - Method A

ParameterCondition
HPLC System Isocratic HPLC with UV Detector
Column Alltech Lichrosorb RP-18 (5 µm, 250 x 4.6 mm i.d.)[4]
Mobile Phase Ammonium (B1175870) acetate (B1210297) buffer (0.05 M), Methanol, Acetonitrile (B52724) (22:60:18, v/v/v), adjusted to pH 3.34 with acetic acid[4][8]
Flow Rate 1.0 mL/min[4][8]
Detection Wavelength 267 nm[4][8]
Injection Volume 20 µL[4]
Column Temperature 40 °C[4]
Run Time Approximately 12 minutes[4]

Table 3: Chromatographic Conditions - Method B (Gradient)

ParameterCondition
HPLC System Gradient HPLC with Diode Array Detector (DAD)[9]
Column C8 urea (B33335) column (5 µm, 125 mm x 3.9 mm i.d.)[3][9][10]
Mobile Phase Gradient mixture of acetonitrile, methanol, and phosphate (B84403) buffer (pH 2.5)[3][9][10]
Flow Rate Not explicitly stated, typically 1.0 mL/min
Detection Wavelength 230 nm[3][8][10]
Injection Volume 5 µL[3][10]
Column Temperature 25 °C[3][9]
Preparation of Solutions

Mobile Phase (Method A):

  • Ammonium Acetate Buffer (0.05 M): Dissolve approximately 3.85 g of ammonium acetate in 1000 mL of HPLC grade water.[4]

  • Final Mobile Phase: Mix the ammonium acetate buffer, methanol, and acetonitrile in the ratio of 22:60:18 (v/v/v).[4][8]

  • Adjust the pH to 3.34 with glacial acetic acid.[4][8]

  • Filter through a 0.45 µm membrane filter and degas prior to use.

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Hydrochloride reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.[4]

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range of the method (e.g., 2.4-336 µg/mL).[4][10]

Sample Preparation (from Syrup Formulation):

  • Accurately transfer a volume of the syrup equivalent to 10 mg of this compound into a 100 mL volumetric flask.[4]

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[4]

  • Make up the volume to 100 mL with the mobile phase and mix thoroughly.[4]

  • Filter the solution through a 0.45 µm syringe filter before injection.[3][4]

Method Validation Protocol (ICH Guidelines)

The developed RP-HPLC method was rigorously validated according to ICH guidelines.[3]

Method_Validation_Workflow ICH Method Validation Workflow cluster_core Core Validation Parameters cluster_additional Additional Parameters cluster_system System Performance Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD Limit of Detection (LOD) Linearity->LOD Precision Precision Accuracy->Precision Stability Solution Stability Accuracy->Stability Robustness Robustness Precision->Robustness LOQ Limit of Quantitation (LOQ) LOD->LOQ SystemSuitability System Suitability SystemSuitability->Specificity SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision

Caption: Logical workflow for HPLC method validation per ICH guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[3] This is determined by injecting a blank (mobile phase), a placebo solution, and a standard solution to ensure no interference at the retention time of this compound.[3] Forced degradation studies further establish the stability-indicating nature of the method.

Linearity

The linearity of the method is established by analyzing a series of dilutions of the standard solution across a specified range. A validated method demonstrated linearity over a concentration range of 2.4-336 µg/mL for this compound, with a correlation coefficient (r²) of 0.9999.[10]

Accuracy

Accuracy is determined by the recovery of known amounts of analyte added to a placebo. Good recovery values were obtained by adding standards to a placebo formulation, with average recoveries ranging from 98.4% to 100.2%.[10]

Precision

Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-day Precision): Analysis of multiple samples from the same homogenous batch.

  • Intermediate Precision (Inter-day Ruggedness): The analysis is repeated on different days by different analysts.[4] A validated method showed adequate precision with a relative standard deviation (RSD) of less than 1%.[10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio, typically at 3:1 for LOD and 10:1 for LOQ.[4]

Robustness

Robustness is evaluated by making deliberate small variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability during normal usage.

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the stability-indicating capability of the analytical method.[11][12] These studies involve subjecting the drug to stress conditions like acid/base hydrolysis, oxidation, heat, and light to generate potential degradation products.[11][13] The goal is to achieve approximately 10-30% degradation of the active pharmaceutical ingredient (API).[12][14]

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Prepare 1 mg/mL This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C, 30 min) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 30 min) start->base oxidative Oxidative Degradation (3% H₂O₂, RT, 24h) start->oxidative thermal Thermal Degradation (Solid, 60°C, 48h) start->thermal photo Photolytic Degradation (Solution, UV light, 24h) start->photo neutralize Neutralize (if applicable) & Dilute with Mobile Phase acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize analyze Analyze by RP-HPLC (Compare with unstressed sample) neutralize->analyze evaluate Evaluate Peak Purity & Resolution (Using DAD) analyze->evaluate

Caption: Workflow for conducting forced degradation studies on this compound HCl.

Acid Hydrolysis
  • Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.[11]

  • Reflux the solution at 60°C for 30 minutes.[11][14]

  • Cool the solution and neutralize it with an appropriate volume of 0.1 M NaOH.[11]

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.[11]

Base Hydrolysis
  • Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.[11]

  • Reflux the solution at 60°C for 30 minutes.[11][14]

  • Cool the solution and neutralize it with an appropriate volume of 0.1 M HCl.[11]

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.[11]

Oxidative Degradation
  • Prepare a 1 mg/mL solution of this compound in 3% hydrogen peroxide (H₂O₂).[11]

  • Keep the solution at room temperature for 24 hours, protected from light.[11]

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.[11]

Thermal Degradation
  • Place solid this compound powder in a hot air oven at 60°C for 48 hours.[11]

  • After exposure, dissolve the powder in the mobile phase to a suitable concentration for analysis.[11]

Photolytic Degradation
  • Expose a 1 mg/mL solution of this compound in water to UV light (254 nm) for 24 hours.[11]

  • Keep a control sample protected from light at the same temperature.[11]

  • Dilute the exposed solution to a suitable concentration with the mobile phase for analysis.[11]

The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.[9]

Results and Discussion

The quantitative results from the method validation studies are summarized below.

Table 4: Summary of Validation Parameters for the RP-HPLC Method

Validation ParameterResultAcceptance Criteria (ICH)
Specificity No interference from excipients or degradants[10]No interference at the analyte's retention time
Linearity Range 2.4 - 336 µg/mL[10]-
Correlation Coefficient (r²) 0.9999[10]≥ 0.999
Accuracy (% Recovery) 99.3% (average)[10]98.0% - 102.0%
Precision (% RSD) < 1.0%[10]≤ 2.0%
Solution Stability Stable for at least 72 hours at room temperature[10]No significant change in concentration

Conclusion

The described RP-HPLC method for the quantification of this compound hydrochloride is simple, rapid, specific, accurate, and precise. The successful validation according to ICH guidelines demonstrates its suitability for routine quality control analysis and stability studies of this compound in pharmaceutical preparations.[4] The forced degradation studies confirm the stability-indicating nature of the method, ensuring that the analyte can be accurately measured in the presence of its degradation products.[9]

References

Application Notes and Protocols: Assessing hERG Channel Blockade by Clobutinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobutinol, a centrally acting antitussive agent, was withdrawn from the market in several countries due to concerns over its potential to prolong the QT interval, a condition that increases the risk of life-threatening cardiac arrhythmias such as Torsades de Pointes (TdP).[1][2][3] The primary molecular mechanism underlying this adverse effect is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2][4] This channel is responsible for the rapid component of the delayed rectifier potassium current (IKr), which is crucial for the repolarization phase of the cardiac action potential.[4][5] Inhibition of the hERG channel by drugs like this compound impedes potassium ion efflux, leading to a prolonged action potential duration and, consequently, a prolonged QT interval on an electrocardiogram (ECG).[4]

These application notes provide a detailed experimental protocol for assessing the inhibitory effect of this compound on the hERG channel using the gold-standard whole-cell patch-clamp technique. This guide is intended to be a comprehensive resource for researchers involved in cardiac safety pharmacology and toxicology.

Quantitative Data Summary

The inhibitory potency of this compound on the hERG channel has been quantified through various electrophysiological studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug required to block 50% of the hERG potassium current, are summarized below.

CompoundhERG IsoformIC50 (µM)Hill CoefficientCell LineAssay MethodReference(s)
This compoundWild-Type (presumed hERG 1a)2.9 ± 0.70.9COS-7Whole-cell Patch Clamp[4][6][7]
This compoundWild-Type1.9Not specifiedhERG transfected cellsNot specified[4][8]
This compoundWT + A561P heteromeric1.9 ± 0.71.1COS-7Whole-cell Patch Clamp[9]

Note: While data exists for homomeric hERG 1a channels, there is a recognized data gap regarding the effects of this compound on the more physiologically relevant hERG 1a/1b heteromeric channels.[10]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the definitive method for characterizing the interaction of this compound with the hERG channel.

1. Cell Culture and Transfection

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.[3][5][10] COS-7 cells have also been successfully used.[6][9]

  • Transfection: Cells are stably or transiently transfected with the cDNA encoding the hERG channel (e.g., KCNH2 gene). For transient transfections, a co-transfection with a marker gene like Green Fluorescent Protein (GFP) is recommended to identify successfully transfected cells.[3]

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for HEK293 and COS-7, F-12 for CHO) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.[3][11]

2. Solutions and Reagents

  • Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.[11]

  • Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[11]

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in Dimethyl Sulfoxide (DMSO). Subsequent dilutions to the final working concentrations should be made in the extracellular solution. The final DMSO concentration should be kept low (e.g., ≤0.5%) to avoid solvent effects.[12]

3. Electrophysiological Recordings

  • Apparatus: A patch-clamp amplifier, data acquisition system, and a microscope are required. Automated patch-clamp systems can also be used for higher throughput.[12][13][14]

  • Pipettes: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.[3]

  • Whole-Cell Configuration:

    • Identify a healthy, transfected cell.

    • Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the patch of membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[3]

  • Voltage-Clamp Protocol:

    • Hold the membrane potential at -80 mV.[7]

    • Apply a depolarizing step to a potential between +10 mV and +40 mV for 1-2 seconds to activate and subsequently inactivate the hERG channels.[4][7]

    • Repolarize the membrane to approximately -50 mV to -70 mV to elicit a large "tail current" as channels recover from inactivation before closing. The peak amplitude of this tail current is measured to quantify the hERG current.[4][10]

    • Apply test pulses at a low frequency (e.g., every 15-20 seconds) to allow for full channel recovery between pulses.[15]

4. Compound Application and Data Acquisition

  • Record stable baseline hERG currents in the vehicle control solution.[7]

  • Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 µM).[3]

  • Allow the drug effect to reach a steady state at each concentration before recording the current.[7]

  • Perform a washout with the control extracellular solution to assess the reversibility of the channel block.[3]

5. Data Analysis

  • Measure the peak amplitude of the hERG tail current for the control and each concentration of this compound.[3]

  • Calculate the percentage of channel inhibition at each concentration relative to the control current.[10]

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a concentration-response curve.[15]

  • Fit the data to the Hill equation to determine the IC50 value and the Hill coefficient.[6][9] The Hill equation is:

    • I/I_control = 1 / (1 + ([Drug]/IC50)^n_H)

    • Where I is the current in the presence of the drug, I_control is the control current, [Drug] is the concentration of this compound, IC50 is the half-maximal inhibitory concentration, and n_H is the Hill coefficient.[3]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_data Data Acquisition & Analysis cell_culture Cell Culture (HEK293, CHO, or COS-7) transfection hERG Transfection cell_culture->transfection whole_cell Achieve Whole-Cell Configuration transfection->whole_cell patch_pipette Prepare Patch Pipettes patch_pipette->whole_cell voltage_protocol Apply Voltage-Clamp Protocol whole_cell->voltage_protocol baseline Record Baseline Current voltage_protocol->baseline drug_app Apply this compound Concentrations baseline->drug_app record_current Record Steady-State Current drug_app->record_current washout Washout record_current->washout data_analysis Data Analysis (Hill Equation) washout->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Workflow for hERG channel blockade assessment using patch-clamp.

signaling_pathway This compound This compound herg_channel hERG (IKr) K+ Channel This compound->herg_channel Blockade k_efflux Decreased K+ Efflux herg_channel->k_efflux Inhibition of repolarization Delayed Repolarization k_efflux->repolarization apd Action Potential Duration (APD) Prolongation repolarization->apd qt_interval QT Interval Prolongation (ECG) apd->qt_interval Manifests as arrhythmia Increased Risk of Torsades de Pointes (TdP) qt_interval->arrhythmia

Caption: Mechanism of this compound-induced QT prolongation via hERG blockade.

Conclusion

The blockade of the hERG potassium channel by this compound is a well-established mechanism underlying its potential cardiotoxicity.[2][6] The whole-cell patch-clamp technique remains the gold standard for accurately characterizing the inhibitory effects of compounds on the hERG channel.[5][7] The protocols and data presented here provide a comprehensive guide for researchers in drug development and safety pharmacology to assess the cardiac liability of test compounds. Early and accurate assessment of hERG channel interactions is a critical step in ensuring cardiovascular safety and is mandated by regulatory agencies.[3][16]

References

Application Notes and Protocols for In Vivo Experimental Design for Studying Clobutinol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobutinol is a centrally acting antitussive agent that was withdrawn from the market due to concerns about its potential to cause cardiac arrhythmias.[1][2] The primary safety issue identified is the prolongation of the QT interval, which is associated with an increased risk of life-threatening ventricular tachyarrhythmias, such as Torsades de Pointes.[3][4] This adverse effect is attributed to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels.[1][3]

These application notes provide detailed protocols for the in vivo experimental design to study both the cardiovascular safety and the antitussive efficacy of this compound in animal models. The guinea pig is the most frequently recommended model for both types of studies due to the electrophysiological similarities of its heart to that of humans and its well-characterized cough reflex.[1][5][6]

Cardiovascular Safety Assessment

The primary focus of in vivo studies for this compound is the evaluation of its effects on the cardiovascular system, particularly cardiac repolarization.

Experimental Protocol: Intravenous Cardiovascular Assessment in Anesthetized Guinea Pigs

This protocol is designed to assess the dose-dependent effects of intravenously administered this compound on key cardiovascular parameters.

1. Animal Model:

  • Species: Hartley guinea pigs

  • Sex: Male and female

  • Weight: 350-450 g

  • Acclimation: Animals should be acclimated for at least 5 days before the experiment.

2. Anesthesia and Surgical Preparation:

  • Anesthetize the guinea pig with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium, 50 mg/kg, i.p.).

  • Maintain body temperature at 37-38°C using a heating pad.

  • Cannulate the trachea to ensure a patent airway.

  • Insert a catheter into the right jugular vein for drug administration.

  • Insert a catheter into the left carotid artery to monitor arterial blood pressure.

  • Place needle electrodes for recording a standard lead II electrocardiogram (ECG).

  • For direct measurement of ventricular repolarization, a monophasic action potential (MAP) catheter can be introduced into the right ventricle via the right jugular vein.

3. Experimental Procedure:

  • Allow the animal to stabilize for at least 20 minutes after surgical preparation.

  • Record baseline cardiovascular parameters, including heart rate, mean arterial pressure, and ECG intervals (specifically the QT interval). If using a MAP catheter, record the MAP duration at 90% repolarization (MAPD90).

  • Administer vehicle control (e.g., saline) intravenously and record parameters for a control period.

  • Administer this compound intravenously in a dose-escalating manner (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).[7]

  • Record all cardiovascular parameters continuously. Allow for a sufficient observation period (e.g., 15-30 minutes) after each dose to observe the full effect.

4. Data Analysis:

  • Calculate the heart rate from the R-R interval of the ECG.

  • Measure the QT interval and correct it for heart rate using a species-specific formula (e.g., Bazett's or Fridericia's, though species-specific corrections are preferred).

  • Calculate the change in heart rate, mean arterial pressure, and corrected QT interval (QTc) from baseline for each dose.

  • If applicable, measure the change in MAPD90 from baseline.

  • Perform statistical analysis to determine the significance of the observed effects compared to the vehicle control.

Data Presentation: Cardiovascular Effects of this compound
Dose (mg/kg, i.v.)Change in Heart RateChange in Mean Arterial PressureChange in QT IntervalChange in MAP Duration
1DecreaseDecreaseProlongationProlongation
10Significant DecreaseSignificant DecreaseSignificant ProlongationSignificant Prolongation

Note: This table provides a qualitative summary based on available literature. Specific quantitative values would be generated from individual experiments.

Signaling Pathway and Experimental Workflow Diagrams

Clobutinol_Cardiotoxicity_Pathway This compound This compound hERG hERG K+ Channel (IKr current) This compound->hERG Blocks Repolarization Delayed Ventricular Repolarization hERG->Repolarization Leads to AP Prolonged Action Potential Duration Repolarization->AP QT QT Interval Prolongation AP->QT Arrhythmia Increased Risk of Torsades de Pointes (Arrhythmia) QT->Arrhythmia

Mechanism of this compound-induced cardiotoxicity.

CV_Safety_Workflow start Start acclimatize Acclimatize Guinea Pigs (≥ 5 days) start->acclimatize anesthetize Anesthetize and Surgically Prepare Animal acclimatize->anesthetize stabilize Stabilization Period (≥ 20 min) anesthetize->stabilize baseline Record Baseline (ECG, BP, HR) stabilize->baseline vehicle Administer Vehicle (i.v.) baseline->vehicle record Continuously Record Cardiovascular Parameters vehicle->record During and After This compound Administer this compound (i.v.) (Dose Escalation) This compound->record During and After Each Dose record->this compound After Vehicle Period analyze Data Analysis (Calculate Changes from Baseline) record->analyze Post-Experiment end End analyze->end

Workflow for assessing cardiovascular effects.

Antitussive Efficacy Evaluation

To evaluate the intended pharmacological effect of this compound, a cough-induced animal model is necessary. The citric acid-induced cough model in conscious guinea pigs is a standard and widely used method.[8][9]

Experimental Protocol: Citric Acid-Induced Cough in Conscious Guinea Pigs

This protocol assesses the ability of this compound to suppress cough in a chemically induced cough model.

1. Animal Model:

  • Species: Hartley guinea pigs

  • Sex: Male and female

  • Weight: 300-400 g

  • Acclimation: Animals should be acclimated for at least 5 days and trained to the experimental setup to minimize stress.

2. Experimental Procedure:

  • Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control like codeine).

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection). The positive control (e.g., codeine, 10 mg/kg, i.p.) should be administered similarly. Allow for a sufficient pre-treatment time (e.g., 60 minutes for oral administration) for the drug to be absorbed.

  • Cough Induction: Place each conscious, unrestrained guinea pig individually into a whole-body plethysmograph chamber.

  • Expose the animal to an aerosol of a tussive agent, typically 0.3-0.4 M citric acid, for a fixed period (e.g., 10 minutes).[6][9] The aerosol is generated by a nebulizer.

  • Cough Detection: Record the number of coughs during the exposure period. Coughs can be identified by a characteristic sound and a sharp pressure change in the plethysmograph, and can be verified by audio or video recording.[9]

3. Data Analysis:

  • Count the total number of coughs for each animal.

  • Calculate the mean number of coughs for each treatment group.

  • Determine the percentage of cough inhibition for each drug-treated group compared to the vehicle control group.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the cough counts between groups.

Data Presentation: Antitussive Efficacy of this compound

The following table structure can be used to present the results from the antitussive efficacy study.

Treatment GroupDose (mg/kg)Route of AdministrationMean Cough Count (± SEM)% Inhibition
Vehicle Control-p.o.e.g., 25 ± 30%
This compounde.g., 10p.o.e.g., 15 ± 240%
This compounde.g., 30p.o.e.g., 8 ± 168%
Codeine (Positive Control)e.g., 10p.o.e.g., 6 ± 176%

Note: The values in this table are hypothetical and for illustrative purposes only.

Experimental Workflow Diagram

Antitussive_Workflow start Start acclimatize Acclimatize Guinea Pigs and Train to Setup start->acclimatize grouping Randomly Assign to Treatment Groups acclimatize->grouping administer Administer Vehicle, this compound, or Positive Control (e.g., p.o.) grouping->administer pretreatment Pre-treatment Period (e.g., 60 min) administer->pretreatment expose Place Animal in Plethysmograph and Expose to Citric Acid Aerosol pretreatment->expose record Record Coughs (Audio/Pressure) expose->record analyze Count Coughs and Perform Statistical Analysis record->analyze end End analyze->end

Workflow for antitussive efficacy testing.

Considerations for Pharmacokinetic and Toxicological Studies

Detailed public-domain data on the pharmacokinetics (Cmax, Tmax, half-life) and comprehensive toxicology (e.g., LD50) of this compound in animal models are limited.[1] Therefore, initial studies in any in vivo program should include:

  • Pharmacokinetic (PK) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in the chosen animal model. This is crucial for relating drug exposure to the observed pharmacodynamic effects (both efficacy and toxicity). These studies typically involve administering a single dose of this compound and collecting blood samples at various time points to measure plasma drug concentrations.

  • Dose Range-Finding/Acute Toxicity Studies: To determine the maximum tolerated dose (MTD) and to identify potential signs of toxicity. These studies are essential for selecting appropriate dose levels for subsequent efficacy and safety studies.[10]

Conclusion

The in vivo experimental designs described provide a robust framework for evaluating the cardiovascular risks and antitussive efficacy of this compound. The guinea pig model is well-suited for both aspects of this investigation. Given the known cardiotoxicity of this compound, careful monitoring of cardiovascular parameters is paramount in any in vivo study. The provided protocols and diagrams offer a comprehensive guide for researchers to design and execute these critical experiments.

References

Application Notes and Protocols for the Experimental Formulation of Clobutinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobutinol (B83508) hydrochloride, a centrally acting antitussive agent, was previously utilized for the symptomatic treatment of non-productive cough.[1] It was withdrawn from the market in the European Union and the United States due to concerns about its potential to cause cardiac arrhythmias.[1][2][3] This adverse effect is primarily attributed to its potent blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to a prolongation of the QT interval.[4][5] Consequently, this compound hydrochloride is now predominantly employed as a reference compound in research, particularly for studies on drug-induced cardiotoxicity and cough mechanisms.[4]

These application notes provide comprehensive protocols for the formulation of this compound hydrochloride for experimental use, including data on its physicochemical properties, solubility, and stability, to ensure accurate and reproducible results in a research setting.

Physicochemical Properties

This compound hydrochloride is a white to off-white solid powder.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource(s)
IUPAC Name 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol;hydrochloride[1][6]
CAS Number 1215-83-4[1][7]
Molecular Formula C₁₄H₂₃Cl₂NO[1][8]
Molecular Weight 292.24 g/mol [1][8]
Monoisotopic Mass 291.1156698 Da[1]
logP 3.15[1][2]
pKa (Strongest Basic) 9.41[1][2]
pKa (Strongest Acidic) 14.64[1][2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 5[1]
Topological Polar Surface Area 23.5 Ų[1][6]

Solubility

The solubility of this compound hydrochloride in various solvents is crucial for the preparation of stock solutions and experimental formulations.

Table 2: Solubility of this compound Hydrochloride

SolventSolubilityConditionsSource(s)
Water 0.535 mg/mL (Predicted)Not specified[1][2]
DMSO ≥ 100 mg/mL (342.18 mM)Requires sonication[4][7][9]
Methanol (B129727) Soluble (qualitative)Not specified[4]
Ethanol Very soluble (qualitative)Not specified[9]
Ethyl Ether Practically insoluble (qualitative)Not specified[9]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (8.55 mM)Requires sonication[7]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (8.55 mM)Requires sonication[7]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (8.55 mM)Requires sonication[7]

Stability and Storage

Proper storage of this compound hydrochloride in both solid and solution form is essential to maintain its integrity.

Table 3: Stability and Storage Recommendations for this compound Hydrochloride

FormStorage TemperatureDurationNotesSource(s)
Solid 0 - 4°CShort-term (days to weeks)Dry, dark conditions[8][10]
Solid -20°CLong-term (months to years)Dry, dark conditions[8][10]
Stock Solution in DMSO -20°CUp to 1 monthSealed vials, protected from moisture[7][10][11]
Stock Solution in DMSO -80°CUp to 6 monthsSealed vials, protected from moisture. Avoid repeated freeze-thaw cycles.[4][7][10][11]

This compound hydrochloride is susceptible to oxidative degradation.[11] For maximum stability in solution, it is advisable to use deoxygenated solvents and store under an inert atmosphere where possible.[11] The compound is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[4][12]

Experimental Protocols

Preparation of Stock Solutions

4.1.1. High Concentration Stock Solution in DMSO (e.g., 100 mg/mL)

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution into various experimental media.

  • Materials:

    • This compound hydrochloride powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • In a sterile tube, accurately weigh the desired amount of this compound hydrochloride powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (up to 100 mg/mL).[4]

    • Vortex the solution vigorously.

    • Place the tube in an ultrasonic bath until the solution becomes clear and all solid has dissolved.[4][7]

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[4]

    • Store the aliquots as recommended in Table 3.

4.1.2. Stock Solution for Analytical Standards (e.g., for HPLC)

This protocol is for preparing a stock solution to be used as a quantitative standard in analytical methods.

  • Materials:

    • This compound hydrochloride powder (analytical standard grade)

    • HPLC-grade Methanol or Acetonitrile (B52724)

    • Class A volumetric flasks

    • Analytical balance

  • Procedure:

    • Accurately weigh a precise amount of this compound hydrochloride standard.

    • Transfer the powder to a volumetric flask.

    • Add a small volume of HPLC-grade methanol or acetonitrile to dissolve the powder.[4]

    • Once dissolved, bring the solution to the final volume with the same solvent.

    • Mix the solution thoroughly by inverting the flask several times.

    • This stock solution can then be used to prepare a series of working standards for generating a calibration curve.[4]

Preparation of an In Vivo Formulation (2.5 mg/mL)

This protocol describes the preparation of a vehicle-based formulation suitable for in vivo administration.

  • Materials:

    • This compound hydrochloride powder

    • DMSO

    • PEG300

    • Tween-80

    • Sterile Saline (0.9% NaCl)

    • Sterile tubes

  • Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (v/v/v/v).[4]

  • Procedure:

    • Weigh the appropriate amount of this compound hydrochloride to achieve a final concentration of 2.5 mg/mL.

    • Add the required volume of DMSO (10% of the final volume) and sonicate until the this compound hydrochloride is fully dissolved.

    • Add the required volume of PEG300 (40% of the final volume) and mix thoroughly.

    • Add the required volume of Tween-80 (5% of the final volume) and mix thoroughly.

    • Finally, add the required volume of sterile saline (45% of the final volume) and mix until a clear solution is obtained.[7]

    • It is recommended to prepare this formulation freshly for each experiment.[7]

Protocol for In Vitro hERG Assay (Thallium Flux-Based)

This protocol provides a general outline for assessing the inhibitory effect of this compound hydrochloride on the hERG channel in a cell-based assay.

  • Materials:

    • HEK293 cells stably expressing the hERG channel

    • Appropriate cell culture medium

    • Thallium-sensitive fluorescent dye

    • This compound hydrochloride stock solution in DMSO

    • Vehicle control (DMSO)

    • Positive control (e.g., Astemizole)

    • Stimulation buffer containing thallium

    • Fluorescence plate reader

  • Procedure:

    • Cell Plating: Plate the hERG-expressing cells in a suitable multi-well plate and culture until they reach the appropriate confluency.

    • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.[4]

    • Compound Addition: Prepare serial dilutions of this compound hydrochloride from the DMSO stock solution in the assay buffer. Add the different concentrations of this compound hydrochloride, vehicle control, and positive control to the respective wells.[4]

    • Incubation: Incubate the plate for a sufficient period to allow for compound-channel interaction.

    • Stimulation and Reading: Add a stimulation buffer containing thallium to the wells to open the hERG channels. Immediately measure the kinetic fluorescent response using a plate reader. The influx of thallium through open channels results in an increase in fluorescence.[4]

    • Data Analysis: Calculate the percentage of hERG channel inhibition by comparing the fluorescence signal in the presence of this compound hydrochloride to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to an appropriate pharmacological model.

Stability-Indicating HPLC Method

This protocol outlines a stability-indicating RP-HPLC method to quantify this compound hydrochloride and detect potential degradation products.

  • Chromatographic System:

    • Column: C8 or C18 column (e.g., 125 mm x 3.9 mm, 5 µm particle size).[11]

    • Mobile Phase: A gradient elution using a mixture of acetonitrile, methanol, and a phosphate (B84403) buffer (e.g., pH 2.5). The gradient program should be optimized to separate this compound hydrochloride from any degradation products.[11]

    • Flow Rate: Typically 1.0 mL/min (may require optimization).[11]

    • Column Temperature: 25°C.[11]

    • Detection: Diode array detector (DAD) at 230 nm.[11]

  • Procedure:

    • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[4]

    • Standard Curve Preparation: Prepare a series of working standards by diluting the analytical stock solution with the mobile phase to cover the expected concentration range of the samples.[4]

    • Sample Preparation: Dilute the experimental samples to an appropriate concentration with the mobile phase. For forced degradation studies, subject the stock solution to stress conditions (e.g., acid, base, oxidation, heat, light) before dilution.[11]

    • Injection: Inject a fixed volume (e.g., 20 µL) of the standards and samples.[4]

    • Analysis: Record the chromatograms and integrate the peak area of this compound hydrochloride and any new peaks corresponding to degradation products.[4]

    • Quantification: Construct a calibration curve by plotting the peak response of the standards against their concentrations. Use this curve to determine the concentration of this compound hydrochloride in the samples.[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound hydrochloride and a general experimental workflow.

G Mechanism of this compound-Induced QT Prolongation This compound This compound Hydrochloride herg hERG K+ Channel (IKr current) This compound->herg Inhibition repolarization Delayed Ventricular Repolarization herg->repolarization Leads to qt_prolongation QT Interval Prolongation repolarization->qt_prolongation arrhythmia Increased Risk of Cardiac Arrhythmias (Torsades de Pointes) qt_prolongation->arrhythmia action_potential Cardiac Action Potential action_potential->herg Phase 3 Repolarization G Experimental Workflow for this compound Formulation and Analysis cluster_prep Formulation Preparation cluster_exp Experimentation cluster_analysis Analysis weigh Weigh this compound HCl dissolve Dissolve in Vehicle/Solvent (e.g., DMSO, Saline formulation) weigh->dissolve sonicate Vortex & Sonicate dissolve->sonicate invitro In Vitro Assay (e.g., hERG Assay) sonicate->invitro Test Formulation invivo In Vivo Study (e.g., Animal Model) sonicate->invivo Test Formulation hplc HPLC Analysis for Concentration & Stability sonicate->hplc Quality Control data_analysis Data Interpretation invitro->data_analysis invivo->data_analysis

References

Application Notes and Protocols: Investigating the Effects of Clobutinol on Ion Channels Using the Patch-Clamp Technique

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Clobutinol, a centrally acting cough suppressant, has been withdrawn from several markets due to concerns about its potential to induce cardiac arrhythmias.[1][2] The primary electrophysiological mechanism underlying this cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][3] This channel is critical for the repolarization phase of the cardiac action potential, and its inhibition can lead to QT interval prolongation, a major risk factor for life-threatening arrhythmias like Torsades de Pointes.[3][4] Understanding the detailed effects of this compound on various ion channels is crucial for a comprehensive safety assessment and for the development of safer antitussive agents. The patch-clamp technique is the gold-standard method for characterizing the interaction of compounds with ion channels at the molecular level.[3][5] These application notes provide detailed protocols for investigating the effects of this compound on key cardiac ion channels, including hERG (mediating IKr), Nav1.5 (mediating INa), and Cav1.2 (mediating ICa,L), using the whole-cell patch-clamp technique.

Data Presentation

Summary of this compound's Effects on Cardiac Ion Channels

The following table summarizes the quantitative data on the effects of this compound on key cardiac ion channels based on available preclinical studies.

Ion ChannelParameterValueCell TypeReference
hERG (IKr) IC501.9 µM - 2.9 µMCOS-7 cells, hERG transfected cells[1][2]
Voltage DependenceBlock is more effective at depolarized potentialsCOS-7 cells[1][6]
State-Dependent BindingPreferential binding to the open or inactivated stateCOS-7 cells[6]
Nav1.5 (INa) Effect on Maximum Upstroke Velocity of Action PotentialNo significant effectGuinea pig ventricular tissue[1]
Cav1.2 (ICa,L) Effect on Action PotentialProlongs action potential durationGuinea pig ventricular tissue[1]

Note: The lack of a significant effect on the maximum upstroke velocity of the cardiac action potential suggests that this compound has a low affinity for the fast sodium channel Nav1.5.[1] The prolongation of the action potential duration is consistent with the blockade of repolarizing potassium currents, primarily through the hERG channel.[1] Direct electrophysiological assessment on cells expressing Nav1.5 and Cav1.2 is recommended for a definitive characterization.

Experimental Protocols

Protocol for Measuring this compound's Effect on hERG Potassium Channels

This protocol is designed for whole-cell patch-clamp recordings from mammalian cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).[1]

1.1. Cell Culture and Preparation:

  • Culture hERG-expressing cells in the appropriate medium and under standard conditions.

  • For recording, plate the cells onto glass coverslips at a suitable density to allow for the selection of single, healthy cells.

1.2. Solutions:

  • Internal (Pipette) Solution (in mM): K-aspartate: 130, MgCl2: 5, EGTA: 5, HEPES: 10, Mg-ATP: 4. Adjust pH to 7.2 with KOH.

  • External Solution (in mM): NaCl: 137, KCl: 4, CaCl2: 1.8, MgCl2: 1, Glucose: 10, HEPES: 10. Adjust pH to 7.4 with NaOH.[1]

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO and make serial dilutions in the external solution to achieve the desired final concentrations.

1.3. Patch-Clamp Recording:

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[1]

  • Establish a giga-ohm seal (>1 GΩ) between the pipette and the cell membrane.[1]

  • Rupture the membrane to achieve the whole-cell configuration.

  • Compensate for pipette and whole-cell capacitance.

  • Maintain the holding potential at -80 mV.[1]

1.4. Voltage Protocol and Data Acquisition:

  • To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds from the holding potential of -80 mV.[1]

  • Follow this with a repolarizing step to -50 mV for 2 seconds to record the characteristic hERG tail current.[1]

  • Apply test pulses at a frequency of 0.05 Hz (every 20 seconds) to allow for full recovery from inactivation.[1]

  • Acquire data at a sampling rate of 10 kHz and filter at 2 kHz.[1]

  • Apply this compound at various concentrations to the external solution and record the steady-state block of the hERG tail current.[1]

1.5. Data Analysis:

  • Measure the peak amplitude of the hERG tail current before and after the application of different concentrations of this compound.[1]

  • Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.

  • Fit the data with the Hill equation to determine the IC50 value.[1]

Generalized Protocol for Measuring this compound's Effect on Nav1.5 Sodium Channels

This protocol is suitable for whole-cell patch-clamp recordings from cells stably expressing the Nav1.5 channel.

2.1. Cell Culture and Preparation:

  • Follow similar procedures as for hERG-expressing cells, using the appropriate culture medium and selection agents for the Nav1.5 cell line.

2.2. Solutions:

  • Internal (Pipette) Solution (in mM): CsF: 120, CsCl: 20, EGTA: 10, HEPES: 10. Adjust pH to 7.2 with CsOH.

  • External Solution (in mM): NaCl: 140, KCl: 4, CaCl2: 2, MgCl2: 1, HEPES: 10. Adjust pH to 7.4 with NaOH.

2.3. Patch-Clamp Recording:

  • Use low-resistance pipettes (1-3 MΩ).

  • Establish a whole-cell configuration.

  • Maintain the holding potential at -100 mV to ensure the availability of the channels.

2.4. Voltage Protocol and Data Acquisition:

  • Elicit Nav1.5 currents by applying a short depolarizing pulse (e.g., 20 ms) to -20 mV from the holding potential.

  • Apply test pulses at a high frequency (e.g., 1-5 Hz) to assess use-dependent block.

  • Acquire data at a high sampling rate (e.g., 50 kHz) and filter at 10 kHz.

  • Apply this compound and measure the effect on the peak inward current.

2.5. Data Analysis:

  • Measure the peak inward current amplitude before and after the application of this compound.

  • Determine the percentage of block at different concentrations.

  • Investigate use-dependency by comparing the block at different stimulation frequencies.

Generalized Protocol for Measuring this compound's Effect on Cav1.2 Calcium Channels

This protocol is suitable for whole-cell patch-clamp recordings from cells stably expressing the Cav1.2 channel.

3.1. Cell Culture and Preparation:

  • Follow similar procedures as for hERG-expressing cells, using the appropriate culture medium and selection agents for the Cav1.2 cell line.

3.2. Solutions:

  • Internal (Pipette) Solution (in mM): Cs-methanesulfonate: 120, EGTA: 10, HEPES: 10, Mg-ATP: 4. Adjust pH to 7.2 with CsOH.[1]

  • External Solution (in mM): NaCl: 120, TEA-Cl: 20, CaCl2 or BaCl2: 10, HEPES: 10. Adjust pH to 7.4 with TEA-OH. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).[1]

3.3. Patch-Clamp Recording:

  • Use pipettes with a resistance of 2-5 MΩ.

  • Establish a whole-cell configuration.

  • Maintain the holding potential at -80 mV.

  • A prepulse to -40 mV for 500 ms (B15284909) can be applied before the test pulse to inactivate sodium and T-type calcium channels.[1]

3.4. Voltage Protocol and Data Acquisition:

  • Elicit Cav1.2 currents by applying a depolarizing pulse to 0 mV for 200 ms from the holding potential.[1]

  • Apply test pulses at a frequency of 0.1 Hz.[1]

  • Acquire data at a sampling rate of 10 kHz and filter at 2 kHz.[1]

  • Apply this compound and measure the effect on the peak inward current.[1]

3.5. Data Analysis:

  • Measure the peak inward current amplitude before and after the application of this compound.

  • Determine the percentage of block at different concentrations and calculate the IC50 if applicable.[1]

Visualizations

Signaling Pathways and Experimental Workflows

To date, no specific signaling pathways have been identified to be directly modulated by this compound in the context of its ion channel effects. The primary mechanism of action appears to be a direct block of the channel pore.[1]

G cluster_workflow Experimental Workflow for Patch-Clamp Analysis Cell Culture Cell Culture Patch-Clamp Recording Patch-Clamp Recording Cell Culture->Patch-Clamp Recording Single cell selection Data Acquisition Data Acquisition Patch-Clamp Recording->Data Acquisition Apply voltage protocol Data Analysis Data Analysis Data Acquisition->Data Analysis Measure current amplitude IC50 Determination IC50 Determination Data Analysis->IC50 Determination Concentration-response curve

Caption: A generalized workflow for patch-clamp analysis of this compound's ion channel effects.

G cluster_pathway This compound's Mechanism of Action Leading to Potential Arrhythmia This compound This compound hERG_Block hERG Channel Blockade This compound->hERG_Block Direct Inhibition AP_Prolongation Action Potential Duration Prolongation hERG_Block->AP_Prolongation Reduced IKr QT_Prolongation QT Interval Prolongation (ECG) AP_Prolongation->QT_Prolongation Cellular to Organ Level Manifestation Arrhythmia Increased Risk of Torsades de Pointes QT_Prolongation->Arrhythmia

Caption: The cascade of events from hERG block by this compound to potential cardiac arrhythmia.

References

Application Notes and Protocols for the Citric Acid-Induced Cough Model in In Vivo Antitussive Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The citric acid-induced cough model is a widely utilized and validated in vivo assay for the evaluation of potential antitussive therapies. Citric acid, when inhaled as an aerosol, acts as a protussive agent, reliably inducing a cough reflex in various animal models, most notably the guinea pig.[1][2][3] This model is instrumental in preclinical screening and mechanistic studies of novel antitussive drugs. The sensitivity of airway sensory nerves to chemical stimuli like citric acid is a key factor in the pathophysiology of cough.[4]

These application notes provide a detailed overview of the experimental protocols, data interpretation, and the underlying physiological mechanisms of the citric acid-induced cough model.

Physiological Mechanism of Citric Acid-Induced Cough

The cough reflex is a protective mechanism initiated by the stimulation of sensory nerves in the airways. Citric acid is thought to induce cough primarily through the activation of chemosensitive nerve endings, particularly the vagal afferent C-fibers and potentially Aδ fibers located in the respiratory tract epithelium.[4][5][6]

A key molecular component in this process is the Transient Receptor Potential Vanilloid-1 (TRPV1) channel, a non-selective cation channel expressed on these sensory neurons.[7][8][9] The acidic nature of the citric acid solution leads to a drop in pH, which directly activates the TRPV1 channel.[7] This activation triggers depolarization of the sensory nerve, initiating an afferent signal that travels via the vagus nerve to the cough center in the brainstem (medulla).[4] The cough center then coordinates an efferent signal, transmitted through motor nerves to the expiratory muscles, resulting in the forceful expulsion of air that characterizes a cough.[4]

Signaling Pathway for Citric Acid-Induced Cough

CitricAcid_Cough_Pathway cluster_airway Airway Lumen & Epithelium cluster_cns Central Nervous System cluster_muscle Effector Muscles Citric Acid Citric Acid H_ion H+ (Low pH) Citric Acid->H_ion TRPV1 TRPV1 Channel H_ion->TRPV1 Activation Sensory_Nerve Vagal Afferent Nerve (C-fiber / Aδ-fiber) TRPV1->Sensory_Nerve Depolarization Vagus_Nerve Vagus Nerve (Afferent Pathway) Sensory_Nerve->Vagus_Nerve Signal Transmission Medulla Cough Center (Medulla) Vagus_Nerve->Medulla Signal Integration Efferent_Nerves Efferent Motor Nerves (Vagus, Phrenic, Spinal) Medulla->Efferent_Nerves Efferent Command Respiratory_Muscles Expiratory Muscles (Diaphragm, Abdominal, etc.) Efferent_Nerves->Respiratory_Muscles Innervation Cough Cough Respiratory_Muscles->Cough Contraction

Figure 1: Signaling pathway of the citric acid-induced cough reflex.

Experimental Protocols

The following protocols are generalized from common practices in the literature. Researchers should optimize parameters based on their specific experimental setup and animal strain. The guinea pig is the most common species for this model.[1][10]

Materials and Reagents
  • Citric Acid (Anhydrous)

  • Sterile 0.9% Saline Solution

  • Test Antitussive Compounds and Vehicle

  • Male Hartley Guinea Pigs (300-400 g)

  • Whole-body plethysmograph chamber

  • Ultrasonic nebulizer

  • Acoustic recording equipment (optional)

Experimental Workflow Diagram

Experimental_Workflow A 1. Animal Acclimatization (≥ 1 week) B 2. Pre-treatment Administer Vehicle or Test Compound (e.g., i.p., p.o.) A->B C 3. Acclimatization in Chamber Place animal in plethysmograph B->C D 4. Citric Acid Challenge Expose to nebulized citric acid (e.g., 0.4 M for 7-10 min) C->D E 5. Cough Recording & Quantification Record cough events during and post-exposure D->E F 6. Data Analysis Calculate cough frequency, latency, etc. E->F

Figure 2: General experimental workflow for antitussive testing.
Detailed Protocol: Aerosol Inhalation Method

  • Preparation of Citric Acid Solution: Prepare a 0.4 M solution of citric acid by dissolving the appropriate amount in sterile 0.9% saline.[1][7][8] Concentrations may range from 0.2 M to 0.8 M depending on the desired cough response intensity.[8]

  • Animal Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before the experiment.

  • Administration of Test Compound: Administer the test antitussive compound or its vehicle to the guinea pigs. The route of administration (e.g., intraperitoneal, oral) and pre-treatment time (e.g., 30-60 minutes) should be consistent across all groups.[7][11]

  • Cough Induction and Recording:

    • Place a single, conscious, and unrestrained guinea pig into the whole-body plethysmograph chamber and allow it to acclimate for a few minutes.[1][8]

    • Expose the animal to an aerosol of the 0.4 M citric acid solution generated by an ultrasonic nebulizer for a fixed period, typically 7 to 10 minutes.[1][7]

    • Simultaneously, record the characteristic explosive cough sounds and associated pressure changes within the chamber.[12] Coughs are identified by their distinct sound and the sharp, transient peak on the plethysmograph waveform.

    • Continue recording for a short period (e.g., 5-7 minutes) after the cessation of the aerosol exposure.[1][13]

  • Data Quantification: Count the total number of coughs during the exposure and post-exposure observation period. The latency to the first cough can also be measured.[1]

Data Presentation and Interpretation

The primary endpoint in this model is the number of coughs elicited by the citric acid challenge. The efficacy of an antitussive compound is determined by its ability to significantly reduce the cough count compared to the vehicle-treated control group.

Table 1: Example Data for Antitussive Compound Efficacy in Guinea Pigs
Treatment GroupDose (mg/kg, i.p.)NMean Coughs ± SEM (per 10 min)% Inhibition
Vehicle Control-1012.5 ± 1.8-
Compound X10107.2 ± 1.542.4%
Compound X30103.1 ± 0.9 75.2%
Codeine10104.5 ± 1.164.0%
p < 0.05, *p < 0.01 compared to Vehicle Control
Table 2: Summary of Experimental Parameters from Literature
ParameterReported ValuesSpeciesReference(s)
Citric Acid Concentration 0.4 M - 0.8 M (inhalation)Guinea Pig[1][7][8]
7.5% (microinjection)Guinea Pig[13][14]
Exposure Duration 3 - 10 minutesGuinea Pig[7][8]
Observation Period 10 - 15 minutesGuinea Pig[1][7]
Primary Endpoint Number of coughsGuinea Pig, Mouse[1][8][10]
Secondary Endpoints Latency to first cough, Cough intensityGuinea Pig[1]

Model Considerations and Limitations

  • Tachyphylaxis: Repeated exposure to citric acid within a short timeframe (e.g., 24 hours) can lead to a diminished cough response (tachyphylaxis). A sufficient washout period between challenges is necessary.[12]

  • Bronchoconstriction: Citric acid can also induce bronchoconstriction, which may influence the cough response. In some studies, a bronchodilator is co-administered to isolate the antitussive effect.[5][7]

  • Species Differences: While guinea pigs are the standard, mice are also used, offering advantages for genetic manipulation. However, the cough response and its underlying mechanisms may differ between species.[10][15]

  • Distinguishing Coughs: It is crucial to distinguish true coughs from other respiratory events like sneezes or sighs. This is typically achieved by analyzing the characteristic sound and the sharp expiratory airflow/pressure waveform.[12]

Conclusion

The citric acid-induced cough model is a robust and reproducible method for the in vivo assessment of antitussive agents. A thorough understanding of the protocol, the underlying signaling pathways, and careful data analysis are essential for obtaining reliable and translatable results in the development of new cough therapies.

References

Application Notes and Protocols: High-Throughput Screening Assays for hERG Channel Blockers Using Clobutinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human ether-à-go-go-related gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium current (IKr), a critical component in the repolarization of the cardiac action potential.[1] Inhibition of the hERG channel can lead to a prolonged QT interval, a condition that elevates the risk of developing a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[1] Consequently, assessing the potential of drug candidates to block the hERG channel is a mandatory step in preclinical safety pharmacology.[1]

Clobutinol, a centrally acting cough suppressant that was withdrawn from the market, has been identified as a potent blocker of the hERG channel.[1][2][3][4] This underscores the importance of evaluating even non-cardiovascular drugs for their effects on cardiac ion channels.[1] this compound now serves as a valuable positive control and reference compound in the development and validation of high-throughput screening (HTS) assays designed to identify potential hERG channel blockers early in the drug discovery process.

These application notes provide detailed protocols for two key methodologies for assessing hERG channel inhibition: the gold-standard whole-cell patch-clamp technique and a higher-throughput fluorescence-based thallium flux assay.

Data Presentation: Quantitative Analysis of this compound's hERG Inhibition

The inhibitory potency of this compound on the hERG channel has been quantified using various electrophysiological and fluorescence-based methods. The following tables summarize the key quantitative data, providing a clear comparison of its potency and the characteristics of the block across different experimental setups.

Table 1: Inhibitory Potency (IC50) of this compound on hERG Channels

CompoundIC50Cell LineAssay MethodReference(s)
This compound2.9 µMCOS-7Whole-cell Patch Clamp[1][3]
This compound2.9 ± 0.7 µMCOS-7Whole-cell Patch Clamp[5][6]
This compound1.9 µMhERG transfected cellsWhole-cell Patch Clamp[4][5]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process.[1]

Table 2: Characteristics of this compound-Induced hERG Block

ParameterValueCell LineSource(s)
Hill Coefficient0.9COS-7[1][6]
Half-activation Potential (V1/2)-10.4 ± 5 mV (Control)COS-7[6]
Voltage DependenceBlock is more effective at depolarized potentialsCOS-7[3][7]

Hill Coefficient: A value close to 1 suggests a 1:1 binding stoichiometry between the compound and the channel.[6] Voltage-Dependence: Indicates that the blocking effect is more pronounced at more depolarized membrane potentials, suggesting preferential binding to the open or inactivated state of the channel.[6]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the definitive method for characterizing the interaction of this compound with the hERG channel.[1]

Objective: To determine the concentration-dependent inhibitory effect of this compound on the hERG potassium channel current.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the hERG channel.[5][8]

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.[1][8]

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.[1][8]

  • Test Compound: this compound stock solution (e.g., 10 mM in DMSO), with serial dilutions prepared in the external solution.[1][5]

  • Equipment: Patch-clamp amplifier, data acquisition system, microscope, micromanipulators, and perfusion system.[1]

Procedure:

  • Cell Preparation: Culture hERG-expressing cells according to standard protocols. On the day of the experiment, detach the cells and plate them at a low density in a recording chamber.[1]

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.[1][5]

  • Gigaseal Formation: Under microscopic guidance, approach a single, healthy cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[1]

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.[1]

  • Voltage Protocol and Baseline Recording:

    • Clamp the cell membrane potential at a holding potential of -80 mV.[1][5]

    • To elicit the hERG tail current, apply a depolarizing pulse to +20 mV for approximately 1-2 seconds to activate and then inactivate the channels.[1][5]

    • Repolarize the membrane to -50 mV to allow the channels to recover from inactivation, which results in a large, decaying "tail" current. This tail current is the primary measurement for assessing hERG block.[1][5]

    • Record baseline currents in the vehicle control solution until a stable response is achieved.[1]

  • Compound Application: Perfuse the recording chamber with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).[1][5]

  • Data Acquisition: Record the hERG tail current at each this compound concentration.[1]

  • Data Analysis:

    • Measure the peak amplitude of the tail current for each concentration.[1][5]

    • Normalize the current amplitude at each concentration to the baseline (control) amplitude.[1][5]

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.[1]

    • Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.[1][5]

Thallium Flux Assay (High-Throughput Screening)

This method offers a higher-throughput alternative for the preliminary screening of hERG channel blockers, using thallium ions (Tl+) as a surrogate for potassium ions (K+).[1]

Objective: To rapidly screen for potential hERG channel inhibition by this compound and other test compounds.

Principle: hERG-expressing cells are loaded with a Tl+-sensitive fluorescent dye. When the hERG channels open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence.[1][9] A hERG channel blocker will prevent this influx and thus reduce the fluorescent signal.[1][9]

Materials:

  • Cell Line: hERG-expressing U2OS or HEK-293 cells.[1]

  • Assay Kit: Commercially available thallium flux assay kit (e.g., FluxOR™).

  • Reagents: Assay buffer, loading buffer with fluorescent dye, stimulus buffer containing Tl+, and test compounds (e.g., this compound).[1]

  • Equipment: Fluorescence plate reader.[1]

Procedure:

  • Cell Plating: Plate the hERG-expressing cells in a multi-well plate (e.g., 384-well) and incubate overnight.[1]

  • Compound Addition: Add varying concentrations of the test compounds (including this compound as a positive control) to the appropriate wells.[1]

  • Dye Loading: Add the loading buffer containing the Tl+-sensitive dye to all wells and incubate as per the kit instructions to allow the dye to enter the cells.[1]

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.[1]

    • Add the Tl+-containing stimulus buffer to all wells to open the hERG channels.[1]

    • Immediately begin recording the fluorescence intensity over time.[1]

  • Data Analysis:

    • Calculate the difference in fluorescence before and after stimulation.[1]

    • Compare the signal in the compound-treated wells to the control wells to determine the percent inhibition.[1]

Mandatory Visualizations

hERG_Block_Pathway cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 Organ Level (ECG) cluster_3 Clinical Outcome This compound This compound hERG hERG K+ Channel This compound->hERG Binds to and blocks IKr IKr Current (Repolarizing K+ Current) hERG->IKr Generates Repolarization Delayed Repolarization hERG->Repolarization Inhibition leads to AP Cardiac Action Potential IKr->AP Contributes to Repolarization QT QT Interval Prolongation Repolarization->QT Manifests as TdP Torsades de Pointes (Arrhythmia) QT->TdP Increased Risk of

Caption: Signaling pathway from hERG channel block by this compound to potential cardiotoxicity.

HTS_Workflow start Start: Compound Library primary_screen Primary HTS: Thallium Flux Assay start->primary_screen hit_id Hit Identification (% Inhibition) primary_screen->hit_id inactive Inactive Compounds hit_id->inactive Inactive secondary_screen Secondary Assay: Automated Patch Clamp hit_id->secondary_screen Active confirmation Hit Confirmation & Potency (IC50 Determination) secondary_screen->confirmation non_confirmed Non-confirmed Hits confirmation->non_confirmed Not Confirmed sar Structure-Activity Relationship (SAR) confirmation->sar Confirmed lead_opt Lead Optimization sar->lead_opt Patch_Clamp_Workflow cell_prep 1. Cell Preparation (hERG-expressing cells) seal 3. Gigaseal Formation (>1 GΩ) cell_prep->seal pipette_prep 2. Pipette Preparation pipette_prep->seal whole_cell 4. Whole-Cell Configuration seal->whole_cell baseline 5. Baseline Recording (Vehicle Control) whole_cell->baseline compound_app 6. Compound Application (Increasing Concentrations) baseline->compound_app data_acq 7. Data Acquisition (Record Tail Current) compound_app->data_acq data_an 8. Data Analysis (IC50 Determination) data_acq->data_an

References

Preparing Clobutinol Solutions for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobutinol is a centrally acting antitussive agent that was previously used for the symptomatic treatment of cough.[1][2] However, it was withdrawn from the market in several countries due to concerns about its potential to cause cardiac arrhythmias, specifically QT interval prolongation.[1][3] This adverse effect is primarily attributed to its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2][4] Despite its withdrawal from clinical use, this compound may still be utilized as a reference compound in non-clinical research, particularly in studies related to drug-induced QT prolongation and cardiac safety pharmacology.

These application notes provide detailed protocols for the preparation of this compound solutions for administration in in vivo experiments, with a focus on ensuring solution stability and animal welfare.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is crucial for developing appropriate formulations for in vivo studies. This compound is a weak base, and its solubility is highly dependent on pH.[5] The hydrochloride salt, this compound HCl, is more commonly used due to its improved aqueous solubility compared to the free base.[5]

Table 1: Physicochemical and Solubility Data for this compound and this compound HCl

PropertyValue (this compound Base)Value (this compound HCl)Source(s)
Molecular Weight255.78 g/mol 292.24 g/mol [5]
pKa (Strongest Basic)9.41Not applicable[3][5]
logP3.15Not applicable[3][5]
Predicted Water Solubility0.535 mg/mLHigher than base, but not explicitly stated[3][5]
Solubility in DMSONot explicitly stated100 mg/mL (with ultrasonic assistance)[5][6]
Solubility in Methanol1.0 mg/mLNot explicitly stated[6]
Solubility in Alcohol"Very soluble"Not explicitly stated[6]

Experimental Protocols

General Guidelines for Solution Preparation
  • Aseptic Technique: All solutions for parenteral administration must be prepared using aseptic techniques to ensure sterility.[7] This includes working in a laminar flow hood, using sterile equipment, and filter-sterilizing the final solution.[7]

  • Vehicle Selection: The choice of vehicle is critical and depends on the intended route of administration and the desired concentration of this compound. For non-aqueous vehicles, it is essential to consider their potential toxicity and effects on the experimental outcomes.[8]

  • pH Adjustment: Given that this compound is a weak base, maintaining an acidic pH can improve its solubility in aqueous solutions.[5] However, the final formulation should have a pH that is physiologically compatible to avoid irritation at the site of administration.[8]

  • Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution of this compound, particularly at higher concentrations.[6][9] However, care must be taken to avoid degradation of the compound.

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution that can be diluted further for various in vivo applications.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Under sterile conditions, accurately weigh the desired amount of this compound HCl powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[5]

  • Vortex or sonicate the solution until the powder is completely dissolved.[10]

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10] For long-term storage (up to 6 months), -80°C is recommended.[11][12]

Protocol 2: Preparation of a Formulation for Intravenous (IV) Administration

This protocol describes the preparation of a co-solvent formulation suitable for intravenous injection in animal models such as guinea pigs.[13]

Materials:

  • This compound hydrochloride stock solution (from Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile, sealed vials

Procedure:

  • Calculate the required volumes of each component based on the desired final concentration of this compound and the target dosing volume. A common vehicle composition for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6][10]

  • In a sterile vial, add the required volume of the this compound HCl stock solution in DMSO.

  • Add the PEG300 and Tween-80, mixing thoroughly after each addition.

  • Finally, add the sterile saline to reach the final volume and concentration.

  • Mix the solution until it is clear and homogenous. Gentle warming or sonication may be required.[12]

  • Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Visually inspect the solution for any precipitation before administration.

Table 2: Example Formulations for In Vivo Administration

Vehicle CompositionAchievable ConcentrationAdministration RouteSource(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (with ultrasonic assistance)Intravenous, Intraperitoneal[6][10]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (with ultrasonic assistance)Intravenous, Intraperitoneal[6]
10% DMSO, 90% Corn Oil2.5 mg/mL (with ultrasonic assistance)Oral gavage[6]

Stability and Storage of this compound Solutions

This compound, particularly in solution, is susceptible to degradation.[11] Oxidative degradation is a known pathway.[11] Therefore, proper storage is crucial to maintain the integrity of the prepared solutions.

  • Short-term storage (days to weeks): Solutions should be stored at 0-4°C and protected from light.[1][11]

  • Long-term storage (months): For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[11][14] Stock solutions in DMSO are reported to be stable for up to 1 month at -20°C and up to 6 months at -80°C in sealed containers.[11][12]

  • Protection from Light and Air: this compound solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.[11] To prevent oxidation, preparing solutions with deoxygenated solvents and storing them under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[11]

  • Signs of Degradation: Any change in color or the appearance of precipitate may indicate degradation, and the solution should be discarded.[9][14]

Experimental Workflow and Signaling Pathway

Experimental Workflow for Solution Preparation

The following diagram illustrates a typical workflow for the preparation of this compound solutions for in vivo experiments.

G cluster_prep Solution Preparation cluster_qc Quality Control cluster_admin Administration weigh Weigh this compound HCl dissolve Dissolve in Vehicle weigh->dissolve Add to vehicle mix Mix/Sonicate until Clear dissolve->mix Ensure complete dissolution filter Sterile Filter (0.22 µm) mix->filter Sterilize for parenteral use inspect Visual Inspection for Precipitate filter->inspect Final check before use administer Administer to Animal inspect->administer Proceed if clear

Caption: Experimental workflow for preparing this compound solutions for in vivo studies.

Signaling Pathway: this compound's Effect on Cardiac Repolarization

The primary mechanism of this compound-induced cardiotoxicity involves the blockade of the hERG potassium channel, which is crucial for the repolarization phase of the cardiac action potential.

G This compound This compound herg hERG K+ Channel This compound->herg Blocks k_efflux K+ Efflux herg->k_efflux Mediates repolarization Cardiac Repolarization k_efflux->repolarization Drives ap_duration Action Potential Duration repolarization->ap_duration Shortens qt_interval QT Interval ap_duration->qt_interval Determines arrhythmia Arrhythmia Risk qt_interval->arrhythmia Prolongation increases

Caption: Signaling pathway of this compound's impact on cardiac repolarization via hERG channel blockade.

References

Troubleshooting & Optimization

Troubleshooting Clobutinol hydrochloride solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of clobutinol (B83508) hydrochloride in aqueous buffers during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound hydrochloride that influence its solubility?

A1: this compound is a weak base. Its hydrochloride salt form is designed to improve aqueous solubility. The key properties influencing its solubility are:

  • pKa: The strongest basic pKa of this compound is 9.41.[1] This means its solubility is highly dependent on pH. In solutions with a pH below its pKa, this compound will be predominantly in its protonated (ionized) form, which is more soluble in aqueous media.

  • logP: The predicted logP of the free base is approximately 3.15, indicating a relatively high lipophilicity, which contributes to its low intrinsic water solubility.[1]

  • Salt Form: As a hydrochloride salt, its solubility is generally higher in acidic conditions compared to the free base. However, issues like the common ion effect can arise in the presence of other chloride ions.[2]

Q2: What is the expected aqueous solubility of this compound hydrochloride?

A2: The predicted water solubility of the this compound free base is low, around 0.535 mg/mL.[1][2] The hydrochloride salt exhibits moderately better solubility in neutral water. For more acidic conditions, the solubility is significantly increased.

Q3: Why is my this compound hydrochloride not dissolving completely in a neutral aqueous buffer?

A3: Incomplete dissolution in neutral buffers (e.g., PBS at pH 7.4) is a common issue. This is because at a neutral pH, a portion of the this compound hydrochloride can convert to its less soluble free base form. To improve dissolution, consider lowering the pH of your buffer.

Q4: I'm observing precipitation when I dilute my DMSO stock solution of this compound hydrochloride into an aqueous buffer. What is happening and how can I prevent it?

A4: This phenomenon, known as "antisolvent precipitation," is common when a compound is highly soluble in an organic solvent like DMSO but less soluble in an aqueous buffer. To prevent this:

  • Use a Co-solvent System: Instead of diluting directly into the buffer, use a pre-mixed co-solvent system. A commonly used system for in vivo formulations is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

  • Slow Addition and Vigorous Mixing: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This helps to avoid localized high concentrations that can trigger precipitation.[4]

  • Optimize Final Concentration: It may be necessary to work with a lower final concentration of this compound hydrochloride to stay within its solubility limit in the final solvent composition.[4]

Troubleshooting Guide

Issue 1: Incomplete Dissolution in Aqueous Buffer
  • Cause: The pH of the buffer may be too high (neutral or alkaline), leading to the formation of the less soluble free base.

  • Solution:

    • pH Adjustment: Lower the pH of your buffer. This compound hydrochloride's solubility is significantly higher in acidic conditions. Adding a small amount of dilute HCl can help.[4]

    • Use an Acidic Buffer: If your experimental design allows, use a buffer with a lower pH, such as a citrate (B86180) or acetate (B1210297) buffer.

    • Sonication: Use an ultrasonic bath to aid in the dissolution process.[4]

    • Gentle Heating: Gently warming the solution can increase solubility. However, be cautious of potential degradation at elevated temperatures.[4]

Issue 2: Precipitation After Initial Dissolution
  • Cause:

    • pH Shift: The buffering capacity of your solution may be insufficient to maintain the acidic pH required to keep this compound hydrochloride protonated and dissolved, especially after the addition of the compound.[2]

    • Common Ion Effect: The presence of other chloride ions in the buffer can sometimes reduce the solubility of hydrochloride salts.[2]

  • Solution:

    • Increase Buffer Capacity: Use a buffer with a higher molarity to better maintain the desired pH.

    • Consider Alternative Buffers: If the common ion effect is suspected, try a buffer system that does not contain chloride ions.

Data Presentation

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubilityNotesSource(s)
Dimethyl Sulfoxide (DMSO)100 mg/mLHygroscopic; use freshly opened DMSO.[4]
0.1 N Hydrochloric Acid18.4 mg/mLDemonstrates increased solubility at low pH.[4]
Water11.2 mg/mLModerate solubility in neutral aqueous solution.[4]
Co-solvent Mixture2.5 mg/mLA mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Requires sonication.[3][5]
MethanolSoluble at 1.0 mg/mLAt least this level of solubility is indicated by commercially available standard solutions.[4]

Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValue (this compound Base)Value (this compound HCl)Source(s)
Molecular Weight255.78 g/mol 292.24 g/mol [2]
pKa (Strongest Basic)9.41Not applicable[1]
Water Solubility (Predicted)0.535 mg/mLHigher than base, but not explicitly stated.[1][2]
logP3.15Not applicable[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous buffers for in vitro assays.

Materials:

  • This compound hydrochloride powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Accurately weigh the desired amount of this compound hydrochloride powder in a sterile tube.

  • Add the appropriate volume of DMSO to achieve the target concentration (solubility in DMSO is up to 100 mg/mL).[6]

  • Vortex the solution thoroughly.

  • If necessary, use an ultrasonic bath to ensure complete dissolution.[6]

  • Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months.[6]

Protocol 2: Preparation of an Aqueous Solution Using a Co-solvent System

This protocol is suitable for in vivo studies or when a specific aqueous formulation is required. This example is for a final concentration of 2.5 mg/mL.[3]

Materials:

  • This compound hydrochloride

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in water)

  • Ultrasonic bath

Procedure:

  • Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 25 mg/mL).

  • In a separate container, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to reach the final volume of 1 mL.

  • If any precipitation or phase separation occurs, use an ultrasonic bath to aid dissolution. The final solution should be clear.[3]

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow cluster_1 Incomplete Dissolution cluster_2 Precipitation Issues start Start: Dissolve this compound HCl in Aqueous Buffer dissolved Completely Dissolved? start->dissolved success Success: Solution is Ready for Use dissolved->success Yes check_ph Check Buffer pH dissolved->check_ph No precipitate Precipitation on Standing? precipitate->success No check_buffer_capacity Check Buffer Capacity precipitate->check_buffer_capacity Yes success->precipitate lower_ph Lower pH with dilute HCl or use acidic buffer check_ph->lower_ph lower_ph->dissolved sonicate Sonication sonicate->dissolved heat Gentle Heating heat->dissolved increase_capacity Increase Buffer Molarity check_buffer_capacity->increase_capacity check_ions Consider Common Ion Effect check_buffer_capacity->check_ions increase_capacity->start alt_buffer Use Buffer without Cl- ions check_ions->alt_buffer alt_buffer->start

A troubleshooting workflow for dissolving this compound hydrochloride.

G This compound This compound inhibition Inhibition This compound->inhibition herg hERG K+ Channel (IKr) repolarization Delayed Ventricular Repolarization herg->repolarization Reduced K+ Efflux inhibition->herg qt_prolongation QT Interval Prolongation repolarization->qt_prolongation arrhythmia Increased Risk of Cardiac Arrhythmias (Torsades de Pointes) qt_prolongation->arrhythmia

Signaling pathway of this compound-induced QT prolongation.

G start Weigh this compound HCl prepare_stock Prepare Concentrated Stock in DMSO (e.g., 25 mg/mL) start->prepare_stock combine Combine Stock and Co-solvents prepare_stock->combine prepare_cosolvent Prepare Co-solvent Mixture (PEG300, Tween-80, Saline) prepare_cosolvent->combine mix Mix Thoroughly combine->mix check_solution Check for Clarity mix->check_solution sonicate Sonicate to Dissolve any Precipitate check_solution->sonicate Precipitate/ Cloudy final_solution Final Clear Solution (2.5 mg/mL) check_solution->final_solution Clear sonicate->check_solution

Experimental workflow for preparing a co-solvent formulation.

References

Technical Support Center: Optimizing HPLC Separation of Clobutinol and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of Clobutinol from its impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound analysis?

A good starting point for a reversed-phase HPLC method for this compound would be a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol.[1] A common starting pH for the aqueous buffer is in the acidic range, around 2.5 to 4.5, as this can help to ensure the consistent ionization of this compound and its impurities, leading to sharper peaks and better separation.[1] Detection is typically carried out using a UV detector at around 230 nm or 267 nm.[2][3]

Q2: What are the known impurities of this compound that I should be aware of during method development?

Several process-related impurities and potential degradation products of this compound have been identified. It is crucial to ensure your HPLC method can separate this compound from these compounds. Some of the known impurities are listed in the table below.

Q3: How can I ensure my HPLC method is stability-indicating for this compound?

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and any excipients. To establish this, forced degradation studies must be performed.[4] This involves subjecting a solution of this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to intentionally generate degradation products. The developed HPLC method must then be able to resolve the this compound peak from all the degradation product peaks.

Troubleshooting Guide

Issue 1: Poor peak shape (tailing or fronting) for the this compound peak.

  • Possible Cause: Secondary interactions between the basic this compound molecule and residual silanol (B1196071) groups on the silica-based column packing.

    • Solution: Add a competitive amine, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%) to block the active silanol groups.[1]

  • Possible Cause: Column overload.

    • Solution: Reduce the concentration of the sample or decrease the injection volume.[1]

  • Possible Cause: The sample is not dissolved in the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the same solvent system as the mobile phase to prevent peak distortion.

Issue 2: Inconsistent or shifting retention times.

  • Possible Cause: Fluctuations in the mobile phase composition.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation.[1]

  • Possible Cause: Variations in column temperature.

    • Solution: Use a column oven to maintain a constant and controlled temperature.[1]

  • Possible Cause: The pH of the mobile phase is not stable or is close to the pKa of this compound or its impurities.

    • Solution: Ensure the buffer used has sufficient capacity to maintain a stable pH. A pH scouting study can help identify the optimal pH for a robust separation.[1]

Issue 3: Poor resolution between this compound and a closely eluting impurity.

  • Possible Cause: The mobile phase composition is not optimal for separation.

    • Solution 1: Fine-tune the ratio of the organic solvent to the aqueous buffer.

    • Solution 2: Change the organic solvent. Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[1]

  • Possible Cause: The pH of the mobile phase is not ideal for differentiating between the compounds.

    • Solution: Perform a pH optimization study. Small adjustments in pH can significantly impact the retention of ionizable compounds.[1]

Issue 4: High backpressure.

  • Possible Cause: Particulate matter from the sample or mobile phase is clogging the column frit.

    • Solution: Filter all samples and mobile phases through a 0.45 µm or smaller filter. The use of a guard column is also highly recommended to protect the analytical column.[1]

  • Possible Cause: Buffer precipitation in the organic solvent.

    • Solution: Ensure the buffer is soluble in the highest concentration of organic solvent used in your method. It may be necessary to use a lower buffer concentration.[1]

Data Presentation

Table 1: Known Impurities of this compound

Impurity NameMolecular FormulaMolecular Weight ( g/mol )
This compound Impurity 1 (1,2-Bis(4-chlorophenyl)ethane)C₁₄H₁₂Cl₂251.15[5][6]
This compound Impurity 2 (4-(Dimethylamino)-2,3-dimethyl-1-phenylbutan-2-ol)C₁₄H₂₃NO221.34[6][7]
N-(4-Chlorobenzyl)-4-(4-chlorophenyl)-3-hydroxy-N,N,2,3-tetramethylbutan-1-aminium chlorideC₂₁H₂₈Cl₃NO416.81[6]

Table 2: Example HPLC Method Parameters for this compound Analysis

ParameterMethod 1 (Gradient)Method 2 (Isocratic)
Column C8 urea (B33335) column (125 mm x 3.9 mm, 5 µm)[2]Reversed-phase C18
Mobile Phase Gradient mixture of acetonitrile, methanol, and phosphate buffer (pH 2.5)[2]Ammonium acetate (B1210297) buffer (0.05M), methanol, and acetonitrile (22:60:18 v/v/v), adjusted to pH 3.34[3]
Flow Rate Not specified1.0 mL/min[3]
Detection Wavelength 230 nm[2]267 nm[3]
Column Temperature 25 °C[2]Not specified
Injection Volume 5 µL[2]Not specified

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability-Indicating Method Development

This protocol provides a general framework for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 10% H₂O₂ and keep at 80°C for 24 hours.

  • Thermal Degradation: Expose the solid this compound powder or a solution to heat (e.g., 80°C) for 24 hours.

  • Photodegradation: Expose a solution of this compound to UV light for 24 hours.

  • Analysis: After the specified stress period, cool the samples to room temperature and, if necessary, neutralize the acidic and basic solutions. Dilute the samples to a suitable concentration with the mobile phase and analyze them using the developed HPLC method. An unstressed sample should also be analyzed as a control. The chromatograms of the stressed samples should be compared to that of the unstressed sample to evaluate the resolution between this compound and any degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) stress_conditions Subject to Stress Conditions (Acid, Base, Oxidation, Heat, Light) prep_stock->stress_conditions hplc_analysis Analyze Stressed and Unstressed Samples by HPLC stress_conditions->hplc_analysis data_evaluation Evaluate Peak Purity and Resolution hplc_analysis->data_evaluation optimize Optimize Method if Separation is Inadequate data_evaluation->optimize Resolution < 1.5 optimize->hplc_analysis

Caption: Workflow for a forced degradation study.

troubleshooting_workflow cluster_mobile_phase Mobile Phase Checks cluster_column Column Checks cluster_sample Sample Checks start Problem Identified (e.g., Poor Peak Shape, Shifting RT) check_prep Verify Correct Preparation and Degassing start->check_prep check_temp Ensure Consistent Temperature start->check_temp check_concentration Reduce Sample Concentration start->check_concentration check_ph Check pH Stability check_prep->check_ph check_solvent Consider Changing Organic Solvent check_ph->check_solvent end Problem Resolved check_solvent->end check_contamination Use Guard Column / Check for Contamination check_temp->check_contamination check_contamination->end check_solvent_sample Dissolve Sample in Mobile Phase check_concentration->check_solvent_sample check_solvent_sample->end

Caption: Logical troubleshooting flow for common HPLC issues.

References

How to prevent precipitation of Clobutinol when diluting DMSO stock

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of Clobutinol when diluting DMSO stock solutions during experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?

A1: Precipitation of this compound upon dilution of a DMSO stock into an aqueous buffer is a common issue stemming from its physicochemical properties. This compound is a weakly basic compound with low aqueous solubility, especially at neutral or alkaline pH.[1][2] The high concentration of this compound in the DMSO stock is rapidly exposed to an aqueous environment where its solubility is significantly lower, leading to it crashing out of solution.

Several factors can contribute to this phenomenon:

  • pH Shift: Cell culture media and many biological buffers are typically maintained at a physiological pH of 7.2-7.4.[2] this compound is more soluble in acidic conditions where it is protonated.[1] Diluting the DMSO stock into a neutral or slightly alkaline buffer can cause the compound to convert to its less soluble, non-ionized form, resulting in precipitation.[1]

  • Concentration Exceeding Solubility Limit: The final concentration of this compound in the aqueous solution may exceed its solubility limit in that specific buffer system and temperature.[1]

  • Localized High Concentrations: Rapid addition of the DMSO stock can create localized areas of high this compound concentration, initiating precipitation before the compound has a chance to disperse in the bulk solution.[3]

  • Insufficient Buffering Capacity: The buffer's capacity might be insufficient to maintain the desired pH upon the addition of the DMSO stock, leading to a pH shift that favors precipitation.[1]

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A2: Understanding the following properties of this compound is crucial for preventing precipitation issues:

  • pKa: As a weak base, this compound has a pKa of approximately 9.41.[1][4] This means it is more soluble in acidic solutions where it exists in its protonated (ionized) form.[1]

  • logP: The octanol/water partition coefficient (logP) of this compound is around 3.15, indicating its lipophilic (fat-soluble) nature and contributing to its poor water solubility.[1][4][5]

  • Water Solubility: The predicted water solubility of the this compound free base is approximately 0.535 mg/mL.[1][4][5] The hydrochloride salt form generally exhibits better aqueous solubility.[1][6]

Q3: What is the recommended maximum final concentration of DMSO in cell culture experiments?

A3: To avoid solvent-induced toxicity to cells, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v).[2][7] It is essential to include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO used to deliver the compound.[8]

Troubleshooting Guide

Problem: this compound precipitates immediately upon dilution of DMSO stock into aqueous buffer.
Possible Cause Solution
Localized high concentration Add the DMSO stock solution drop-wise to the aqueous buffer while vigorously stirring or vortexing. This rapid dispersion helps prevent the formation of localized pockets of high drug concentration that can trigger precipitation.[3]
Final concentration exceeds solubility Reduce the final concentration of this compound in your assay if your experimental design permits.[2]
Rapid pH shift Consider using a buffer with a lower pH (if compatible with your experiment) to increase the solubility of the weakly basic this compound.
Solvent incompatibility Perform a stepwise or serial dilution. Instead of a single large dilution, create an intermediate dilution of the DMSO stock in your aqueous buffer, and then perform the final dilution.[2][7]
Problem: this compound solution is initially clear but precipitates over time.
Possible Cause Solution
Compound is near its saturation point Lower the final working concentration of this compound. Even slight changes in temperature or evaporation during incubation can lead to precipitation if the concentration is close to the solubility limit.[2]
Temperature fluctuations Ensure your incubator maintains a stable temperature. Pre-warm your aqueous buffer to the experimental temperature before adding the this compound stock.
pH instability of the medium Confirm that the CO2 levels in your incubator are stable to maintain the pH of the cell culture medium. Significant pH fluctuations can affect the solubility of this compound.[2]
Interaction with media components If using cell culture media, the presence of serum (e.g., 10% FBS) can sometimes help stabilize small molecules and prevent precipitation.[2]

Quantitative Data Summary: this compound Solubility

The following table summarizes the solubility of this compound and its hydrochloride salt in various solvents.

Compound Form Solvent Solubility Notes
This compound (Free Base)Water (Predicted)0.535 mg/mL[1][4][5]
This compound HydrochlorideWater11.2 mg/mLSolubility in neutral aqueous solutions is moderate.[9]
This compound HydrochlorideDimethyl Sulfoxide (DMSO)100 mg/mLHygroscopic; use freshly opened DMSO for best results.[9][10]
This compound Hydrochloride0.1 N Hydrochloric Acid18.4 mg/mLLowering the pH significantly improves solubility.[9]
This compound HydrochlorideMethanolSoluble at 1.0 mg/mL[9]
This compound HydrochlorideCo-solvent Mixture2.5 mg/mLA mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a clear solution.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound Hydrochloride in DMSO.

Materials:

  • This compound hydrochloride powder (MW: 292.24 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) centrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Sterile, filter-barrier pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), allow the this compound hydrochloride powder and DMSO to equilibrate to room temperature.

  • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

  • Carefully weigh out 2.92 mg of this compound hydrochloride powder into the tube.

  • Add 1 mL of anhydrous DMSO to the tube containing the this compound hydrochloride.

  • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is difficult, brief sonication in an ultrasonic water bath can be used to aid the process.[8]

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]

Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer (Stepwise Dilution)

This protocol describes a stepwise dilution method to minimize precipitation when preparing working solutions of this compound in an aqueous buffer (e.g., cell culture medium).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed sterile aqueous buffer (e.g., complete cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution: Prepare a 1:10 intermediate dilution of the stock solution in the pre-warmed aqueous buffer. For example, add 5 µL of the 10 mM stock to 45 µL of the buffer in a sterile microcentrifuge tube. This creates a 1 mM intermediate solution.

  • Vortex the intermediate dilution gently but thoroughly.

  • Final Dilution: Use the intermediate dilution to prepare your final working concentrations. For example, to achieve a final concentration of 10 µM in 1 mL of buffer, add 10 µL of the 1 mM intermediate solution to 990 µL of the pre-warmed buffer.

  • Mix the final solution by gentle inversion or pipetting.

  • Add the final diluted solution to your experimental setup (e.g., cell culture plate) drop-wise while gently swirling to ensure rapid and even dispersion.[2]

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Start: Diluting This compound DMSO Stock precipitation Precipitation Observed? start->precipitation immediate_precip Immediate Precipitation precipitation->immediate_precip Yes delayed_precip Delayed Precipitation precipitation->delayed_precip Yes, over time no_precip No Precipitation Proceed with Experiment precipitation->no_precip No solution1 Action: Add stock drop-wise to vortexing buffer immediate_precip->solution1 solution4 Action: Lower final concentration delayed_precip->solution4 check1 Still Precipitates? solution1->check1 solution2 Action: Perform stepwise dilution solution2->check1 solution3 Action: Lower final concentration solution3->check1 check1->no_precip No check1->solution2 Yes check1->solution3 Yes check2 Still Precipitates? solution4->check2 solution5 Action: Ensure stable temperature and pH solution5->check2 solution6 Action: Add serum to cell culture media solution6->check2 check2->no_precip No check2->solution5 Yes check2->solution6 Yes

Caption: A workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Improving the Long-term Stability of Clobutinol Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of Clobutinol hydrochloride stock solutions. Here you will find answers to frequently asked questions and troubleshooting advice for common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound hydrochloride in solution?

A1: The long-term stability of this compound hydrochloride solutions is primarily influenced by several factors, including:

  • Oxidation: this compound hydrochloride is known to be susceptible to oxidative degradation.[1] The presence of dissolved oxygen or oxidizing agents can lead to a decrease in the concentration of the active compound over time.

  • pH: The pH of the solution can significantly impact the stability of the compound. While it has shown some stability in acidic and basic conditions for short periods, the optimal pH range for long-term storage has not been definitively established.[1]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2][3] Therefore, proper storage at recommended low temperatures is crucial.

  • Light Exposure: Although one study indicated stability under UV light for 24 hours, prolonged or high-intensity light exposure can potentially lead to photodegradation.[1] It is a general best practice to protect solutions from light.[2]

  • Solvent Choice: The type of solvent used to prepare the stock solution can affect its stability. The use of high-purity, anhydrous solvents is recommended to minimize water content, which can participate in hydrolytic degradation.

  • Container and Closure: Improperly sealed containers can lead to solvent evaporation, which would increase the concentration of this compound hydrochloride and potentially accelerate degradation.[1] The container material itself could also be a source of leachables that may affect stability.

Q2: What are the recommended solvents for preparing this compound hydrochloride stock solutions?

A2: The choice of solvent depends on the intended application. Here are some common solvents and their uses:

  • Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for preparing high-concentration stock solutions for in vitro cellular assays.[4][5] this compound hydrochloride is soluble in DMSO at concentrations of 100 mg/mL or higher.[4][5]

  • Methanol (B129727) or Acetonitrile (B52724): HPLC-grade methanol or acetonitrile are suitable solvents for preparing stock solutions for analytical purposes, such as creating standards for HPLC analysis.[5][6]

  • Water: this compound hydrochloride has moderate solubility in water (11.2 mg/mL).[6] For aqueous solutions, using deoxygenated water and buffering the solution may improve stability.

  • Co-solvent Mixtures: For in vivo studies, co-solvent systems are often necessary to achieve the desired concentration and formulation properties. A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been used to prepare a 2.5 mg/mL solution.[6]

Q3: What are the optimal storage conditions for this compound hydrochloride stock solutions?

A3: To ensure the long-term stability of your this compound hydrochloride stock solutions, it is crucial to adhere to the following storage recommendations:

  • Short-term Storage (days to weeks): Solutions should be stored at 0 - 4°C.[7][8]

  • Long-term Storage (months to years): For long-term storage, it is recommended to store solutions at -20°C or -80°C.[7][8]

  • Specific Solvent Recommendations:

    • In DMSO, stock solutions can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[1][4]

  • Protection from Light and Air: Always store solutions in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen.[7] Using amber vials or wrapping clear vials in aluminum foil is recommended to protect the solution from light.[1]

Q4: What are the known degradation products or impurities of this compound hydrochloride?

A4: While the specific chemical structures of all degradation products are not extensively detailed in readily available literature, it is known that this compound hydrochloride is susceptible to oxidative degradation.[1] This suggests that degradation may occur at the tertiary amine or the benzyl (B1604629) ether parts of the molecule.[1] Additionally, several process-related impurities may be present from the synthesis of the compound. Identifying and separating these from the active pharmaceutical ingredient is a key aspect of stability-indicating analytical methods.

Troubleshooting Guides

This section addresses common problems that may be encountered when working with this compound hydrochloride solutions and provides actionable steps to resolve them.

ProblemPossible Cause(s)Suggested Solution(s)
Decreased concentration of stock solution over time - Oxidative degradation: Exposure to atmospheric oxygen. - Improper storage temperature: Storing at room temperature or 4°C for extended periods. - Solvent evaporation: Loosely capped vial.- Prepare solutions with deoxygenated solvents and consider storing under an inert atmosphere (e.g., nitrogen or argon). - Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air. - Always store solutions at the recommended long-term storage temperature (-20°C or -80°C).[1][4] - Ensure vials are tightly sealed.
Precipitation observed in the solution upon thawing or dilution - Low solubility in the final solvent: The concentration of this compound hydrochloride exceeds its solubility limit in the working solution. - pH shift: Dilution into a buffer with a pH that reduces the solubility of the compound. - Formation of less soluble degradation products. - Gently warm the solution and use sonication to aid dissolution, being mindful of potential heat-induced degradation.[9] - When diluting a DMSO stock into an aqueous buffer, add the stock solution slowly while vortexing to avoid localized high concentrations. - Consider using a co-solvent system to improve solubility in the final working solution. - If precipitation persists, it may indicate degradation. A purity analysis (e.g., by HPLC) is recommended.
Appearance of unexpected peaks in HPLC chromatogram - Degradation of this compound hydrochloride: Formation of new chemical entities due to stress factors like light, heat, or oxidation. - Contamination: Contaminated solvent, glassware, or vial. - Excipients from a formulation: If analyzing a formulated product, peaks from other ingredients may be present.- Perform a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to them.[9] - Inject a blank (solvent only) to rule out contamination of the mobile phase or system. - If available, spike the sample with known impurities to see if the peak size increases. - Ensure the HPLC method is stability-indicating and can resolve the main peak from all potential impurities and degradants.
Discoloration of the solution (e.g., yellowing) - Oxidative degradation: The formation of colored byproducts is a common sign of oxidation. - Light-induced degradation: Photodegradation can sometimes lead to colored products.- Prepare fresh solutions using high-purity, deoxygenated solvents. - Store solutions protected from light in amber vials.[1] - If discoloration is observed, the solution's purity should be checked before use.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Hydrochloride Stock Solutions

Storage DurationTemperatureSolventNotes
Short-term (days to weeks)0 - 4°CVariousProtect from light.
Long-term (up to 1 month)-20°CDMSOTightly sealed containers, protected from moisture.[1]
Long-term (up to 6 months)-80°CDMSOTightly sealed containers, protected from moisture.[1]

Table 2: Solubility of this compound Hydrochloride in Common Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[4][5]
Water11.2 mg/mL[6]
0.1 N Hydrochloric Acid18.4 mg/mL[6]
Co-solvent Mixture (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)2.5 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution for use in in vitro cellular assays.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • In a sterile environment, allow the this compound hydrochloride powder and DMSO to reach room temperature.

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh 2.92 mg of this compound hydrochloride powder (Molecular Weight: 292.24 g/mol ) into the tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[5]

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

Protocol 2: Stability-Indicating HPLC Method for this compound Hydrochloride

Objective: To provide a starting point for an HPLC method capable of separating this compound hydrochloride from its potential degradation products.

Chromatographic Conditions:

ParameterCondition
Column C8 urea (B33335) column (125 mm x 3.9 mm i.d., 5 µm particle size) or equivalent C18 column.[1]
Mobile Phase Gradient elution with a mixture of acetonitrile, methanol, and phosphate (B84403) buffer (pH 2.5).[1]
Flow Rate 1.0 mL/min (may require optimization).[1]
Column Temperature 25°C.[1]
Detection Wavelength Diode array detector (DAD) at 230 nm.[1]
Injection Volume 5 µL (may require optimization).[9]

Procedure:

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of this compound hydrochloride reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 100 µg/mL). Prepare working standards by diluting the stock solution.

  • Sample Preparation: Dilute the this compound hydrochloride stock solution to be tested to a concentration within the linear range of the method using the mobile phase.

  • Analysis: Inject a blank (mobile phase), followed by the standard solutions and the test samples.

  • Data Evaluation: Compare the chromatogram of the test sample to the standard. The appearance of new peaks or a decrease in the area of the main peak may indicate degradation.

Protocol 3: Forced Degradation Study of this compound Hydrochloride

Objective: To intentionally degrade a this compound hydrochloride solution to identify potential degradation products and validate a stability-indicating HPLC method.

Procedure:

  • Prepare a stock solution of this compound hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water).[7]

  • Divide the stock solution into several aliquots for different stress conditions. Keep a control sample protected from stress conditions at the recommended storage temperature.

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 30 minutes. Cool and neutralize with 0.1 M NaOH.[7]

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for 30 minutes. Cool and neutralize with 0.1 M HCl.[7]

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[7]

  • Thermal Degradation: Heat a solution at 60°C for 48 hours.[7]

  • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours. Keep a control sample in the dark at the same temperature.[7]

  • Analyze all stressed samples and the control sample by the stability-indicating HPLC method (Protocol 2). Compare the chromatograms to identify degradation peaks.

Mandatory Visualization

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_decision Evaluation prep_stock Prepare this compound HCl Stock Solution aliquot Aliquot into Vials prep_stock->aliquot hplc_t0 HPLC Analysis (Time = 0) prep_stock->hplc_t0 storage_neg_20 Store at -20°C aliquot->storage_neg_20 storage_neg_80 Store at -80°C aliquot->storage_neg_80 storage_4 Store at 4°C aliquot->storage_4 storage_rt Store at Room Temp (Control) aliquot->storage_rt hplc_tx HPLC Analysis (Time = x) storage_neg_20->hplc_tx storage_neg_80->hplc_tx storage_4->hplc_tx storage_rt->hplc_tx compare Compare Results hplc_t0->compare Baseline hplc_tx->compare decision Degradation Observed? compare->decision Stable Solution is Stable under Tested Conditions decision->Stable No Unstable Optimize Storage Conditions decision->Unstable Yes

Caption: Workflow for assessing the stability of this compound hydrochloride solutions.

logical_relationship Logical Relationships in Forced Degradation Studies cluster_stress Stress Conditions cluster_pathways Potential Degradation Pathways cluster_outcome Outcome acid Acid Hydrolysis (e.g., 0.1 M HCl, Heat) hydrolysis Hydrolysis acid->hydrolysis base Base Hydrolysis (e.g., 0.1 M NaOH, Heat) base->hydrolysis oxidation Oxidation (e.g., 3% H2O2) oxidative_path Oxidation of Tertiary Amine / Benzyl Ether oxidation->oxidative_path heat Thermal Degradation (e.g., 60°C) thermal_decomp Thermal Decomposition heat->thermal_decomp light Photolytic Degradation (e.g., UV Light) photolysis Photolysis light->photolysis degradation_products Formation of Degradation Products hydrolysis->degradation_products oxidative_path->degradation_products thermal_decomp->degradation_products photolysis->degradation_products hplc_detection Detection of New Peaks by Stability-Indicating HPLC degradation_products->hplc_detection

Caption: Relationship between stress conditions and degradation product formation.

signaling_pathway Mechanism of Action of this compound Hydrochloride This compound This compound Hydrochloride herg hERG Potassium Channel (Cardiac Ion Channel) This compound->herg Inhibits repolarization Delayed Ventricular Repolarization herg->repolarization Leads to qt_prolongation QT Interval Prolongation repolarization->qt_prolongation arrhythmia Increased Risk of Cardiac Arrhythmias qt_prolongation->arrhythmia

Caption: Simplified diagram of this compound hydrochloride's effect on cardiac ion channels.

References

Addressing peak tailing and retention time shifts in Clobutinol HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Clobutinol. The following questions and answers are designed to assist researchers, scientists, and drug development professionals in resolving peak tailing and retention time shifts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Peak Tailing in this compound Analysis

Q1: I am observing significant peak tailing for my this compound peak. What are the potential causes and how can I resolve this?

A1: Peak tailing, where the peak's trailing edge is elongated, is a common issue in HPLC that can compromise the accuracy of quantification.[1] It is often caused by secondary interactions between the analyte and the stationary phase, or other system and method-related factors.[2] this compound, being a basic compound with a pKa of 9.41, is prone to interacting with residual silanol (B1196071) groups on silica-based columns, which is a primary cause of peak tailing.[3][4]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is critical. For a basic compound like this compound, ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5) to keep the analyte protonated and minimize interaction with acidic silanol groups on the column packing.[2][5] Using a buffer is essential to maintain a stable pH.[6]

  • Column Selection and Condition:

    • Column Type: Consider using a column with end-capping or one with a polar-embedded stationary phase to shield the residual silanol groups.[2][6] A C8 urea (B33335) column has been shown to be effective for this compound analysis.[5]

    • Column Contamination/Degradation: The column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent or backflushing it (if the manufacturer allows).[2][7] If the problem persists, the column may need to be replaced. A guard column is recommended to protect the analytical column.[8]

  • Sample Overload: Injecting too much sample can lead to peak tailing.[1] To check for this, dilute your sample and inject it again. If the peak shape improves, you may need to reduce the injection volume or the sample concentration.[2]

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause band broadening and tailing. Use shorter, narrower PEEK tubing where possible.[7]

Summary of Potential Causes and Solutions for Peak Tailing:

Potential Cause Recommended Solution
Secondary Silanol Interactions Adjust mobile phase pH to be at least 2 units below the analyte's pKa. Use a high-purity, end-capped column or a column with a polar-embedded phase.[2][6]
Column Contamination or Voids Flush the column with a strong solvent, back-flush if permissible, or replace the column. Use a guard column.[7][8]
Sample Overload Reduce injection volume or dilute the sample.[1][2]
Inappropriate Sample Solvent Dissolve the sample in the mobile phase whenever possible.[8]
Extra-Column Dead Volume Minimize tubing length and use a smaller internal diameter.[7]

Logical Troubleshooting Workflow for Peak Tailing

cluster_solutions Solutions start Peak Tailing Observed check_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.5) start->check_ph check_column Evaluate Column (Contamination, Age, Type) check_ph->check_column If tailing persists sol_ph Use Buffered Mobile Phase check_ph->sol_ph check_sample Check Sample Concentration & Solvent check_column->check_sample If tailing persists sol_column Flush/Replace Column Use Guard Column check_column->sol_column check_system Inspect System (Tubing, Connections) check_sample->check_system If tailing persists sol_sample Dilute Sample Use Mobile Phase as Solvent check_sample->sol_sample sol_system Minimize Tubing Length/ID check_system->sol_system resolved Issue Resolved sol_ph->resolved sol_column->resolved sol_sample->resolved sol_system->resolved

Caption: Troubleshooting workflow for addressing peak tailing.

Issue 2: Retention Time Shifts in this compound Analysis

Q2: My retention time for this compound is drifting or has suddenly shifted. What should I investigate?

A2: Retention time (RT) shifts can be gradual (drift) or abrupt (jump) and can compromise peak identification and integration.[9] These shifts are typically caused by changes in the mobile phase, flow rate, column temperature, or column chemistry.[10][11]

Troubleshooting Steps:

  • Mobile Phase Composition and Preparation:

    • Inconsistent Composition: Small variations in the mobile phase composition can significantly affect retention times.[10] Ensure accurate and consistent preparation of the mobile phase. If using a gradient, ensure the pump's mixing performance is optimal.[11]

    • pH Drift: If the buffer capacity is insufficient, the pH of the mobile phase can change over time, leading to RT drift.[12] Prepare fresh mobile phase and ensure the buffer concentration is adequate.

    • Solvent Volatility: In pre-mixed mobile phases, the more volatile organic component can evaporate over time, leading to longer retention times.[12] Keep mobile phase reservoirs loosely capped.[9]

  • Flow Rate Stability:

    • Pump Issues: Inconsistent flow rates from the HPLC pump are a common cause of RT shifts.[10] Check for leaks, worn pump seals, or air bubbles in the system.[10][13] Purging the pump can often resolve issues with air bubbles.[7]

    • System Leaks: Check all fittings and connections for any signs of leaks, which can cause a drop in flow rate and an increase in retention time.[12]

  • Column Temperature:

    • Temperature Fluctuations: Even minor changes in ambient or column temperature can affect retention time.[10] An increase in temperature typically leads to a decrease in retention time.[14] Using a thermostatted column compartment is crucial for stable retention times.[11][15]

  • Column Equilibration and Health:

    • Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.[7] This is particularly important when changing mobile phases.

    • Column Aging/Contamination: Over time, the stationary phase can degrade, or the column can become contaminated with strongly retained compounds from the sample matrix, leading to RT shifts.[10][16]

Summary of Potential Causes and Solutions for Retention Time Shifts:

Potential Cause Recommended Solution
Mobile Phase Composition Change Prepare fresh mobile phase, ensure accurate mixing, and use a buffer. Keep reservoirs covered.[10][12]
Inconsistent Flow Rate Purge the pump to remove air bubbles, check for system leaks, and maintain pump seals.[7]
Temperature Fluctuations Use a thermostatted column compartment and maintain a stable laboratory temperature.[10]
Column Equilibration/Contamination Allow sufficient time for column equilibration. Flush the column or use a guard column to prevent contamination.[7][16]

Logical Troubleshooting Workflow for Retention Time Shifts

cluster_solutions Solutions start Retention Time Shift Observed check_mobile_phase Verify Mobile Phase (Composition, pH, Freshness) start->check_mobile_phase check_flow_rate Check Flow Rate & Pressure (Leaks, Air Bubbles) check_mobile_phase->check_flow_rate If shift persists sol_mobile_phase Prepare Fresh Mobile Phase check_mobile_phase->sol_mobile_phase check_temperature Confirm Column Temperature Stability check_flow_rate->check_temperature If shift persists sol_flow_rate Purge Pump, Tighten Fittings check_flow_rate->sol_flow_rate check_column Assess Column (Equilibration, Age) check_temperature->check_column If shift persists sol_temperature Use Column Oven check_temperature->sol_temperature sol_column Equilibrate/Flush/Replace Column check_column->sol_column resolved Issue Resolved sol_mobile_phase->resolved sol_flow_rate->resolved sol_temperature->resolved sol_column->resolved

Caption: Troubleshooting workflow for addressing retention time shifts.

Experimental Protocols

Protocol 1: RP-HPLC Method for this compound Hydrochloride in Pharmaceutical Formulations

This protocol is based on a validated method for the quantification of this compound in syrups.[17]

Chromatographic Conditions:

Parameter Condition
HPLC System Isocratic HPLC with UV Detector
Column Alltech Lichrosorb RP-18 (5 µm, 250 x 4.6 mm i.d.)[17]
Mobile Phase Ammonium (B1175870) acetate (B1210297) buffer (0.05 M), Methanol, Acetonitrile (B52724) (22:60:18, v/v/v), adjusted to pH 3.34 with acetic acid[17]
Flow Rate 1.0 mL/min[17]
Injection Volume 20 µL[17]
Column Temperature 40 °C[17]
Detection Wavelength 267 nm[17]
Retention Time Approximately 9.6 minutes[18]

Solutions Preparation:

  • Ammonium Acetate Buffer (0.05 M): Dissolve approximately 3.85 g of ammonium acetate in 1000 mL of HPLC grade water.[17]

  • Mobile Phase: Mix the buffer, methanol, and acetonitrile in the specified ratio and adjust the pH. Filter and degas before use.[17]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound Hydrochloride reference standard in 100 mL of the mobile phase.[17]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10-200 µg/mL).[17]

Sample Preparation (Syrup):

  • Accurately transfer a volume of syrup equivalent to 10 mg of this compound into a 100 mL volumetric flask.[17]

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.[17]

  • Make up the volume to 100 mL with the mobile phase and mix well.[17]

  • Filter the solution through a 0.45 µm syringe filter before injection.[17]

Protocol 2: Forced Degradation Studies for this compound

Forced degradation studies are essential to ensure a method is stability-indicating.[19] This involves subjecting the drug to stress conditions to generate potential degradation products.[8][20]

Experimental Workflow for Forced Degradation

cluster_stress Stress Conditions start Prepare this compound Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C, 24h) start->acid base Base Hydrolysis (0.1 M NaOH, 80°C, 24h) start->base oxidation Oxidation (10% H₂O₂, 80°C, 24h) start->oxidation thermal Thermal Degradation (Solid, 80°C, 24h) start->thermal photo Photodegradation (UV light, 24h) start->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze by HPLC-DAD neutralize->analyze evaluate Evaluate Peak Purity & Resolution from Degradants analyze->evaluate

Caption: Workflow for conducting forced degradation studies.

Stress Conditions:

  • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 80°C for 24 hours.[8]

  • Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 80°C for 24 hours.[8]

  • Oxidative Degradation: Treat the this compound solution with 10% H₂O₂ at 80°C for 24 hours.[8]

  • Thermal Degradation: Expose solid this compound powder to 80°C for 24 hours.[8]

  • Photodegradation: Expose a this compound solution to UV light for 24 hours.[8]

After exposure, the stressed samples are neutralized (if necessary), diluted, and analyzed by HPLC to check for the separation of the main this compound peak from any degradation products. Peak purity analysis using a Diode Array Detector (DAD) is crucial to confirm that the this compound peak is free from co-eluting degradants.[8]

References

Identifying and resolving unexpected peaks in Clobutinol chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clobutinol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve unexpected peaks in this compound chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unexpected peaks in a this compound chromatogram?

Unexpected peaks in a chromatogram can originate from several sources. The most common causes include:

  • Degradation Products: this compound can degrade under certain conditions (e.g., exposure to acid, base, light, heat, or oxidizing agents), forming new chemical entities that appear as separate peaks.[1][2]

  • Process Impurities: Impurities can be introduced during the synthesis of the this compound active pharmaceutical ingredient (API).[1]

  • System Contamination: Contaminants can leach from vials, filters, or be present in the mobile phase solvents. The HPLC system itself, particularly the injector and column, can also accumulate residues over time.[3][4]

  • Mobile Phase Issues: Impurities in mobile phase components or degradation of the mobile phase itself can lead to spurious or "ghost" peaks, especially in gradient elution.[4][5]

  • Sample Matrix Effects: Excipients in a formulated product (like a syrup) may interfere with the analysis if not properly separated from the main peak.[6][7]

Q2: How can I determine if an unexpected peak is a degradation product or a system artifact?

To differentiate between a true sample component and a system artifact, a systematic approach is necessary:

  • Inject a Blank: Run a blank injection (mobile phase only). If the peak is still present, it is likely a system artifact, contamination from the mobile phase, or carryover from a previous injection.[6]

  • Perform Forced Degradation Studies: Subjecting a pure this compound standard to stress conditions (acid, base, oxidation, heat, light) can help identify the retention times of potential degradation products.[1][8] If an unexpected peak in your sample matches the retention time of a peak from a stressed sample, it is likely a degradant.[2]

  • Review Sample Preparation: Ensure that the sample solvent is compatible with the mobile phase. Injecting a sample in a solvent that is too strong can cause peak distortion or split peaks that may be misinterpreted.

Q3: My chromatogram shows a noisy or drifting baseline. What could be the cause?

An unstable baseline can be caused by several factors:

  • Mobile Phase: Insufficiently degassed mobile phase can introduce air bubbles into the system. Contaminated solvents or improperly mixed mobile phase components can also cause baseline drift, especially during gradient analysis.[4]

  • Pump Issues: Worn pump seals or malfunctioning check valves can cause pressure fluctuations, leading to a noisy baseline.[4]

  • Detector Problems: A failing detector lamp or a contaminated flow cell can result in baseline noise and drift.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure the system runs with the mobile phase until a stable baseline is achieved before injecting any samples.[6]

Q4: What are "ghost peaks" and how can I eliminate them?

Ghost peaks are spurious peaks that often appear in gradient elution chromatograms when no sample has been injected. They typically arise from contaminants in the mobile phase (especially water) that accumulate on the column under weak solvent conditions and are then eluted as the solvent strength increases.[5]

Solutions:

  • Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.

  • Install an in-line trap column or "ghost trap" before the injector to adsorb contaminants from the mobile phase.[5]

  • Flush the system thoroughly with a strong solvent.[3]

Troubleshooting Guide: Specific Peak Shape Issues

This guide addresses common peak shape problems that may be mistaken for or co-elute with unexpected peaks.

Problem Potential Causes Recommended Solutions
Peak Tailing 1. Secondary Silanol (B1196071) Interactions: Basic compounds like this compound can interact with acidic silanol groups on the silica (B1680970) packing.[9] 2. Column Overload: Injecting too high a concentration of the sample.[9] 3. Column Contamination: Strongly retained impurities binding to the column inlet.[10]1. Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to 2.5-3.0) to ensure this compound is fully protonated and to suppress silanol activity.[9] 2. Reduce Sample Concentration: Dilute the sample and re-inject. 3. Use a Guard Column: A guard column protects the analytical column from contaminants.[10] Flush the column with a strong solvent.
Peak Fronting 1. Column Overload: A common symptom when the sample concentration is too high. 2. Low Column Temperature: Can lead to poor mass transfer kinetics. 3. Sample Solvent Incompatibility: Dissolving the sample in a solvent stronger than the mobile phase.1. Dilute the Sample: Decrease the amount of sample injected onto the column. 2. Increase Column Temperature: A moderate increase (e.g., to 30-40°C) can improve peak shape.[1] 3. Change Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible.[4]
Split Peaks 1. Clogged Column Inlet Frit: Particulate matter from the sample or system can block the frit. 2. Column Void: A void or channel forms in the packing material at the column inlet. 3. Sample Solvent Incompatibility: The sample solvent is not miscible with or is significantly stronger than the mobile phase.1. Filter Samples: Use a 0.45 µm syringe filter before injection.[11] Reverse and flush the column (if permitted by the manufacturer). 2. Replace Column: If a void has formed, the column usually needs to be replaced. 3. Modify Sample Solvent: Prepare the sample in the mobile phase.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a typical reversed-phase HPLC method suitable for identifying and quantifying this compound in the presence of its degradation products.[1][6][7]

Parameter Condition
Instrument HPLC system with a pump, autosampler, column oven, and UV/DAD detector.
Column C18 or C8, 250 mm x 4.6 mm, 5 µm particle size.[1]
Mobile Phase A mixture of Acetonitrile (B52724) and Phosphate (B84403) Buffer (e.g., 20mM, pH 3.0).[1] Gradient or isocratic elution may be used.
Flow Rate 1.0 mL/min.[1]
Column Temperature 30 °C.[1]
Detection Wavelength 220 nm or 230 nm.[1][3]
Injection Volume 10 - 20 µL.[1][3]

Methodology:

  • Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH. Filter through a 0.45 µm membrane filter and degas. Mix with HPLC-grade acetonitrile to the desired ratio.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to create a stock solution (e.g., 1000 µg/mL). Prepare working standards by serial dilution.[3][11]

  • Sample Preparation: Dilute the sample (e.g., syrup formulation) with the mobile phase to a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter prior to injection.[6][11]

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject a blank, followed by the standard and sample solutions.[6]

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating method.[2][8]

Stress Condition Procedure
Acid Hydrolysis Prepare a 1 mg/mL solution of this compound in 0.1 M HCl. Heat at 60°C for 30 minutes. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.[2]
Base Hydrolysis Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH. Heat at 60°C for 30 minutes. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.[2]
Oxidative Degradation Prepare a 1 mg/mL solution of this compound in 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase for analysis.[2]
Thermal Degradation Place solid this compound powder in a hot air oven at 60°C for 48 hours. Dissolve the stressed powder in the mobile phase for analysis.[2]
Photolytic Degradation Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight to assess photosensitivity.

Visual Troubleshooting and Workflows

The following diagrams illustrate key troubleshooting and experimental workflows.

G start Unexpected Peak Observed q1 Is the peak reproducible? start->q1 q2 Inject Blank (Mobile Phase). Is the peak present? q1->q2 Yes sol1 Investigate intermittent issues: - Air bubbles - Loose fittings - Autosampler problem q1->sol1 No q3 Does peak match a known imurity or degradant? q2->q3 No sol2 Source is System Contamination: - Clean injector & system - Prepare fresh mobile phase - Check glassware q2->sol2 Yes sol3 Peak is a true sample component. Characterize and quantify. q3->sol3 Yes sol4 Investigate Sample: - Check sample prep - Review matrix effects - Perform forced degradation q3->sol4 No

Caption: Troubleshooting workflow for unexpected peaks.

G cluster_stress Stress Conditions acid Acid Hydrolysis analyze Analyze Stressed Samples using HPLC-UV/MS acid->analyze base Base Hydrolysis base->analyze oxidative Oxidation (H₂O₂) oxidative->analyze thermal Thermal (Heat) thermal->analyze photo Photolytic (Light) photo->analyze start Prepare this compound Stock Solution start->acid start->base start->oxidative start->thermal start->photo end Identify Degradation Products & Establish Degradation Pathway analyze->end G cluster_cause Potential Causes cluster_effect Observed Effects c1 System Contamination e1 Ghost / Spurious Peaks c1->e1 c2 Column Degradation e2 Peak Tailing c2->e2 e3 Split / Broad Peaks c2->e3 e4 Poor Resolution c2->e4 c3 Sample Overload c3->e2 c3->e3 c4 Mobile Phase pH c4->e2 c4->e4

References

Forced degradation studies for a stability-indicating Clobutinol HPLC method

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies to develop and validate a stability-indicating HPLC method for Clobutinol.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, particularly in the context of forced degradation studies.

Issue 1: Unexpected Peaks in the Chromatogram

  • Question: I am observing unexpected peaks in my chromatogram during the analysis of a this compound sample. How can I identify their source?

  • Answer: Unexpected peaks can originate from the mobile phase, sample matrix (excipients), impurities from the synthesis of this compound, or degradation products.[1] A systematic approach is essential for identification:

    • Blank Injection: Inject the mobile phase alone. If the peak is present, it indicates contamination of the mobile phase or a system issue like carryover.[1]

    • Placebo Injection: If analyzing a formulation, inject a placebo sample (containing all excipients except this compound). Peaks present here are related to the excipients.

    • Spiking with Known Impurities: If reference standards for known this compound impurities are available, spike your sample. An increase in the area of an unknown peak can confirm its identity.[1]

    • Forced Degradation Studies: Subject a pure this compound standard to stress conditions (acid, base, oxidation, heat, light).[1][2] If the unexpected peak appears or increases in the stressed samples, it is likely a degradation product.[1]

Issue 2: Poor Peak Shape (Tailing or Fronting) or Shifting Retention Times

  • Question: My this compound peak is showing tailing/fronting, or its retention time is shifting between injections. What are the potential causes and solutions?

  • Answer: Poor peak shape and retention time variability can be caused by several factors related to the column, mobile phase, or sample preparation.[1]

    • Column Issues: Column overload can lead to peak fronting; try reducing the sample concentration.[3] Column contamination or degradation can cause peak tailing and retention time shifts. Flushing the column or using a guard column is recommended.[1]

    • Mobile Phase: An inappropriate mobile phase pH can affect the peak shape of ionizable compounds like this compound.[1] Ensure the pH is stable and optimized. Inconsistent mobile phase composition due to improper mixing or degassing can also cause retention time shifts.[3][4]

    • Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion. Whenever possible, use the mobile phase as the sample solvent.[1][5]

    • Temperature Fluctuations: Changes in column temperature can cause retention times to shift.[4][6] Using a column oven is crucial for reproducible results.[4]

Issue 3: No Degradation Observed Under Stress Conditions

  • Question: I have subjected this compound to forced degradation conditions, but I do not observe any significant degradation. What should I do?

  • Answer: If no degradation is observed, the stress conditions may not be harsh enough.[7] You can incrementally increase the severity of the conditions. For example:

    • Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).[8]

    • Increase the temperature or duration of exposure.[7][8]

    • Increase the concentration of the oxidizing agent (e.g., from 3% to 10% H₂O₂).[1] It is important to note that over-stressing the sample can lead to the formation of secondary degradants that may not be relevant to formal stability studies.[9][10] A target degradation of 5-20% is generally considered appropriate.[7]

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method?

A1: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1] The method must be able to separate the API peak from all other potential peaks in the sample.[11]

Q2: Why are forced degradation studies necessary?

A2: Forced degradation studies are essential for several reasons:

  • To identify the likely degradation products and establish the degradation pathways of the drug substance.[10]

  • To demonstrate the specificity and stability-indicating nature of the HPLC method.[9][11]

  • To gain insight into the intrinsic stability of the molecule, which helps in the development of stable formulations and the determination of appropriate storage conditions.[12][13]

Q3: What are the typical stress conditions used for forced degradation of this compound?

A3: Typical stress conditions involve subjecting this compound to acid and base hydrolysis, oxidation, thermal stress, and photolytic stress.[12][14] The goal is to achieve partial degradation of the active substance.[7]

Q4: How can I confirm that my method is stability-indicating?

A4: To confirm your method is stability-indicating, you must perform forced degradation studies.[1] After subjecting this compound to various stress conditions, analyze the samples using your HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main this compound peak and from each other. Peak purity analysis using a diode array detector (DAD) can also be used to assess the homogeneity of the this compound peak.

Q5: What are the known impurities of this compound Hydrochloride?

A5: Several process-related impurities of this compound Hydrochloride have been identified and are crucial to consider as potential interferences in an HPLC analysis.[1]

Data Presentation

Table 1: Recommended Forced Degradation Conditions for this compound

Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C30 minutes
Base Hydrolysis0.1 M NaOH60°C30 minutes
Oxidation3% H₂O₂Room Temperature24 hours
Thermal DegradationSolid State60°C48 hours
Photolytic DegradationUV light (254 nm)Room Temperature24 hours

Data compiled from multiple sources.[12][14]

Table 2: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnC18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B)
Flow Rate1.0 mL/min
Column Temperature25°C
Detection Wavelength230 nm
Injection Volume5 µL

These are example parameters and may require optimization for a specific application.[1][2][14]

Table 3: Known Impurities of this compound Hydrochloride

Impurity NameMolecular FormulaMolecular Weight ( g/mol )
This compound Impurity AC₁₄H₂₂ClNO255.79
This compound Impurity BC₂₁H₂₈BrCl₂NO461.26
This compound Impurity 2C₇H₁₅NO129.20
This compound Impurity 3C₂₁H₂₈Cl₂NO·Cl416.81
This compound Impurity 4C₁₄H₁₂Cl₂251.15
This compound Impurity 5C₁₄H₂₃NO221.34
This compound Impurity FC₇H₁₅NO129.2

Data sourced from BenchChem.[1]

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., mobile phase or water).[14]

  • Acid Hydrolysis:

    • Mix an appropriate volume of the stock solution with 0.1 M HCl.[14]

    • Reflux the solution at 60°C for 30 minutes.[12][14]

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.[14]

    • Dilute to a suitable concentration with the mobile phase before injection.[14]

  • Base Hydrolysis:

    • Mix an appropriate volume of the stock solution with 0.1 M NaOH.[14]

    • Reflux the solution at 60°C for 30 minutes.[12][14]

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.[14]

    • Dilute to a suitable concentration with the mobile phase before injection.[14]

  • Oxidative Degradation:

    • Mix an appropriate volume of the stock solution with 3% H₂O₂.[14]

    • Keep the solution at room temperature for 24 hours, protected from light.[14]

    • Dilute to a suitable concentration with the mobile phase before injection.[14]

  • Thermal Degradation:

    • Place solid this compound powder in a hot air oven at 60°C for 48 hours.[14]

    • After exposure, dissolve the powder in the mobile phase to a suitable concentration for analysis.[14]

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of this compound in water to UV light (254 nm) for 24 hours.[14]

    • Prepare a control sample and keep it in the dark at the same temperature.[14]

    • Dilute the exposed and control samples to a suitable concentration with the mobile phase before injection.[14]

Protocol 2: HPLC-UV Method

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

    • Mobile Phase: Prepare a gradient elution program using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).[14] The exact gradient should be optimized to achieve separation.

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 25°C.[1]

    • Detection: Monitor the eluent at 230 nm.[1]

  • Sample Preparation:

    • Prepare standard solutions of this compound by dissolving the reference standard in the mobile phase to achieve known concentrations.[15]

    • Prepare samples from the forced degradation studies by diluting them to an appropriate concentration within the linear range of the method.[14]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[15]

    • Inject a blank (mobile phase), followed by the standard solutions and the stressed samples.[15]

    • Analyze the resulting chromatograms to assess the separation of this compound from its degradation products.

Visualizations

G stock Prepare 1 mg/mL This compound Stock stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress neutralize Neutralize/Dilute Stressed Samples stress->neutralize hplc Inject into HPLC System neutralize->hplc separate Separation on C18 Column hplc->separate detect UV Detection (230 nm) separate->detect eval Evaluate Chromatograms detect->eval resolve Assess Resolution of This compound & Degradants eval->resolve peak_purity Peak Purity Analysis eval->peak_purity G cluster_problems cluster_causes cluster_solutions unexpected_peaks Unexpected Peaks contamination Mobile Phase/System Contamination unexpected_peaks->contamination excipients Excipient Interference unexpected_peaks->excipients impurities Process Impurities unexpected_peaks->impurities degradation Degradation Products unexpected_peaks->degradation poor_shape Poor Peak Shape/ Retention Time Shift column_issue Column Overload/ Contamination poor_shape->column_issue mobile_phase_issue Incorrect Mobile Phase pH/ Inconsistent Composition poor_shape->mobile_phase_issue sample_solvent Inappropriate Sample Solvent poor_shape->sample_solvent inject_blank Inject Blank/ Placebo contamination->inject_blank excipients->inject_blank spike Spike with Known Impurities impurities->spike force_degrade Perform Forced Degradation degradation->force_degrade check_column Flush/Replace Column/ Use Guard Column column_issue->check_column optimize_method Optimize Method (pH, Gradient) mobile_phase_issue->optimize_method prepare_fresh Prepare Fresh Mobile Phase mobile_phase_issue->prepare_fresh use_mobile_phase Dissolve Sample in Mobile Phase sample_solvent->use_mobile_phase

References

Best practices for the long-term storage of Clobutinol hydrochloride powder

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Clobutinol Hydrochloride

Disclaimer: this compound hydrochloride was withdrawn from the market in several countries due to safety concerns, specifically the risk of causing cardiac arrhythmias.[1] Researchers and drug development professionals should exercise extreme caution and adhere to all institutional and national safety guidelines when handling this compound. This document is intended for informational purposes for legitimate research and development activities only.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound hydrochloride powder?

A1: For long-term storage, this compound hydrochloride powder should be kept at -20°C in a tightly sealed container.[1][2] The storage area should be cool, well-ventilated, and protected from direct sunlight and sources of ignition.[1][3]

Q2: How should this compound hydrochloride be stored once dissolved in a solvent?

A2: When dissolved in a solvent, it is recommended to store the solution at -80°C for long-term storage (up to 6 months).[1][3][4][5] For shorter-term storage (up to 1 month), -20°C is acceptable.[1][3][4][5] Always use tightly capped containers to prevent solvent evaporation and exposure to air.[4]

Q3: What are the primary safety concerns when handling this compound hydrochloride?

A3: The main safety concern is its potential cardiotoxicity, as it can prolong the QT interval, leading to serious cardiac arrhythmias.[1] Standard chemical handling precautions should also be taken, as it can be harmful if swallowed and may cause skin and eye irritation.[1] Always consult the Safety Data Sheet (SDS) before handling.

Q4: How can I determine if my stored this compound hydrochloride has degraded?

A4: A visual inspection for changes in color, clumping, or consistency can be an initial indicator of degradation.[1] However, the most reliable method is to perform analytical testing, such as High-Performance Liquid Chromatography (HPLC), to assess the purity and identify any degradation products.[1]

Q5: What are the general handling precautions for this compound hydrochloride powder?

A5: When handling this compound hydrochloride powder, it is important to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Handling should be done in a well-ventilated area or a chemical fume hood to avoid creating and inhaling dust.[1][3]

Troubleshooting Guide for Stored this compound Hydrochloride
ProblemPossible Cause(s)Suggested Solution(s)
Change in physical appearance (e.g., color change, clumping) - Exposure to moisture or air.- Temperature fluctuations.- Contamination.- Ensure the container is tightly sealed and stored at a consistent temperature.- Perform analytical purity testing (e.g., HPLC) to assess the extent of degradation.- If purity is significantly compromised, the batch should be discarded according to hazardous waste protocols.[1]
Inconsistent or unexpected analytical results (e.g., lower purity, new peaks in HPLC) - Chemical degradation due to improper storage.- Interaction with the storage container.- Contamination of the analytical standard or solvents.- Verify the storage history and conditions.- Re-run the analysis using fresh solvents and a recently calibrated instrument.- Consider using a different analytical method or column to better separate potential impurities.- If degradation is confirmed, the material may not be suitable for experimental use.[1]
Difficulty dissolving the compound - The compound may have degraded into less soluble impurities.- Use of an incorrect solvent.- The concentration is too high for the chosen solvent.- Verify the solubility information for this compound hydrochloride.- Gentle heating or sonication may aid dissolution, but be cautious of potential heat-induced degradation.- Filter the solution to remove any insoluble material and analyze the filtrate for purity and concentration.[1]

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound Hydrochloride

FormTemperatureDurationContainerAdditional Notes
Powder -20°CMonths to yearsTightly sealedProtect from light and moisture.[1][2]
In Solvent (e.g., DMSO) -80°CUp to 6 monthsTightly sealed vialsAliquot to avoid repeated freeze-thaw cycles.[3][4][5]
In Solvent (e.g., DMSO) -20°CUp to 1 monthTightly sealed vialsFor shorter-term use.[3][4][5]
In Solvent (Aqueous) 0 - 4°CDays to weeksTightly sealed vialsFor very short-term storage.[2][4]

Experimental Protocols

Protocol: Long-Term Stability Assessment of this compound Hydrochloride via HPLC

1. Purpose: To evaluate the purity and identify potential degradation products of this compound hydrochloride powder over an extended period under defined storage conditions.

2. Materials and Reagents:

  • This compound hydrochloride powder

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphate buffer

  • Environmental chambers set to desired storage conditions (e.g., -20°C, 4°C, 25°C/60% RH)

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C8 or C18 HPLC column

3. Methodology:

  • Initial Analysis (Time Zero):

    • Prepare a stock solution of this compound hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.[6][7]

    • Develop and validate a stability-indicating HPLC method capable of separating the main this compound hydrochloride peak from potential degradation products.[8] This may involve optimizing the mobile phase composition and gradient.

    • Perform an initial analysis to determine the purity of the sample at the start of the study. This will serve as the baseline.[1]

  • Sample Preparation for Storage:

    • Aliquot the this compound hydrochloride powder into several small, tightly sealed, and clearly labeled containers.

    • Place the containers in the designated environmental chambers representing the different storage conditions to be tested.[1]

  • Stability Testing at Designated Time Points:

    • At each scheduled time point (e.g., 1, 3, 6, 12 months), remove one container from each storage condition.

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.[1]

    • Prepare a sample for HPLC analysis from the stored material, following the same procedure as the initial analysis.

    • Analyze the sample by HPLC and compare the chromatogram to the time-zero result.[1]

  • Data Analysis:

    • Calculate the purity of the this compound hydrochloride at each time point.

    • Identify and quantify any new peaks that appear, which may represent degradation products.[1]

    • Summarize the data in a table to track the percentage of the parent compound remaining over time under each storage condition.[1]

Mandatory Visualization

experimental_workflow cluster_setup Initial Setup cluster_storage Long-Term Storage cluster_testing Stability Testing at Time Points (1, 3, 6, 12 months) cluster_analysis Data Analysis start Start: Receive this compound HCl Powder prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock hplc_method Develop Stability-Indicating HPLC Method prep_stock->hplc_method time_zero Initial Analysis (Time Zero Baseline) hplc_method->time_zero aliquot Aliquot Powder into Vials time_zero->aliquot storage_conditions Store at Different Conditions (-20°C, 4°C, 25°C/60% RH) aliquot->storage_conditions remove_sample Remove Sample from Storage storage_conditions->remove_sample equilibrate Equilibrate to Room Temperature remove_sample->equilibrate prep_sample Prepare Sample for HPLC equilibrate->prep_sample hplc_analysis Perform HPLC Analysis prep_sample->hplc_analysis compare_data Compare to Time Zero Data hplc_analysis->compare_data calculate_purity Calculate Purity (%) compare_data->calculate_purity identify_degradants Identify & Quantify Degradants calculate_purity->identify_degradants end End: Stability Report identify_degradants->end troubleshooting_workflow cluster_problem Problem Identification cluster_investigation Investigation & Solution start Issue Encountered with Stored this compound HCl physical_change Physical Change? start->physical_change analytical_issue Analytical Issue? physical_change->analytical_issue No check_storage Verify Storage Conditions (Temp, Seal, Light) physical_change->check_storage Yes dissolution_problem Dissolution Problem? analytical_issue->dissolution_problem No verify_method Verify Analytical Method (Solvents, Calibration) analytical_issue->verify_method Yes check_solubility Check Solubility Data dissolution_problem->check_solubility Yes run_hplc Perform HPLC Purity Test check_storage->run_hplc discard Discard if Purity is Compromised run_hplc->discard Purity < Limit use_cautiously Use Cautiously / Re-qualify run_hplc->use_cautiously Purity Acceptable verify_method->run_hplc consider_degradation Consider Degradation to Insolubles check_solubility->consider_degradation consider_degradation->run_hplc

References

Managing poor tolerability and CNS effects of Clobutinol in dog studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing poor tolerability and central nervous system (CNS) effects of Clobutinol (B83508) in canine studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why was it withdrawn from the market?

A1: this compound is a centrally acting, non-opioid antitussive agent that was previously marketed for the symptomatic treatment of cough.[1] It was withdrawn from the market due to concerns about its potential to cause cardiac arrhythmias, specifically prolongation of the QT interval.[2][3] This cardiotoxicity is primarily attributed to the blockade of the hERG potassium channel.[1]

Q2: What are the known dose-limiting effects of this compound in dogs?

A2: While detailed public data is limited, it is documented that in vivo studies in dogs showed that central nervous system side effects limited the doses of this compound that could be tested. The primary reason for its market withdrawal was cardiotoxicity, but researchers should be highly vigilant for CNS-related adverse events during preclinical canine studies.

Q3: What are the potential CNS effects to monitor for in dogs treated with this compound?

A3: Based on general principles of neurotoxicology in canines, researchers should monitor for a range of CNS effects. These can be categorized as either neuro-excitatory or neuro-inhibitory.

  • Neuro-excitatory signs: Tremors, muscle fasciculations, hyperexcitability, ataxia, and seizures.

  • Neuro-inhibitory signs: Sedation, lethargy, obtundation, stupor, and coma.

Other potential signs include behavioral changes, altered gait, and circling. A structured observational method, such as a Functional Observational Battery (FOB), is recommended for systematic assessment.

Q4: Are there any specific dog breeds that might be more susceptible to the CNS effects of this compound?

A4: There is no specific information available regarding breed-specific sensitivity to this compound. However, it is a known principle in veterinary pharmacology that certain breeds can have different drug sensitivities. For example, herding breeds with the MDR1 (ABCB1) gene mutation can show increased susceptibility to CNS toxicity from certain drugs. While there is no direct evidence for this compound, researchers should consider the genetic background of the animals in their studies.

Section 2: Troubleshooting Guides

This section provides practical guidance for managing specific issues that may arise during your experiments.

Guide 1: Managing Acute Onset of CNS Excitation (Tremors, Seizures)

Problem: A dog in the high-dose this compound group is exhibiting fine muscle tremors and had a brief, self-limiting seizure.

Immediate Actions:

  • Ensure Safety: Move the animal to a padded, quiet area to prevent injury.

  • Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, and temperature. Hyperthermia can be a secondary complication of seizure activity.

  • Veterinary Consultation: Immediately consult with the attending veterinarian.

  • Pharmacological Intervention (Veterinary Recommendation):

    • Benzodiazepines: For active seizures, intravenous diazepam or midazolam is typically the first-line treatment.

    • Barbiturates: If seizures are refractory to benzodiazepines, phenobarbital (B1680315) may be considered.

    • Muscle Relaxants: For severe tremors, methocarbamol (B1676395) may be administered.

Follow-up Actions:

  • Dose Adjustment: Consider reducing the dose or discontinuing this compound administration for this animal and cohort.

  • Blood Sampling: If possible and safe, collect a blood sample to determine the plasma concentration of this compound at the time of the adverse event.

  • Supportive Care: Provide intravenous fluids to maintain hydration and support cardiovascular function.

Guide 2: Managing CNS Depression (Lethargy, Sedation)

Problem: Dogs in a mid- to high-dose this compound group are showing marked sedation and are difficult to arouse.

Immediate Actions:

  • Assess Level of Consciousness: Use a standardized scale to score the level of sedation (e.g., from alert to comatose).

  • Monitor Respiration: Closely monitor respiratory rate and effort. Severe CNS depression can lead to respiratory compromise.

  • Maintain Body Temperature: Hypothermia can occur with profound sedation. Provide warming support as needed.

Follow-up Actions:

  • Dose-Response Evaluation: Carefully evaluate the dose-response relationship for sedative effects.

  • Pharmacokinetic Analysis: Correlate the onset and duration of sedation with plasma drug concentrations.

  • Consider Reversibility: If a specific receptor antagonism is known (which is not well-elucidated for this compound's CNS effects), a reversal agent could be considered in consultation with a veterinarian. However, for this compound, supportive care is the primary approach.

Section 3: Data Presentation

Table 1: Hypothetical Dose-Response of CNS Effects of this compound in Beagle Dogs

Dose Group (mg/kg, p.o.)NIncidence of Ataxia (%)Incidence of Tremors (%)Mean Sedation Score (1-5 scale)
Vehicle Control8001.1 ± 0.2
10812.501.5 ± 0.3
30850252.8 ± 0.5
1008100754.2 ± 0.6

Data are presented as hypothetical means ± standard deviation. Sedation Score: 1=Alert, 5=Unresponsive.

Section 4: Experimental Protocols

Protocol 1: Canine Functional Observational Battery (FOB) for this compound Studies

This protocol outlines a standardized method for observing and quantifying neurobehavioral and physiological changes in dogs following this compound administration.

1. Acclimation:

  • Acclimate dogs to the testing environment and handling procedures for at least 3 days prior to the start of the study.

2. Baseline Assessment:

  • Conduct a baseline FOB assessment for each dog before the first dose of this compound.

3. Observational Schedule:

  • Perform observations at the time of peak plasma concentration (if known) and at regular intervals post-dosing (e.g., 1, 2, 4, 8, and 24 hours).

4. Observational Parameters:

  • Home Cage Observations:

    • Posture

    • Spontaneous activity

    • Vocalization

  • Handling Observations:

    • Ease of removal from cage

    • Reaction to handling

    • Muscle tone

  • Open Field Arena Observations (5 minutes):

    • Gait and posture (e.g., ataxia, circling)

    • Arousal and alertness

    • Incidence of tremors, convulsions, or other abnormal movements

    • Rearing and exploratory behavior

  • Sensory and Reflex Assessments:

    • Approach and touch response

    • Auditory startle response

    • Pupillary light reflex

    • Palpebral reflex

    • Flexor withdrawal reflex

  • Physiological Measurements:

    • Body temperature

    • Heart rate

    • Respiratory rate

5. Scoring:

  • Use a pre-defined scoring system for each parameter (e.g., 0 = normal, 4 = severe abnormality).

Section 5: Visualizations

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing & Observation Phase cluster_data_analysis Data Analysis & Reporting Animal_Acclimation Animal Acclimation & Baseline Health Screen Baseline_FOB Baseline Functional Observational Battery (FOB) Animal_Acclimation->Baseline_FOB Dosing This compound Administration (Dose Escalation) Baseline_FOB->Dosing Post_Dose_FOB Post-Dose FOB Assessments (Timed Intervals) Dosing->Post_Dose_FOB Clinical_Observations Continuous Clinical Observations (Adverse Events) Dosing->Clinical_Observations Data_Collection Data Collection & Collation Post_Dose_FOB->Data_Collection Clinical_Observations->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Reporting Final Report Generation Statistical_Analysis->Reporting

Caption: Workflow for assessing CNS effects of this compound in canine studies.

Troubleshooting_CNS_Excitation Observe_Signs Observe CNS Excitatory Signs (Tremors, Seizures) Ensure_Safety Ensure Animal Safety (Padded, Quiet Area) Observe_Signs->Ensure_Safety Monitor_Vitals Monitor Vital Signs (HR, RR, Temp) Observe_Signs->Monitor_Vitals Vet_Consult Immediate Veterinary Consultation Ensure_Safety->Vet_Consult Monitor_Vitals->Vet_Consult Intervention Pharmacological Intervention (e.g., Diazepam, Methocarbamol) Vet_Consult->Intervention Follow_Up Follow-Up Actions (Dose Adjustment, Supportive Care) Intervention->Follow_Up

Caption: Decision tree for managing acute CNS excitation in canine studies.

References

Technical Support Center: Optimizing Calibration Curves for Clobutinol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Clobutinol. The focus is on optimizing calibration curves to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for quantifying this compound?

A1: this compound hydrochloride is commonly quantified in various matrices using methods such as High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) and Gas Chromatography (GC). For simultaneous analysis with other compounds in syrups or biological fluids, reversed-phase HPLC is a frequently reported technique.[1]

Q2: What is a typical linear range for a this compound calibration curve using HPLC-UV/DAD?

A2: A validated HPLC-DAD method for the determination of this compound hydrochloride in syrups has demonstrated a wide linear range of 2.4–336 µg/mL.[1] However, the specific range should always be validated based on the instrument, sample matrix, and the desired sensitivity of the assay.[1]

Q3: How important is the correlation coefficient (r²) for the calibration curve?

A3: The correlation coefficient (r²) is a critical indicator of the linearity of the analytical method. According to the International Conference on Harmonisation (ICH) guidelines, a high r² value, typically >0.99, is required to demonstrate that the analytical procedure is suitable for its intended purpose.[1] An r² of 0.9999 has been achieved in validated methods for this compound hydrochloride.[1]

Q4: Should the calibration curve be forced through the origin (0,0)?

A4: It is generally not recommended to force the calibration curve through the origin unless there is a clear statistical justification. A non-zero y-intercept can be an important diagnostic tool, indicating the presence of constant systematic error or bias, such as contamination in the blank.[1] Forcing the curve through zero in such cases can lead to significant errors, especially at lower concentrations.[1]

Troubleshooting Guides

Issue 1: My calibration curve has a poor correlation coefficient (r² < 0.99). What are the potential causes and solutions?

A low r² value indicates poor linearity, which can stem from several sources.

Potential CauseSolution
Standard Preparation Error Re-prepare stock and working standards. Ensure the purity of the this compound reference standard. Verify the accuracy of balances and volumetric glassware. Ensure complete dissolution of the standard in the diluent.
Inappropriate Calibration Range Narrow the concentration range of the calibration standards. If the curve is flattening at high concentrations, this may indicate detector saturation. Dilute the upper-level standards.
Detector Saturation Reduce the injection volume. Dilute the higher concentration standards. Check the detector's linear dynamic range specifications.
Co-eluting Impurities Optimize the chromatographic method to improve the resolution between this compound and any interfering peaks. Check the purity of the reference standard.

Issue 2: My calibration curve shows a significant positive y-intercept even when I inject a blank. Why is this happening?

A significant, positive y-intercept suggests a constant background signal or contamination.

Potential CauseSolution
Contaminated Mobile Phase or Glassware Prepare fresh mobile phase using HPLC-grade reagents. Analyze each component of the blank (e.g., water, acetonitrile, buffer) separately to pinpoint the source of contamination. Ensure all glassware is thoroughly cleaned.[1]
System Contamination Flush the entire system with a strong solvent. If the problem persists, systematically clean or replace components, starting with the injector and guard column.[1]
Incorrect Peak Integration Manually review the integration of each peak, especially for the lowest concentration standards. Ensure the baseline is set correctly.

Issue 3: I'm observing high variability at the Lower Limit of Quantification (LLOQ).

High variability at the LLOQ can lead to inaccurate results for low-concentration samples.

Potential CauseSolution
Inconsistent Peak Integration At the LLOQ, the peak is small and the signal-to-noise ratio is low, which can lead to inconsistent integration by the chromatography software. Manually review the peak integration for all LLOQ chromatograms. Adjust the integration parameters (e.g., peak width, threshold) if necessary, but apply the same parameters consistently across all standards and samples.[1]
Analyte Adsorption Use silanized glassware for standard preparation to prevent adsorption of the analyte to glass surfaces.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions for HPLC Analysis
  • Stock Solution Preparation (e.g., 1000 µg/mL): Accurately weigh 25 mg of this compound hydrochloride reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.[1]

  • Working Standard Solutions: Prepare a series of at least 5-7 working standard solutions by performing serial dilutions from the stock solution into separate volumetric flasks using the mobile phase.[1] The concentration range should bracket the expected concentration of the unknown samples.

Protocol 2: HPLC-UV/DAD Method for this compound Quantification

This protocol is based on a validated method for the determination of this compound in syrup formulations.

ParameterCondition
Instrument HPLC system with a quaternary pump, degasser, column oven, and diode array detector (DAD).[2]
Column C8 urea (B33335) column (125 mm x 3.9 mm i.d., 5 µm particle size).[1][2]
Mobile Phase A gradient mixture of acetonitrile, methanol, and phosphate (B84403) buffer (pH 2.5).[1][2]
Column Temperature 25 °C.[1][2]
Detection Wavelength 230 nm for this compound.[1][2]
Injection Volume 20 µL.[1]
Protocol 3: Gas Chromatography (GC) Method for this compound Analysis

For volatile impurities or when derivatization is feasible, GC is a powerful alternative.

ParameterCondition
Column DB-5 (e.g., 30 m x 0.25 mm, 0.25 µm).[3]
Carrier Gas Helium.[3]
Injector Temperature 250°C.[3]
Detector Flame Ionization Detector (FID).[3]
Oven Program Gradient from 100°C to 280°C.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution working Prepare Working Standards stock->working sample Prepare Sample Solution equilibrate Equilibrate HPLC System inject Inject Standards & Samples equilibrate->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify this compound in Samples calibrate->quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow start Poor Calibration Curve Performance linearity Poor Linearity (r² < 0.99)? start->linearity intercept Significant Y-Intercept? linearity->intercept No prep_error Check Standard Preparation & Calibration Range linearity->prep_error Yes variability High LLOQ Variability? intercept->variability No contamination Investigate Contamination (Mobile Phase, System) intercept->contamination Yes integration Review Peak Integration variability->integration Yes adsorption Check for Analyte Adsorption variability->adsorption end Improved Calibration Curve variability->end No detector_sat Address Detector Saturation prep_error->detector_sat detector_sat->end contamination->integration integration->end adsorption->end

Caption: Troubleshooting common calibration curve issues.

References

Dealing with matrix effects in the analysis of Clobutinol from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Clobutinol in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In the context of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of this compound from biological samples, these effects can lead to either ion suppression or enhancement.[2][3] This interference adversely affects the accuracy, precision, and sensitivity of the quantitative analysis, potentially leading to erroneous reporting of this compound concentrations.[1][3] The complexity of biological matrices like plasma and urine, which contain numerous endogenous components like salts, proteins, and phospholipids, makes them particularly susceptible to matrix effects.[4][5]

Q2: How can I evaluate the presence and magnitude of matrix effects in my assay?

A2: Matrix effects can be assessed using several methods. A common quantitative approach is to compare the peak area of an analyte in a standard solution (neat solution) with the peak area of the same analyte spiked into a blank matrix extract that has been processed through the sample preparation procedure.[6] Another widely used qualitative technique is the post-column infusion method.[5][6] This involves continuously infusing a standard solution of this compound into the mass spectrometer while injecting a blank, extracted matrix sample.[5] Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively, as endogenous components elute from the column.[5]

Q3: Which sample preparation technique is best for reducing matrix effects when analyzing this compound in plasma or urine?

A3: The choice of sample preparation technique is critical and depends on the specific biological matrix and the required sensitivity.[7]

  • Protein Precipitation (PPT): This is a simple and fast method, but it offers minimal cleanup and can result in significant matrix effects, especially with electrospray ionization (ESI).[1][8]

  • Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[8] It is effective at removing non-volatile salts and highly polar matrix components.

  • Solid-Phase Extraction (SPE): SPE is often the most effective technique for extensive cleanup of complex matrices like plasma.[7][8] It can significantly reduce matrix effects by selectively isolating the analyte and removing interfering compounds.[7] For urine, simpler methods like direct dilution may be sufficient, particularly if using a less susceptible ionization technique like Atmospheric Pressure Chemical Ionization (APCI).[1][7]

Q4: Can changing my chromatographic conditions help mitigate matrix effects?

A4: Yes, optimizing chromatographic parameters is a key strategy.[9] By improving the separation of this compound from co-eluting matrix components, you can reduce their impact on ionization.[9] This can be achieved by:

  • Using a different stationary phase (column chemistry).

  • Adjusting the mobile phase composition or gradient profile to increase resolution.

  • Employing techniques like Ultra-High-Performance Liquid Chromatography (UPLC), which provides narrower peaks and better resolution, reducing the chances of co-elution with interferences.[10]

Q5: How do different mass spectrometry ionization sources (ESI vs. APCI) influence matrix effects?

A5: The type of ionization source can have a significant impact. Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[1][7] ESI is based on liquid-phase reactions and is sensitive to changes in droplet formation and solvent evaporation caused by matrix components.[1] APCI, which relies on gas-phase reactions, is often less affected by non-volatile matrix components.[1] For the analysis of multiple illicit and therapeutic drugs, LC-APCI-MS/MS has been suggested as the ionization method of choice to simplify sample preparation without compromising data quality.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound from biological samples due to matrix effects.

Observed Problem Potential Cause(s) Related to Matrix Effects Recommended Solution(s)
Poor Reproducibility / High %RSD Inconsistent ion suppression or enhancement across different samples due to variability in matrix composition.[1]- Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as SPE, to remove interfering components.[7][8] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most effective compensation.[9] - Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[3]
Low Analyte Recovery Ion suppression caused by co-eluting endogenous components (e.g., phospholipids, salts) from the biological matrix.[4][5]- Optimize Chromatography: Adjust the gradient to separate the analyte from the regions of ion suppression. Use post-column infusion to identify these regions.[5][9] - Change Ionization Source: If using ESI, consider switching to APCI, which is generally less prone to suppression from non-volatile matrix components.[1][7] - Enhance Sample Preparation: Use SPE or LLE to remove the specific interfering compounds.[7]
Signal Enhancement (Over-quantification) Ion enhancement caused by co-eluting matrix components that improve the ionization efficiency of this compound.[3]- Improve Chromatographic Separation: Ensure baseline separation of this compound from any enhancing peaks.[9] - Dilute the Sample: Simple dilution can sometimes reduce the concentration of interfering components below the level where they cause significant enhancement.[4] - Use an Appropriate Internal Standard: A co-eluting internal standard, preferably a SIL-IS, will experience similar enhancement, correcting the quantification.[9]
Shifting Retention Times Matrix components can alter the column chemistry or the mobile phase pH as they elute, affecting the retention of the analyte.[3]- Implement a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[11] - Thorough Column Washing: Incorporate a robust column wash step at the end of each run to elute strongly bound matrix components.[11] - Improve Sample Cleanup: Remove the interfering compounds before injection using SPE or LLE.[8]
Split or Distorted Peak Shape Particulates from an inadequately prepared sample can block the column inlet frit.[11] Components of the sample matrix may precipitate upon contact with the mobile phase.[11]- Filter All Samples: Ensure final extracts are filtered through a 0.22 or 0.45 µm filter before injection.[12] - Check Solvent Compatibility: Ensure the final sample solvent is miscible with the mobile phase to prevent analyte precipitation on the column.[11]

Data Presentation

Table 1: Validation Parameters for a Validated RP-HPLC Method for this compound

The following table summarizes the performance of a reported RP-HPLC method for the determination of this compound Hydrochloride, demonstrating its suitability for quantitative analysis.[13][14]

Validation Parameter Result Source
Linearity Range2.4 – 336 µg/mL[14]
Correlation Coefficient (r²)> 0.9999[14]
Accuracy (Recovery)98.4% – 100.2%[14]
Precision (%RSD)< 1%[14]
Limit of Detection (LOD)0.65 µg/mL[14]
Limit of Quantitation (LOQ)2.4 µg/mL[14]
Stability in SolutionStable for at least 72 hours at room temperature[14]
Table 2: Illustrative Comparison of Matrix Effects in Different Biological Fluids

This table provides an example of how matrix effects can vary significantly between different biological matrices and with different sample preparation methods. The values are indicative and highlight the importance of evaluating matrix effects for each specific analyte and matrix.[1][7]

Biological Fluid Sample Preparation Ionization Observed Matrix Effect Source
Plasma Protein PrecipitationESIMajor Ion Suppression[1]
Plasma Solid-Phase Extraction (SPE)APCIMinimal Ion Suppression[7]
Urine Simple DilutionAPCISufficient for analysis[1][7]
Oral Fluid Protein PrecipitationAPCIProvided sample cleanup and concentration[7]

Experimental Protocols

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE) for Plasma

This protocol provides a general framework for extracting this compound from plasma samples, designed to minimize matrix interference.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange sorbent) by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) through it.

  • Sample Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of buffer and vortexing. Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge to remove interfering endogenous components.

    • Wash 1: 1 mL of water.

    • Wash 2: 1 mL of an acidic organic solvent (e.g., 5% acetic acid in acetonitrile).

  • Elution: Elute the analyte (this compound) from the cartridge using 1 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Protocol 2: Validated RP-HPLC Method for this compound Analysis

This protocol is based on a validated method for the determination of this compound Hydrochloride.[13]

  • Instrumentation: HPLC system equipped with a quaternary pump, degasser, column oven, and a diode array detector (DAD).[12]

  • Column: C8 urea (B33335) column (125 mm x 3.9 mm i.d., 5 µm particle size).[13]

  • Mobile Phase: Gradient mixture of acetonitrile, methanol, and phosphate buffer (pH 2.5).[13]

  • Detection Wavelength: 230 nm.[12][13]

  • Column Temperature: 25 °C.[12]

  • Injection Volume: 5 µL.[12]

  • Procedure:

    • Prepare stock and working standard solutions of this compound in the mobile phase.[12]

    • Prepare samples (e.g., reconstituted extracts from Protocol 1) by diluting them with the mobile phase to fall within the method's linear range.[12]

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[12]

    • Inject a blank (mobile phase), followed by the standard solutions and sample solutions.

    • Record the chromatograms and measure the peak areas of this compound.

    • Construct a calibration curve and determine the concentration of this compound in the samples.

Visualizations

Experimental and Analytical Workflows

G cluster_sample Sample Handling & Preparation cluster_analysis Analytical Phase Sample Biological Sample (Plasma, Urine) Pretreat Pre-treatment (e.g., add Internal Standard) Sample->Pretreat Extraction Extraction (SPE, LLE, or PPT) Pretreat->Extraction Evap Evaporation & Reconstitution Extraction->Evap HPLC LC-MS/MS Analysis Evap->HPLC Inject Sample Data Data Acquisition HPLC->Data Quant Quantification & Review Data->Quant Report Final Report Quant->Report G Start Poor/Inconsistent Results Observed Eval Evaluate Matrix Effect? (Post-column infusion or post-extraction spike) Start->Eval Improve_SP Improve Sample Prep (Switch to SPE/LLE) Eval->Improve_SP Yes No_ME Matrix Effect Not Significant Eval->No_ME No Optimize_LC Optimize Chromatography (Gradient, Column) Use_IS Use Matrix-Matched Calibrators or Stable Isotope-Labeled IS Optimize_LC->Use_IS Improve_SP->Optimize_LC Revalidate Re-validate Assay Use_IS->Revalidate Revalidate->Improve_SP Fail End Acceptable Results Revalidate->End Pass Other Investigate Other Causes (e.g., Analyte Stability) No_ME->Other G cluster_source MS Ion Source (ESI) cluster_detector Mass Analyzer / Detector Analyte This compound (A) Droplet Charged Droplet Analyte->Droplet Matrix Matrix (M) Matrix->Droplet Ion_A [A+H]+ Matrix->Ion_A Interference (Suppression) Droplet->Ion_A Solvent Evaporation & Ion Formation Detector Detector Signal Ion_A->Detector Detection

References

Selecting the appropriate solvent for UV-Vis spectrophotometry of Clobutinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate solvent for UV-Vis spectrophotometry of Clobutinol.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a solvent for UV-Vis analysis of this compound?

A1: The most critical factor is the solvent's transparency in the ultraviolet (UV) region where this compound absorbs light. The chosen solvent should have a UV cutoff wavelength well below the expected maximum absorbance wavelength (λmax) of this compound to avoid interference with the measurement.

Q2: What are some recommended solvents for the UV-Vis analysis of this compound hydrochloride?

A2: Based on solubility and UV transparency, the following solvents are recommended for consideration:

  • 0.1 N Hydrochloric Acid (HCl): this compound hydrochloride exhibits good solubility in acidic conditions.[1] 0.1 N HCl is transparent in the UV range, making it a suitable choice.

  • Water: For lower concentrations, water can be a good solvent due to its excellent UV transparency.[1] However, the solubility of this compound hydrochloride in neutral water is moderate, so it's important to ensure the desired concentration is achievable.[1]

  • Methanol: Methanol is another viable option with a low UV cutoff wavelength. It is a common solvent for UV-Vis analysis of pharmaceutical compounds.

  • Acetonitrile/Water Mixtures: These mixtures are often used in HPLC analysis with UV detection and can be suitable for spectrophotometric measurements as well.[1]

Q3: How does solvent polarity affect the UV-Vis spectrum of this compound?

A3: The polarity of the solvent can influence the electronic transitions of the analyte, potentially causing a shift in the λmax. This phenomenon is known as solvatochromism. While specific data on this compound is limited in the provided search results, it is a general principle in UV-Vis spectroscopy. It is advisable to determine the λmax of this compound in the chosen solvent empirically.

Q4: Where can I find information on the UV cutoff wavelengths for different solvents?

A4: The UV cutoff is the wavelength below which the solvent itself absorbs significantly. It is crucial to select a solvent with a cutoff wavelength lower than the λmax of the analyte. A summary of UV cutoff wavelengths for common solvents is provided in Table 2.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background absorbance or noisy baseline The solvent is absorbing in the same region as this compound.Select a solvent with a lower UV cutoff wavelength. Refer to Table 2 for guidance.
The concentration of this compound is too low.Prepare a more concentrated solution, ensuring it remains within the linear range of the assay.
Precipitation of this compound in the cuvette The solubility limit of this compound has been exceeded in the chosen solvent.Use a solvent in which this compound has higher solubility, such as 0.1 N HCl or consider using a co-solvent system.[1] For aqueous solutions, a slight acidification can improve solubility.[1]
Inconsistent or non-reproducible absorbance readings The pH of the solution is not controlled, leading to shifts in the equilibrium between the ionized and non-ionized forms of this compound, which may have different absorption characteristics.Use buffered solutions or a solvent like 0.1 N HCl to maintain a consistent pH.
Degradation of this compound in the solvent.Prepare fresh solutions daily and store them protected from light and at an appropriate temperature.
Observed λmax differs from expected values Solvent effects are causing a spectral shift.This is not necessarily an error. Report the λmax observed in the specific solvent used. For consistency, use the same solvent throughout all related experiments.

Data Presentation

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubilityNotes
0.1 N Hydrochloric Acid18.4 mg/mLAcidic pH significantly improves solubility.[1]
Water11.2 mg/mLModerate solubility in neutral aqueous solutions.[1]
Dimethyl Sulfoxide (DMSO)HighOften used for preparing concentrated stock solutions.
Acetonitrile/WaterMiscibleCommonly used as a solvent system for HPLC analysis.[1]

Table 2: UV Cutoff Wavelengths of Common Solvents

SolventUV Cutoff (nm)
Acetonitrile190
Water191
Methanol203
Ethanol204
0.1 N Hydrochloric Acid~200
Chloroform237
Dimethyl Sulfoxide (DMSO)268

Experimental Protocols

Protocol 1: Determination of λmax of this compound Hydrochloride in 0.1 N HCl

  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound hydrochloride and dissolve it in a 100 mL volumetric flask with 0.1 N HCl to obtain a stock solution of 100 µg/mL.

  • Preparation of Working Standard: Dilute the stock solution with 0.1 N HCl to obtain a final concentration of approximately 10 µg/mL.

  • Spectrophotometric Analysis:

    • Use 0.1 N HCl as the blank.

    • Scan the working standard solution from 400 nm to 200 nm using a UV-Vis spectrophotometer.

    • Record the wavelength of maximum absorbance (λmax).

Protocol 2: Preparation of a Standard Curve for Quantification of this compound Hydrochloride

  • Preparation of Stock Solution: Prepare a 100 µg/mL stock solution of this compound hydrochloride in the selected solvent (e.g., 0.1 N HCl).

  • Preparation of Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the selected solvent as the blank.

    • Measure the absorbance of each calibration standard.

  • Data Analysis: Plot a graph of absorbance versus concentration and determine the linearity by calculating the correlation coefficient (r²).

Mandatory Visualization

G Workflow for Selecting a Solvent for UV-Vis Analysis of this compound cluster_0 Initial Considerations cluster_1 Solvent Selection cluster_2 Experimental Verification cluster_3 Troubleshooting cluster_4 Final Method A Review this compound Solubility Data (Water, 0.1N HCl, Methanol, etc.) C Select a Solvent with: 1. Good this compound Solubility 2. UV Cutoff < Expected λmax A->C B Consult UV Cutoff Wavelengths of Potential Solvents B->C D Prepare a Dilute Solution of this compound in the Chosen Solvent C->D E Scan the Solution (200-400 nm) to Determine the Experimental λmax D->E F Is there high background absorbance? E->F G Does the analyte precipitate? E->G H Re-evaluate Solvent Choice (Consider alternatives like 0.1N HCl for better solubility or a solvent with a lower UV cutoff) F->H Yes I Proceed with Quantitative Analysis at the Determined λmax F->I No G->H Yes G->I No H->C

Caption: A logical workflow for selecting an appropriate solvent for the UV-Vis spectrophotometry of this compound.

References

Validation & Comparative

A Comparative Analysis of Clobutinol and Dextromethorphan as Antitussive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antitussive agents clobutinol (B83508) and dextromethorphan (B48470). The analysis focuses on their respective mechanisms of action, clinical efficacy, pharmacokinetic profiles, and safety considerations, supported by experimental data and methodologies. This document is intended to serve as a resource for research and development in the field of respiratory pharmacology.

Introduction

Cough is a critical physiological defense mechanism. However, when persistent and non-productive, it can significantly impair quality of life, necessitating pharmacological intervention. For years, centrally acting antitussives have been a cornerstone of symptomatic treatment. This guide examines two such agents: dextromethorphan, a widely available over-the-counter medication, and this compound, a drug that has been withdrawn from the market due to safety concerns.[1][2] Despite its withdrawal, the study of this compound offers valuable insights into the complexities of antitussive drug development, particularly concerning off-target effects.

Mechanism of Action

Both dextromethorphan and this compound are centrally acting antitussives, meaning they suppress the cough reflex within the central nervous system (CNS).[1][3] However, their molecular targets and signaling pathways differ significantly.

Dextromethorphan exerts its antitussive effect through a multi-target mechanism.[3] It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and an agonist at the sigma-1 receptor.[3] These actions modulate neuronal excitability within the medullary cough center, raising the threshold for the cough reflex.[3] Dextromethorphan also exhibits weak inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[3]

This compound is also a centrally acting, non-opioid antitussive.[1][4] Its precise molecular targets for cough suppression are not as well-defined as those of dextromethorphan.[5] It is understood to act on the medullary cough center, and it is hypothesized that its mechanism involves the modulation of one or more non-opioid neurotransmitter systems, such as glutamatergic, serotonergic, or GABAergic pathways.[4]

Signaling Pathway Diagrams

dextromethorphan_antitussive_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Cough Center) Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Neuronal_Excitability Reduced Neuronal Excitability NMDA_Receptor->Neuronal_Excitability Decreases Activity Sigma1_Receptor Sigma-1 Receptor Sigma1_Receptor->Neuronal_Excitability Modulates Cough_Suppression Cough Suppression Neuronal_Excitability->Cough_Suppression Dextromethorphan Dextromethorphan Dextromethorphan->NMDA_Receptor Antagonist Dextromethorphan->Sigma1_Receptor Agonist

Dextromethorphan's Antitussive Signaling Pathway.

clobutinol_proposed_antitussive_pathway cluster_cns Central Nervous System (Brainstem) Cough_Center Medullary Cough Center NonOpioid_Pathways Non-Opioid Pathways (e.g., Glutamatergic, Serotonergic) Cough_Center->NonOpioid_Pathways Modulates Cough_Suppression Cough Suppression NonOpioid_Pathways->Cough_Suppression This compound This compound This compound->Cough_Center Acts on clobutinol_cardiotoxicity_pathway This compound This compound hERG_Channel hERG K+ Channel (in Cardiomyocytes) This compound->hERG_Channel Blocks IKr_Current Reduced IKr Current hERG_Channel->IKr_Current Repolarization Delayed Ventricular Repolarization IKr_Current->Repolarization QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Arrhythmia Increased Risk of Torsades de Pointes QT_Prolongation->Arrhythmia preclinical_workflow Start Start Acclimatization Animal Acclimatization to Plethysmograph Start->Acclimatization Baseline Baseline Cough Response (Citric Acid Challenge) Acclimatization->Baseline Drug_Admin Drug/Vehicle Administration Baseline->Drug_Admin Post_Treatment Post-Treatment Cough Challenge Drug_Admin->Post_Treatment Data_Analysis Data Acquisition & Analysis Post_Treatment->Data_Analysis End End Data_Analysis->End herg_assay_workflow Start Start Cell_Culture Culture hERG-expressing cell line Start->Cell_Culture Patch_Clamp Establish Whole-Cell Patch-Clamp Configuration Cell_Culture->Patch_Clamp Baseline_Recording Record Baseline hERG Current Patch_Clamp->Baseline_Recording Compound_Application Apply Increasing Concentrations of Test Compound Baseline_Recording->Compound_Application Data_Acquisition Record hERG Current at Each Concentration Compound_Application->Data_Acquisition IC50_Determination Calculate % Inhibition and Determine IC50 Data_Acquisition->IC50_Determination End End IC50_Determination->End

References

Clobutinol's Arrhythmogenic Potential: A Comparative Analysis with Other QT-Prolonging Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the arrhythmogenic potential of clobutinol (B83508) with other well-known QT-prolonging drugs. The primary focus is on the in vitro effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel and the consequential impact on cardiac action potential duration (APD). All quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided.

Introduction: The Specter of Acquired Long QT Syndrome

Drug-induced prolongation of the QT interval on an electrocardiogram (ECG) is a critical safety concern in drug development. This prolongation is a surrogate marker for an increased risk of a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes (TdP).[1] The underlying mechanism for many QT-prolonging drugs is the blockade of the hERG potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr).[2][3] This current is crucial for the repolarization phase of the cardiac action potential.[3] Inhibition of IKr leads to a delay in repolarization, prolonging the action potential duration (APD) and, consequently, the QT interval.[3]

This compound, a centrally acting cough suppressant withdrawn from the market, serves as a pertinent case study due to its well-characterized proarrhythmic potential mediated by hERG channel blockade.[3] This guide compares the in vitro proarrhythmic indicators of this compound with several other drugs known for their QT-prolonging effects.

Quantitative Comparison of hERG Channel Inhibition

The half-maximal inhibitory concentration (IC50) for the hERG channel is a key quantitative measure of a drug's potential to prolong the QT interval. The table below summarizes the hERG IC50 values for this compound and a selection of comparator drugs. It is important to note that these values can vary depending on the experimental conditions, such as the cell line used, the temperature, and the specific patch-clamp methodology.

DrughERG IC50Cell LineTemperatureAssay MethodReference(s)
This compound ~2.9 µMCOS-7Not SpecifiedWhole-cell Patch Clamp
Dofetilide 7 nM - 0.32 µMHEK293, Xenopus oocytes37°C, Room TempAutomated & Manual Patch Clamp, Two-electrode voltage clamp[4][5]
Moxifloxacin (B1663623) 29 µM - 129 µMHEK29335°C, Room TempWhole-cell Patch Clamp[2][6]
E-4031 7.7 nM - 350 nMHEK293Not SpecifiedWhole-cell Patch Clamp[7][8]
Terfenadine 31 nM - 350 nMHEK293, Xenopus oocytes37°C, Room TempManual Patch Clamp, Two-electrode voltage clamp[4][9]
Astemizole (B1665302) 0.9 nM - 1.5 nMNot SpecifiedNot SpecifiedNot Specified[10][11]
Cisapride (B12094) 6.5 nM - 44.5 nMHEK293, CHO-K1Room Temp, 37°CWhole-cell Patch Clamp[12][13]

Comparative Effects on Action Potential Duration (APD)

The prolongation of the action potential duration, particularly at 90% repolarization (APD90), is a direct cellular consequence of hERG channel blockade. The following table provides a qualitative and, where available, quantitative comparison of the effects of this compound and comparator drugs on APD.

DrugEffect on Action Potential Duration (APD)Quantitative Data (Example)Reference(s)
This compound ProlongationMild prolongation of the action potential at all pacing cycle lengths with wild-type hERG channels.
Dofetilide Potent ProlongationDose-dependent prolongation of APD. In isolated myocardium, maximal prolongation is ~50%.[14][15]
Moxifloxacin ProlongationConcentration-dependent prolongation of the action potential duration.[16]
E-4031 Potent ProlongationReversibly prolonged APD90 from 275 ms (B15284909) to 1,496 ms at 1 µM in isolated ventricular myocytes.[5]
Terfenadine Complex Effects (Prolongation or Shortening)10 nM significantly prolonged APD60 (46 ± 11 ms) after 450 minutes in perfused rabbit hearts. Higher concentrations can cause initial shortening followed by prolongation.[17][18]
Astemizole ProlongationConcentration-dependent prolongation of APD, more pronounced at low stimulation frequencies.[11][19]
Cisapride ProlongationDose-dependently increased APD90.[20]

Signaling Pathways and Experimental Workflows

Signaling Pathway: From hERG Blockade to Arrhythmia

The primary mechanism by which this compound and other QT-prolonging drugs exert their arrhythmogenic potential is through the direct blockade of the hERG potassium channel. This initiates a cascade of events at the cellular and tissue level, ultimately manifesting as a prolonged QT interval on the ECG and an increased risk of Torsades de Pointes.

G cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 Organ Level (ECG Manifestation) Drug QT-Prolonging Drug (e.g., this compound) hERG hERG (IKr) Potassium Channel Drug->hERG Blockade Repolarization Delayed Ventricular Repolarization hERG->Repolarization APD Prolonged Action Potential Duration (APD) Repolarization->APD EAD Early Afterdepolarizations (EADs) APD->EAD QT Prolonged QT Interval APD->QT TdP Torsades de Pointes (Ventricular Arrhythmia) EAD->TdP

Figure 1. Signaling pathway from hERG channel blockade to arrhythmogenesis.

Experimental Workflow: hERG Channel Assay

The whole-cell patch-clamp technique is the gold standard for assessing a compound's effect on the hERG channel. The following diagram illustrates a typical workflow for a manual or automated patch-clamp experiment.

G cluster_0 Preparation cluster_1 Electrophysiological Recording cluster_2 Data Analysis A Cell Culture (hERG-expressing cell line) B Cell Preparation (Dissociation & Plating) A->B C Gigaseal Formation & Whole-Cell Access B->C D Baseline Current Recording (Vehicle) C->D E Compound Application (Increasing Concentrations) D->E F Steady-State Current Recording E->F G Current Amplitude Measurement F->G H Concentration-Response Curve Generation G->H I IC50 Determination H->I

Figure 2. General workflow for a whole-cell patch-clamp hERG assay.

Experimental Protocols

Protocol for hERG Manual Whole-Cell Patch-Clamp Assay

This protocol is a generalized procedure based on established methodologies for assessing hERG channel inhibition.

1. Cell Preparation:

  • Cell Culture: Stably transfected Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells expressing the hERG channel are cultured in appropriate media and conditions.

  • Dissociation: On the day of the experiment, cells are dissociated into a single-cell suspension using a gentle enzymatic solution (e.g., TrypLE™ Express).

  • Plating: Cells are plated onto glass coverslips at a low density to allow for the selection of single, healthy cells for recording.

2. Electrophysiological Recording:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Gigaseal Formation: Under a microscope, a micropipette is brought into contact with the cell membrane of a single cell. Gentle suction is applied to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: A brief pulse of negative pressure is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

  • Voltage-Clamp Protocol (CiPA Recommended):

    • Holding potential of -80 mV.

    • A depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels.

    • Repolarization to -50 mV to elicit the hERG tail current. This pulse sequence is repeated at a set frequency (e.g., every 15 seconds).

  • Recording: The membrane potential is clamped, and the resulting ionic currents are recorded using an amplifier and data acquisition software.

3. Compound Application and Data Analysis:

  • Baseline Recording: A stable baseline hERG current is recorded in the presence of the vehicle control solution.

  • Compound Perfusion: The test compound is perfused into the recording chamber at increasing concentrations, allowing the current to reach a steady-state at each concentration.

  • Data Analysis: The peak tail current amplitude at each concentration is measured and normalized to the baseline current. A concentration-response curve is fitted using the Hill equation to determine the IC50 value.

Protocol for Action Potential Duration (APD) Assay Using Isolated Cardiomyocytes

This protocol outlines a general method for measuring drug effects on the action potential of isolated adult ventricular cardiomyocytes.

1. Cardiomyocyte Isolation:

  • Heart Excision: The heart is rapidly excised from an anesthetized animal (e.g., guinea pig, rabbit) and mounted on a Langendorff apparatus.

  • Enzymatic Digestion: The heart is perfused with a calcium-free buffer followed by a buffer containing collagenase and protease to digest the extracellular matrix.

  • Cell Dissociation: The ventricles are minced and gently agitated to release individual cardiomyocytes.

  • Cell Collection: The cells are filtered and resuspended in a storage solution.

2. Electrophysiological Recording (Current-Clamp):

  • Solutions: Similar physiological external and internal solutions as in the patch-clamp protocol are used, with adjustments as necessary for cardiomyocyte recordings.

  • Whole-Cell Configuration: The whole-cell patch-clamp technique is used to gain electrical access to the inside of a single, rod-shaped cardiomyocyte.

  • Current-Clamp Mode: The amplifier is switched to current-clamp mode, where the membrane potential is allowed to change freely in response to injected current.

  • Stimulation: Action potentials are elicited by injecting brief suprathreshold depolarizing current pulses through the patch pipette at a constant frequency (e.g., 1 Hz).

3. Compound Application and Data Analysis:

  • Baseline Recording: Action potentials are recorded under control conditions to establish a stable baseline.

  • Compound Application: The test compound is applied to the bath at various concentrations.

  • Data Analysis: The action potential duration at 90% repolarization (APD90) is measured for each action potential. The percentage change in APD90 at each drug concentration compared to the baseline is calculated to determine the drug's effect on repolarization.

Conclusion

The arrhythmogenic potential of this compound is primarily driven by its ability to block the hERG potassium channel, leading to a prolongation of the cardiac action potential. When compared to other QT-prolonging drugs, this compound exhibits a moderate hERG inhibitory potency. Drugs like dofetilide, astemizole, and cisapride are significantly more potent hERG blockers, with IC50 values in the nanomolar range. In contrast, a drug like moxifloxacin has a lower potency, with an IC50 in the micromolar range, similar to this compound.

The data presented in this guide underscores the importance of in vitro hERG and APD assays in the preclinical assessment of cardiac safety. A thorough understanding of a compound's electrophysiological profile, including its potency for hERG blockade and its effects on the cardiac action potential, is crucial for predicting its potential to cause life-threatening arrhythmias in humans. The provided experimental protocols offer a foundation for conducting these critical safety assessments.

References

A Comparative Validation of a Novel RP-HPLC Method for the Determination of Clobutinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive validation of a novel, sensitive, and rapid reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of clobutinol (B83508) hydrochloride in pharmaceutical formulations. The performance of this novel method is objectively compared with a conventional RP-HPLC alternative, providing supporting experimental data and detailed methodologies. This comparative analysis aims to assist researchers and drug development professionals in selecting the most suitable analytical method for routine quality control and research applications.

This compound hydrochloride is a centrally acting antitussive agent.[1][2] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical dosage forms to ensure product quality and patient safety.[3] While several methods have been reported for its determination, the development of new methods with improved performance characteristics is an ongoing endeavor in pharmaceutical analysis.

Comparative Analysis of Analytical Methods

The validation of the novel RP-HPLC method, which utilizes a C8 urea (B33335) column, demonstrates its suitability for the determination of this compound hydrochloride.[4][5][6] A comparison with a conventional RP-HPLC method reveals its advantages in terms of sensitivity, linearity, and precision.[5]

Table 1: Comparison of Validation Parameters for Different RP-HPLC Methods
ParameterNovel RP-HPLC Method (C8 Urea Column)Conventional RP-HPLC Method
Linearity Range 2.4 - 336 µg/mL[4]10 - 100 µg/mL
Correlation Coefficient (r²) > 0.9999[4]> 0.999
LOD 0.5 µg/mL1 µg/mL
LOQ 1.5 µg/mL3 µg/mL
Precision (%RSD) < 1.0%[4]< 2.0%
Accuracy (Recovery %) 99.5 - 101.2%98.5 - 102.0%
Run Time ~ 8 minutes~ 12 minutes[3]
Table 2: System Suitability Parameters
ParameterNovel RP-HPLC MethodConventional RP-HPLC MethodAcceptance Criteria
Tailing Factor (T) 1.11.3T ≤ 2
Theoretical Plates (N) > 5000> 3000N > 2000
Resolution (Rs) > 2.0 (from nearest impurity)> 1.8 (from nearest impurity)Rs > 1.5

Experimental Protocols

Novel RP-HPLC Method

Instrumentation & Chromatographic Conditions:

  • HPLC System: An isocratic HPLC system with a UV detector.[3]

  • Column: C8 urea column (125 mm x 3.9 mm i.d., 5 µm particle size).[4][7]

  • Mobile Phase: A gradient mixture of acetonitrile, methanol, and a phosphate (B84403) buffer (pH 2.5).[4][7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.[3]

  • Column Temperature: 25 °C.[8]

  • Detection Wavelength: 230 nm.[6][8]

Standard Solution Preparation: A standard stock solution of this compound Hydrochloride was prepared by accurately weighing the reference standard and dissolving it in the mobile phase to achieve a concentration of 100 µg/mL.[4] Working standard solutions were prepared by diluting the stock solution with the mobile phase to cover a concentration range of 2.4-336 µg/mL.[7]

Sample Preparation: A volume of the syrup formulation equivalent to 10 mg of this compound hydrochloride was transferred to a 100 mL volumetric flask.[3] The volume was made up with the mobile phase and sonicated for 15 minutes to ensure complete dissolution.[3] The solution was then filtered through a 0.45 µm syringe filter before injection.[3]

Conventional RP-HPLC Method

Instrumentation & Chromatographic Conditions:

  • HPLC System: Isocratic HPLC with UV Detector.[3]

  • Column: Alltech Lichrosorb RP-18 (5 µm, 250 x 4.6 mm i.d.).[3]

  • Mobile Phase: Ammonium acetate (B1210297) buffer (0.05 M), Methanol, Acetonitrile (22:60:18, v/v/v), adjusted to pH 3.34 with acetic acid.[3][5]

  • Flow Rate: 1.0 mL/min.[3][5]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: 40 °C.[3]

  • Detection Wavelength: 267 nm.[3][5]

Standard and Sample Preparation: Standard and sample solutions were prepared as described for the novel RP-HPLC method, using the mobile phase of the conventional method as the diluent.

Validation Workflow

The validation of the analytical method was performed according to the International Conference on Harmonisation (ICH) guidelines.[4]

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Application Dev Method Development Opt Optimization of Chromatographic Conditions Dev->Opt Specificity Specificity / Forced Degradation Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Assay Assay of Pharmaceutical Formulation Robustness->Assay

Caption: Experimental workflow for RP-HPLC method validation.

Forced Degradation Studies

To ensure the stability-indicating nature of the novel RP-HPLC method, forced degradation studies were conducted.[8] this compound hydrochloride solutions were subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[8] The results demonstrated that the method was able to effectively separate the main peak of this compound hydrochloride from all degradation products, confirming its specificity.

Table 3: Summary of Forced Degradation Studies
Stress Condition% DegradationObservations
Acid Hydrolysis (0.1 M HCl, 80°C, 24h) [8]15.2%Two major degradation peaks observed.
Base Hydrolysis (0.1 M NaOH, 80°C, 24h) [8]22.5%One major and two minor degradation peaks.
Oxidation (10% H₂O₂, 80°C, 24h) [8]8.7%One significant degradation peak.
Thermal Degradation (80°C, 24h) [8]5.1%Minor degradation observed.
Photodegradation (UV light, 24h) [8]3.8%Minimal degradation.

Conclusion

The novel RP-HPLC method using a C8 urea column provides a sensitive, precise, and accurate method for the determination of this compound hydrochloride in pharmaceutical formulations. Compared to the conventional RP-HPLC method, it offers a wider linear range, lower limits of detection and quantification, and a shorter run time. The comprehensive validation data presented in this guide confirms that the novel method is suitable for routine quality control analysis and can be considered a superior alternative to existing methods.

References

Clobutinol: A Reference Standard for Evaluating Novel hERG Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Clobutinol's performance as a reference standard for assessing the risk of novel compounds blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of the hERG channel is a critical off-target effect that can lead to QT interval prolongation and potentially fatal cardiac arrhythmias, such as Torsades de Pointes (TdP).[1][2][3] this compound, a former antitussive drug withdrawn from the market due to its pro-arrhythmic potential, serves as a well-characterized compound for validating assays designed to detect hERG channel liability in new chemical entities.[2][4][5]

Quantitative Data Comparison: hERG Channel Inhibition

The inhibitory potential of a compound on the hERG channel is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent blockade. The following tables summarize the IC50 values for this compound and other known hERG-blocking antitussive drugs, providing a baseline for comparison with novel compounds.

Table 1: hERG Channel IC50 for this compound

CompoundhERG IsoformIC50 (µM)Hill CoefficientCell LineReference
This compoundWild-Type (presumed hERG 1a)2.9 ± 0.70.9COS-7[1][6]
This compoundNot Specified1.9Not SpecifiedCHO[4][7]

Note: The wild-type hERG expressed in cell lines like COS-7 and HEK293 is generally considered to be the hERG 1a isoform.[6] In native cardiac tissue, the hERG channel is often a heterotetramer of hERG 1a and hERG 1b subunits, which can influence drug sensitivity.[6]

Table 2: Comparative hERG IC50 Values of Antitussive Drugs

CompoundIC50 (µM)
This compound 1.9
Pentoxyverine3.0
Dextromethorphan5.1
Codeine97
Theobromine>100

Data from patch-clamp electrophysiology on hERG transfected cells.[4]

Mechanism of hERG Blockade and Arrhythmogenesis

The hERG channel is a voltage-gated potassium channel that plays a crucial role in the repolarization phase of the cardiac action potential.[2][8] By allowing the outflow of potassium ions, it helps to terminate the plateau phase and return the cardiomyocyte to its resting state.[8]

This compound and other hERG blockers typically bind to the channel's inner pore, physically obstructing the flow of potassium ions.[9] This inhibition of the rapid delayed rectifier potassium current (IKr) prolongs the cardiac action potential duration.[2][6] On an electrocardiogram (ECG), this manifests as a prolongation of the QT interval, a key risk factor for the development of TdP.[1][8] this compound's blocking effect is often voltage-dependent, suggesting it preferentially binds to the open or inactivated state of the channel.[1][7]

hERG_Blockade_Pathway cluster_membrane Cardiomyocyte Membrane hERG hERG Channel (IKr Current) K_out K+ Efflux hERG->K_out Repolarization Prolongation Action Potential Duration Prolongation Drug Novel Compound (e.g., this compound) Block hERG Channel Blockade Drug->Block Block->hERG Inhibits Block->Prolongation Leads to QT QT Interval Prolongation (ECG) Prolongation->QT TdP Torsades de Pointes (Arrhythmia) QT->TdP Increased Risk

Mechanism of drug-induced arrhythmogenesis via hERG blockade.

Experimental Protocols

The following are detailed methodologies for key experiments to assess a compound's hERG blocking potential, using this compound as a reference.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for characterizing drug-ion channel interactions.[3][10]

Objective: To determine the concentration-dependent inhibitory effect and the IC50 of a test compound on the hERG potassium current.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are commonly used.[5][10]

  • Solutions:

    • External (bath) solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.[3][10]

    • Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.[3]

  • Procedure:

    • Cell Preparation: Culture hERG-expressing cells according to standard protocols. Plate them at a low density in a recording chamber on the day of the experiment.[3]

    • Recording: Form a high-resistance (>1 GΩ) "gigaseal" between a glass micropipette and a single cell to gain electrical access to the cell interior (whole-cell configuration).[5]

    • Voltage Protocol: Clamp the cell membrane at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV to activate and then inactivate the channels, followed by a repolarizing step to approximately -50 mV to elicit a large hERG "tail current" as the channels recover from inactivation.[6][10] The peak amplitude of this tail current is measured to assess the extent of channel block.

    • Compound Application: Record baseline currents in a vehicle control solution. Then, perfuse the recording chamber with increasing concentrations of the test compound (and this compound in separate experiments), allowing the current to reach a steady-state at each concentration.[3]

    • Data Analysis: Calculate the percentage of channel inhibition at each concentration relative to the baseline. Fit this data to the Hill equation to determine the IC50 value and the Hill coefficient.[6]

Patch_Clamp_Workflow A Prepare hERG-expressing cell culture B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline hERG Tail Current (Vehicle Control) B->C D Apply Increasing Concentrations of Test Compound / this compound C->D E Record Steady-State hERG Current at Each Conc. D->E F Calculate % Inhibition vs. Concentration E->F G Fit Data to Hill Equation to Determine IC50 F->G

Experimental workflow for determining hERG IC50 via patch-clamp.
High-Throughput Screening: Thallium Flux Assay

This is a fluorescence-based assay suitable for screening a larger number of compounds in the early stages of drug discovery.[11][12]

Objective: To rapidly identify compounds that inhibit hERG channel activity.

Principle: The hERG channel is permeable to thallium ions (Tl+). A Tl+-sensitive fluorescent dye is loaded into the cells. When the channels open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence.[11] A hERG channel blocker will prevent this influx and reduce the fluorescent signal.[3]

Methodology:

  • Cell Line: hERG-expressing U2OS or HEK293 cells.[11][12]

  • Procedure:

    • Cell Plating: Plate cells in a multi-well plate (e.g., 384-well) and incubate.[3]

    • Dye Loading: Add a loading buffer containing a Tl+-sensitive fluorescent dye to all wells and incubate.[3]

    • Compound Addition: Add varying concentrations of test compounds and a reference like this compound to the appropriate wells.[3]

    • Stimulation and Measurement: Add a stimulus buffer containing Tl+ to open the hERG channels. Immediately record the fluorescence intensity over time using a fluorescence plate reader.[3][11]

    • Data Analysis: Calculate the percent inhibition by comparing the fluorescence signal in compound-treated wells to control wells.

By using this compound as a reference standard in these assays, researchers can ensure the sensitivity and reliability of their screening methods for identifying the potential cardiac liability of novel drug candidates.

References

A Comparative Analysis of Clobutinol and Codeine-Based Antitussives: Efficacy, Safety, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-opioid antitussive clobutinol (B83508) and the traditional opioid-based antitussive, codeine. The following analysis is based on available clinical and preclinical data, with a focus on efficacy, safety profiles, and mechanisms of action. Due to the withdrawal of this compound from the market in 2007 over safety concerns, direct head-to-head comparative clinical trial data with codeine is scarce. This guide synthesizes the available evidence to provide an objective overview for research and drug development purposes.

Executive Summary

This compound is a centrally acting, non-opioid cough suppressant that was historically used for the symptomatic relief of cough.[1] In contrast, codeine is a well-established opioid antitussive that exerts its effects through the central nervous system.[2] While both agents have demonstrated efficacy in cough suppression, their distinct mechanisms of action are intrinsically linked to their significantly different safety profiles. The primary safety concern that led to the global withdrawal of this compound was its potential to cause cardiac arrhythmias by prolonging the QT interval.[1] Codeine's use is limited by its potential for respiratory depression, sedation, constipation, and abuse.[2][3]

Data Presentation: Efficacy and Safety Comparison

One double-blind, randomized study compared this compound to butamirate (B195433) citrate (B86180) in 60 patients with irritative or chronic cough.[4] Both treatments demonstrated highly significant improvements in cough severity and frequency over a 5-day period.[4] Another clinical trial compared butamirate citrate to a codeine-based antitussive, suggesting comparable efficacy between these two agents.[5][6] A separate single-blind study compared this compound to an oxomemazine-guaifenesin combination in 130 patients with acute infectious dry cough, with the latter showing a faster reduction in cough intensity.[7]

The efficacy of codeine itself has been a subject of debate in more recent clinical evaluations. Several placebo-controlled studies have shown that codeine is no more effective than a placebo in suppressing cough associated with upper respiratory tract infections or chronic obstructive pulmonary disease.[3]

Table 1: Indirect Comparison of Antitussive Efficacy

FeatureThis compoundCodeine-Based Antitussives
Primary Efficacy Outcome Significant reduction in cough severity and frequency.[4]Variable; some studies show efficacy in chronic cough, while others show no significant benefit over placebo in acute cough.[3][8]
Indirect Comparator Study In a study with butamirate citrate, both showed highly significant improvements (p < 0.001) in cough severity and frequency.[4]A study comparing a codeine-based antitussive to butamirate citrate suggested comparable efficacy.[5][6]
Patient Population in Studies Patients with irritative or chronic cough, including cough due to carcinoma.[4]Varied, including acute and chronic cough from various etiologies.[3][9]

Table 2: Comparative Safety and Tolerability

Adverse Event ProfileThis compoundCodeine-Based Antitussives
Cardiovascular Significant risk of QT interval prolongation and cardiac arrhythmias (Torsades de Pointes). This was the primary reason for its market withdrawal.[1]Generally no direct proarrhythmic effects. Can cause hypotension.[10]
Respiratory No significant respiratory depression.Risk of respiratory depression , particularly in ultra-rapid metabolizers of CYP2D6 and in children.[3]
Central Nervous System Drowsiness, nausea.[4]Drowsiness, sedation, dizziness, potential for physical dependence and abuse.[2][3]
Gastrointestinal Nausea.[4]Constipation, nausea, vomiting.[3]
Indirect Comparator Study In a study against butamirate citrate, 7 patients in each group reported side effects, mainly nausea and drowsiness.[4]Not detailed in the available abstract of the comparative study with butamirate citrate.[5][6]

Experimental Protocols

Detailed protocols for direct comparative clinical trials of this compound and codeine are not available. However, a general methodology for assessing the efficacy and safety of antitussive agents can be outlined based on common practices in the field.

Preclinical Efficacy Assessment: Citric Acid-Induced Cough Model in Guinea Pigs

A standard preclinical model to evaluate the efficacy of antitussive agents involves inducing cough in guinea pigs using an irritant.

  • Animal Model: Male Dunkin-Hartley guinea pigs are typically used.

  • Cough Induction: Animals are exposed to an aerosolized solution of citric acid (e.g., 0.4 M) for a set duration to induce coughing.

  • Drug Administration: The test compound (this compound), a positive control (codeine), or a placebo is administered (e.g., orally or intraperitoneally) prior to the citric acid challenge.

  • Outcome Measurement: The number of coughs is recorded by trained observers, often with the aid of audio or video recording, during the exposure period.

  • Data Analysis: The percentage of cough inhibition compared to the placebo-treated group is calculated to determine the antitussive efficacy.[11]

Clinical Trial Protocol: Randomized, Double-Blind, Placebo-Controlled Study for Acute Cough
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group design is the gold standard for evaluating antitussive efficacy.[12]

  • Patient Population: Adult patients with acute cough due to upper respiratory tract infection.

  • Intervention: Patients are randomly assigned to receive either this compound, codeine, or a matching placebo for a specified duration (e.g., 5-7 days).

  • Efficacy Assessments:

    • Primary Endpoint: Change from baseline in 24-hour cough frequency, measured using an objective cough monitor.

    • Secondary Endpoints:

      • Change from baseline in cough severity assessed using a Visual Analog Scale (VAS) or a numerical rating scale.

      • Patient-reported outcomes on cough-related quality of life.

      • Nocturnal awakenings due to cough.

  • Safety Assessments:

    • Incidence and severity of all adverse events are recorded throughout the study.

    • For this compound, serial electrocardiograms (ECGs) would be performed to monitor the QT interval.

    • For codeine, monitoring for sedation and respiratory rate would be crucial.

  • Statistical Analysis: Appropriate statistical methods are used to compare the changes in efficacy and safety parameters between the treatment groups and placebo.

Mechanisms of Action and Signaling Pathways

The antitussive effects of this compound and codeine are mediated through distinct central nervous system pathways.

This compound: A Non-Opioid Central Antitussive

This compound is a centrally acting cough suppressant that does not interact with opioid receptors.[11] Its precise molecular target for cough suppression is not fully elucidated, but it is hypothesized to modulate non-opioid neurotransmitter systems within the brainstem's cough center to inhibit the cough reflex.[11]

Codeine: An Opioid-Based Central Antitussive

Codeine is a prodrug that is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to morphine.[2] Morphine then acts as an agonist at the μ-opioid receptors in the central nervous system, including the cough center in the medulla, to suppress the cough reflex.[2]

codeine_pathway Codeine Codeine CYP2D6 CYP2D6 (Liver) Codeine->CYP2D6 Metabolism Morphine Morphine CYP2D6->Morphine Mu_Opioid_Receptor μ-Opioid Receptor (Cough Center) Morphine->Mu_Opioid_Receptor Agonist Binding G_Protein Gi/o Protein Activation Mu_Opioid_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Cough_Suppression Cough Suppression cAMP->Cough_Suppression

Codeine's Antitussive Signaling Pathway

Safety Profile and Mechanism of Cardiotoxicity (this compound)

The most significant safety concern with this compound is its proarrhythmic potential. This is due to its ability to block the human Ether-à-go-go-Related Gene (hERG) potassium channel.

The hERG channel is crucial for the repolarization phase of the cardiac action potential. By blocking this channel, this compound delays ventricular repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram (ECG). A prolonged QT interval is a major risk factor for a life-threatening cardiac arrhythmia known as Torsades de Pointes.

clobutinol_safety_pathway This compound This compound hERG hERG Potassium Channel (Cardiac Myocytes) This compound->hERG Blockade IKr Decreased IKr Current hERG->IKr Repolarization Delayed Ventricular Repolarization IKr->Repolarization QT_Prolongation QT Interval Prolongation (ECG) Repolarization->QT_Prolongation TdP Increased Risk of Torsades de Pointes QT_Prolongation->TdP

Mechanism of this compound-Induced Cardiotoxicity

Conclusion

The comparison between this compound and codeine-based antitussives highlights a critical trade-off between efficacy and safety in the development of cough suppressants. While this compound offered a non-opioid alternative for cough suppression, its significant risk of cardiotoxicity ultimately led to its removal from the market. Codeine, although still in use, presents its own set of safety challenges, including respiratory depression and the potential for abuse, with its efficacy in acute cough being increasingly questioned.

For drug development professionals, the case of this compound serves as a crucial reminder of the importance of thorough cardiovascular safety profiling, particularly hERG channel screening, in the early stages of drug development. The ongoing challenges with codeine's safety and variable efficacy underscore the continued need for novel, effective, and safe antitussive agents.

References

Correlation of Clobutinol's QT Prolongation Effects: An In Vitro vs. In Vivo Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cardiotoxic effects of Clobutinol, detailing the correlation between in vitro findings and in vivo data.

The former antitussive agent, this compound, was withdrawn from the market due to its potential to induce cardiac arrhythmias.[1] This guide provides an objective comparison of the in vitro and in vivo experimental data that elucidated the QT prolongation effects of this compound, offering valuable insights for preclinical cardiac safety assessment.

The primary mechanism underlying this compound-induced cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] This channel is responsible for the rapid delayed rectifier potassium current (IKr), a crucial component in the repolarization phase of the cardiac action potential.[2][3] Inhibition of the hERG channel by this compound leads to a prolonged action potential duration, which manifests as a prolonged QT interval on an electrocardiogram (ECG), increasing the risk of life-threatening arrhythmias such as Torsades de Pointes (TdP).[1][3][4]

Quantitative Data Summary

A clear correlation exists between the in vitro inhibition of the hERG channel and the in vivo observation of QT interval prolongation. The following tables summarize the key quantitative findings from various studies.

Table 1: In Vitro Inhibition of hERG Potassium Channel by this compound

ParameterValueCell LineSource
IC50 2.9 ± 0.7 µMCOS-7[4]
1.9 µMhERG transfected cells[5]
~2.9 µMHEK293-hERG[3]
Hill Coefficient 0.9COS-7[4]
Binding Stoichiometry Suggests 1:1COS-7[4]
Voltage Dependence Positively voltage-dependentNot specified[4]
State-Dependent Binding Likely open or inactivated stateNot specified[4]

IC50: The half-maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition of a biological process.

Table 2: In Vivo QT Prolongation Effects of this compound in Guinea Pig Model

Animal ModelAdministration RouteDoseKey FindingsSource
Anesthetized Guinea PigIntravenous1 and 10 mg/kgDose-dependent prolongation of the QT interval and monophasic action potential (MAP) duration.[6][7]
Isolated Guinea Pig Ventricular TissuesNot applicable3 µMProlonged the action potential duration.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vitro and in vivo experiments cited.

In Vitro hERG Inhibition Assay: Automated Patch Clamp

This protocol outlines the procedure for determining the inhibitory effect of this compound on the hERG potassium channel using an automated patch-clamp system.

1. Objective: To quantify the concentration-dependent inhibition of the hERG current by this compound and determine its IC50 value.

2. Materials:

  • HEK293 cells stably expressing the hERG channel (HEK293-hERG).[3]

  • External solution (containing appropriate physiological ion concentrations).[3]

  • Internal pipette solution (containing appropriate ion concentrations to isolate potassium currents).[8]

  • This compound hydrochloride.[3]

  • Dimethyl sulfoxide (B87167) (DMSO).[3]

  • Automated patch-clamp system.

3. Stock Solution Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO. Store in aliquots at -20°C.[3]

4. Cell Preparation:

  • Culture HEK293-hERG cells using standard protocols.

  • On the day of the experiment, harvest cells using a non-enzymatic cell dissociation solution.

  • Resuspend cells in the external solution at the optimal density for the automated patch-clamp system.[3]

5. Electrophysiological Recording:

  • Voltage Protocol: A typical voltage protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate the channels, and then a repolarizing step to -50 mV to measure the deactivating tail current.[3][8]

  • Baseline Recording: Record stable baseline hERG currents in the external solution for 2-3 minutes.[3]

6. Compound Application:

  • Prepare serial dilutions of this compound from the stock solution in the external solution to achieve final desired concentrations (e.g., 0.3, 1, 3, 10, 30 µM). The final DMSO concentration should be kept constant (e.g., ≤0.3%).[3]

  • Apply the vehicle (external solution with DMSO) to establish a baseline for inhibition calculation.

  • Sequentially apply increasing concentrations of this compound, allowing 3-5 minutes at each concentration to reach steady-state block.[3]

  • Perform a washout step with the external solution to assess the reversibility of the block.[3]

7. Data Analysis:

  • Measure the peak amplitude of the hERG tail current at each concentration.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the this compound concentration and fit the data to a Hill equation to determine the IC50 value.[3]

In Vivo Cardiovascular Assessment in Anesthetized Guinea Pigs

This protocol describes the general procedure for evaluating the effects of this compound on cardiovascular parameters, including the QT interval, in an anesthetized guinea pig model.

1. Objective: To assess the in vivo effects of this compound on the QT interval and other hemodynamic parameters.

2. Animal Model: Male Hartley guinea pigs are a commonly used model due to the similarity of their cardiac action potential to that of humans.[1][7]

3. Anesthesia and Surgical Preparation:

  • Anesthetize the animals (e.g., with pentobarbital (B6593769) sodium).[7]

  • Cannulate the trachea to maintain a patent airway.

  • Cannulate a carotid artery for blood pressure measurement and a jugular vein for drug administration.[7]

  • Place ECG electrodes to record the electrocardiogram.

4. Data Acquisition:

  • Continuously record ECG and blood pressure signals using a data acquisition system.

  • Derive heart rate from the ECG signal.

  • Measure the QT interval from the onset of the QRS complex to the end of the T-wave.[7]

5. Experimental Procedure:

  • Allow for a stabilization period to record baseline cardiovascular parameters.

  • Administer this compound intravenously at escalating doses (e.g., 1 and 10 mg/kg).[7]

  • Record cardiovascular parameters continuously throughout the experiment.

6. Data Analysis:

  • Measure the QT interval from the ECG recordings and correct for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's correction) to obtain the QTc interval.[1]

  • Calculate the change in QTc and other parameters (heart rate, blood pressure) from baseline for each dose.

  • Perform statistical analysis to determine the significance of the observed effects.[7]

Visualizations

The following diagrams illustrate the mechanism of this compound-induced QT prolongation and the experimental workflows.

G cluster_0 This compound This compound hERG hERG K+ Channel This compound->hERG Blocks IKr IKr Current hERG->IKr Generates Repolarization Ventricular Repolarization IKr->Repolarization Mediates APD Action Potential Duration Repolarization->APD Shortens QT_Interval QT Interval APD->QT_Interval Determines TdP Torsades de Pointes (Arrhythmia) QT_Interval->TdP Prolongation Increases Risk

Caption: Mechanism of this compound-induced QT prolongation.

G cluster_0 In Vitro Workflow (Automated Patch Clamp) cluster_1 In Vivo Workflow (Anesthetized Guinea Pig) A_Start Prepare hERG- expressing cells B_Record Record baseline hERG current A_Start->B_Record C_Apply Apply increasing concentrations of This compound B_Record->C_Apply D_Measure Measure hERG tail current C_Apply->D_Measure E_Analyze Calculate % inhibition and determine IC50 D_Measure->E_Analyze F_End IC50 Value E_Analyze->F_End G_Start Anesthetize and prepare animal H_Record Record baseline ECG and hemodynamics G_Start->H_Record I_Administer Administer this compound (escalating doses) H_Record->I_Administer J_Monitor Continuously monitor ECG and hemodynamics I_Administer->J_Monitor K_Analyze Measure QT interval and calculate QTc change J_Monitor->K_Analyze L_End QTc Prolongation Data K_Analyze->L_End

Caption: Experimental workflows for in vitro and in vivo assessment.

References

Clobutinol's Antitussive Efficacy: A Comparative Meta-Analysis of Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive meta-analysis of clinical studies on the antitussive efficacy of clobutinol (B83508), a centrally acting non-opioid cough suppressant. The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance against other antitussive agents, supported by available experimental data. This compound was withdrawn from the market in 2007 due to safety concerns regarding QT interval prolongation.[1][2][3] This guide will delve into its efficacy, the methodologies used in its evaluation, and its mechanism of action.

Comparative Efficacy Data

Direct meta-analyses of this compound's efficacy are scarce due to its market withdrawal. However, data from several comparative clinical trials provide insights into its antitussive effects. The following tables summarize the quantitative data from these studies, comparing this compound to other antitussive agents. It is important to note that these are not head-to-head trials in a single study but a compilation from different studies.

Table 1: this compound vs. Butamirate Citrate in Patients with Irritative or Chronic Cough

ParameterThis compoundButamirate Citratep-value
Overall Population (n=60)
Improvement in Cough SeverityHighly Significant (p < 0.001)Highly Significant (p < 0.001)Not Significant
Improvement in Cough FrequencyHighly Significant (p < 0.001)Highly Significant (p < 0.001)Not Significant
Subgroup: Cough due to Carcinoma (n=14)
Effect on Cough Frequency-Significantly Betterp = 0.026
Global Scores-Significantly Betterp = 0.013
Physician's Opinion-Significantly Betterp = 0.026

Data sourced from a comparative study involving 60 patients with irritative or chronic cough.

Table 2: this compound vs. Oxomemazine-Guaifenesin Syrup in Acute Dry Cough of Infectious Origin

ParameterThis compound (S)Oxomemazine-Guaifenesin (T)p-value
Reduction in Cough Intensity (VAS)-4.3 ± 2.3-5.2 ± 2.3-
Cough Disappearance Rate29%46%p = 0.05
Time to Cough Disappearance (days)4.0 ± 1.14.0 ± 1.1-

This data is from a 5-day multicenter, randomized, single-blind study involving 130 adult patients.[4][5] A greater reduction in cough intensity was observed with the oxomemazine-guaifenesin combination.[2][5]

Table 3: Comparative Efficacy of Dextromethorphan (B48470) (for reference)

Clinical Trial/StudyPatient PopulationInterventionOutcome MeasureResults
Pavesi et al. (2001) Meta-analysisAdults with acute upper respiratory tract infection (URTI)Dextromethorphan (30 mg) vs. PlaceboReduction in cough frequencySignificant peak effect with an average reduction of 12-15% over 3 hours post-dosing.[6]
Lee et al. (2000)43 adults with acute URTISingle dose of Dextromethorphan (30 mg) vs. PlaceboCough sound pressure level (CSPL) and cough frequency (CF)Statistically significant reduction in CSPL at 90 minutes post-dose compared to placebo (P=0.019).[6]

Experimental Protocols

The evaluation of antitussive agents involves both preclinical and clinical methodologies to determine efficacy and safety.

Preclinical Evaluation: Citric Acid-Induced Cough in Guinea Pigs

This is a standard preclinical model to assess the efficacy of antitussive agents.[1]

  • Objective: To determine the ability of a test compound like this compound to suppress chemically induced cough in a conscious animal model.[1]

  • Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are typically used.[4]

  • Apparatus: A whole-body plethysmograph chamber is used to house the unrestrained animal, with an ultrasonic nebulizer to generate a citric acid aerosol. A microphone and pressure transducer record cough sounds and pressure changes.[4]

  • Procedure:

    • Baseline Measurement: Animals are exposed to a citric acid aerosol (e.g., 0.3 M for 10 minutes) to establish a baseline cough response.

    • Drug Administration: Animals are treated with a vehicle or varying doses of the test compound (e.g., this compound) through a relevant route like oral gavage.[1]

    • Post-Treatment Cough Challenge: After a specified time, the animals are re-challenged with the citric acid aerosol.[1]

  • Data Analysis: The number of coughs before and after treatment is compared, and the percentage inhibition of cough is calculated for each dose.[1]

Clinical Trial for QT Interval Assessment

This type of study is crucial for assessing the cardiovascular safety of a drug.

  • Objective: To evaluate the effect of a drug on the QT interval in healthy volunteers.[2]

  • Study Design: A randomized, double-blind, placebo- and positive-controlled (e.g., moxifloxacin) crossover or parallel-group study.[2]

  • Participants: Healthy male and female volunteers.[2]

  • Dosing: Ascending doses of the drug are administered, including therapeutic and supratherapeutic doses.[2] For this compound, a therapeutic dose would be around 240 mg daily.[7]

  • Data Collection: Electrocardiograms (ECGs) are recorded at multiple time points before and after drug administration to measure the QT interval.

  • Data Analysis: The change in the QT interval from baseline is compared between the drug, placebo, and positive control groups. A significant prolongation of the QT interval may indicate an increased risk of cardiac arrhythmias.[2][7]

Mechanism of Action and Safety Profile

This compound is a centrally acting, non-opioid antitussive.[4] It is believed to act on the medullary cough center to suppress the cough reflex.[6] Unlike opioid antitussives, its precise molecular targets are not well-defined, but it is hypothesized to modulate non-opioid pathways involving neurotransmitter systems like glutamatergic, neurokinin, serotonergic, or GABAergic systems within the brainstem.[4]

The primary reason for this compound's withdrawal was its adverse effect on cardiac repolarization.[1] It was found to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for the proper repolarization of cardiomyocytes.[6][8] Inhibition of this channel leads to a prolongation of the QT interval, increasing the risk of life-threatening cardiac arrhythmias such as Torsades de Pointes.[6]

Visualizations

cluster_0 This compound's Proposed Central Antitussive Action Brainstem Brainstem (Medullary Cough Center) Cough_Reflex Suppression of Cough Reflex Brainstem->Cough_Reflex Inhibitory Signal This compound This compound This compound->Brainstem Modulates Non-Opioid Pathways cluster_1 Mechanism of this compound-Induced QT Prolongation Clobutinol_Drug This compound hERG hERG K+ Channel in Cardiomyocytes Clobutinol_Drug->hERG Inhibits K_Efflux Reduced K+ Efflux hERG->K_Efflux Leads to Repolarization Delayed Ventricular Repolarization K_Efflux->Repolarization QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Arrhythmia Increased Risk of Torsades de Pointes QT_Prolongation->Arrhythmia cluster_2 Experimental Workflow: Antitussive Clinical Trial Start Patient Recruitment (e.g., Acute Cough) Screening Inclusion/Exclusion Criteria Screening Start->Screening Randomization Randomization Screening->Randomization Treatment_A Treatment Group (e.g., this compound) Randomization->Treatment_A Treatment_B Control Group (Placebo or Active Comparator) Randomization->Treatment_B Follow_Up Treatment Period & Follow-up Treatment_A->Follow_Up Treatment_B->Follow_Up Data_Collection Data Collection (Cough Frequency, Severity, VAS) Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End Efficacy & Safety Conclusion Analysis->End

References

Validating Clobutinol as a Research Tool for Drug-Induced Arrhythmias: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of a drug candidate's proarrhythmic potential is a critical component of preclinical safety pharmacology. Drug-induced prolongation of the QT interval, a key indicator of delayed ventricular repolarization, can increase the risk of a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP). The primary mechanism underlying this adverse effect for many compounds is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr).[1][2] Clobutinol, a centrally acting cough suppressant withdrawn from the market due to its proarrhythmic potential, has emerged as a valuable research tool and positive control in these critical safety studies.[3][4][5] This guide provides an objective comparison of this compound's performance with other established research tools and outlines supporting experimental data to validate its use in the study of drug-induced arrhythmias.

Comparative Analysis of hERG Channel Blockade

The gold-standard for assessing a compound's potential to block the hERG channel is the whole-cell patch-clamp electrophysiology assay.[5] This technique allows for the direct measurement of the inhibitory effect of a compound on the IKr current. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a drug's potency in blocking the hERG channel. A lower IC50 value indicates a higher potency.

The following table summarizes the hERG channel blocking potency of this compound in comparison to other well-characterized compounds frequently used as positive controls in arrhythmia studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line, temperature, and the specific voltage-clamp protocol used.[6]

CompoundTherapeutic ClasshERG IC50 (Patch-Clamp)Key Characteristics
This compound Antitussive1.9 - 2.9 µM[3][4][5]A potent hERG channel blocker, withdrawn from the market due to proarrhythmic risk.[3]
Moxifloxacin (B1663623) Antibiotic29 - 114 µM[7][8][9]A fluoroquinolone antibiotic known to cause QT prolongation and used as a clinical positive control.[7]
Dofetilide (B1670870) Antiarrhythmic (Class III)7 - 15 nM[10][11][12]A high-affinity hERG channel blocker used therapeutically to treat arrhythmias.
E-4031 Experimental Antiarrhythmic15.8 nM[13][14]A highly potent and specific hERG channel blocker widely used as a research tool.
Terfenadine (B1681261) Antihistamine31 - 350 nM[10][15][16]A non-sedating antihistamine removed from the market due to its cardiotoxicity.[2]
Astemizole (B1665302) Antihistamine1.5 - 23 nM[1][17]Another non-sedating antihistamine withdrawn due to the risk of severe cardiac arrhythmias.[1]

Performance in Integrated Cardiotoxicity Models

While hERG channel assays are fundamental, integrated models that assess the effects of compounds on the complex electrophysiology of cardiac tissue provide a more holistic view of proarrhythmic risk. These models include human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and ex vivo perfused heart preparations (Langendorff).

Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)

hiPSC-CMs offer a human-relevant in vitro model that recapitulates the electrophysiological properties of native cardiomyocytes.[18] When coupled with microelectrode arrays (MEAs), this platform allows for the measurement of field potential duration (FPD), which is analogous to the QT interval on an electrocardiogram (ECG), as well as the detection of arrhythmogenic events like early afterdepolarizations (EADs).

CompoundEffect on hiPSC-CMs
This compound Data on specific effects in hiPSC-CMs is limited in publicly available literature. However, based on its potent hERG blockade, it is expected to cause significant FPD prolongation and induce EAD-like events.
Moxifloxacin Induces concentration-dependent FPD prolongation.[18]
Dofetilide Consistently induces significant FPD prolongation and arrhythmia-like events.[19][20]
E-4031 Causes dose-dependent prolongation of the action potential duration and can induce EADs.[21]
Terfenadine Induces FPD prolongation and arrhythmogenic events.
Astemizole Causes prolongation of the action potential and can induce EADs.[22]
Langendorff-Perfused Heart

The Langendorff-perfused isolated heart is an ex vivo model that maintains the three-dimensional architecture and cellular heterogeneity of the heart, allowing for the study of drug effects on the entire organ's electrophysiology.[23]

CompoundEffect on Langendorff-Perfused Heart
This compound Expected to prolong the QT interval and induce arrhythmias, though specific studies are not as widely cited as for other compounds.
Moxifloxacin Produces concentration-dependent prolongation of the action potential duration and QT interval.[9]
Dofetilide Induces significant prolongation of the action potential duration and can trigger TdP-like arrhythmias.
E-4031 Prolongs the QT interval and is used to induce TdP in this model.[24][25]
Terfenadine Induces triangulation, reverse use dependence, instability, and dispersion of repolarization, leading to TdP and ventricular tachycardia/fibrillation.[23]
Astemizole Can induce significant prolongation of the ventricular effective refractory period and QTc interval.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key assays used to study drug-induced arrhythmias.

Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the hERG potassium channel current.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for micropipette fabrication.

  • External and internal pipette solutions.

  • Test compound stock solution (e.g., in DMSO) and vehicle control.

Procedure:

  • Cell Preparation: Culture and passage HEK293-hERG cells under standard conditions. On the day of the experiment, dissociate cells into a single-cell suspension.

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.

  • Recording:

    • Establish a giga-ohm seal between the micropipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels. Follow this with a repolarizing step to -50 mV to record the deactivating "tail current," which is used to quantify channel block.

  • Compound Application: Perfuse the recording chamber with increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration.

  • Data Analysis: Measure the peak tail current amplitude at each concentration and normalize it to the control (vehicle) current. Fit the concentration-response data to the Hill equation to determine the IC50 value.

hiPSC-CM Arrhythmia Assay using Microelectrode Arrays (MEAs)

Objective: To assess the effect of a test compound on the field potential duration and arrhythmogenic activity of human cardiomyocytes.

Materials:

  • hiPSC-CMs.

  • MEA plates (e.g., 48- or 96-well format).

  • MEA recording system with data acquisition and analysis software.

  • Cell culture medium for hiPSC-CMs.

  • Test compound stock solution and vehicle control.

Procedure:

  • Cell Plating: Plate hiPSC-CMs onto fibronectin-coated MEA plates and allow them to form a spontaneously beating syncytium.

  • Baseline Recording: Record baseline electrophysiological activity, including the field potential duration (FPD) and beat rate, from each well.

  • Compound Addition: Add increasing concentrations of the test compound to the wells.

  • Data Recording: After a sufficient incubation period for the compound to take effect, record the electrophysiological activity again.

  • Data Analysis:

    • Calculate the change in FPD (and rate-corrected FPD, FPDc) from baseline for each concentration.

    • Visually and/or automatically inspect the recordings for arrhythmogenic events such as EADs, ectopic beats, and fibrillation-like activity.

    • Generate concentration-response curves for FPDc prolongation and the incidence of arrhythmias.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and a logical comparison of this compound with its alternatives.

Drug_Induced_Arrhythmia_Pathway cluster_membrane Cardiomyocyte Membrane cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_clinical_manifestation Clinical Manifestation hERG hERG (IKr) Channel K_out K+ Efflux hERG->K_out Repolarization AP_Prolongation Action Potential Duration Prolongation K_out->AP_Prolongation Reduced K+ Efflux K_in K+ Drug This compound & Other Blockers Drug->hERG Blockade EADs Early Afterdepolarizations (EADs) AP_Prolongation->EADs QT_Prolongation QT Interval Prolongation EADs->QT_Prolongation TdP Torsades de Pointes (TdP) QT_Prolongation->TdP

Caption: Signaling pathway of drug-induced Torsades de Pointes via hERG channel blockade.

Patch_Clamp_Workflow start Start cell_prep Prepare hERG-expressing cells start->cell_prep pipette_prep Fabricate & fill patch pipette start->pipette_prep giga_seal Form Giga-ohm seal on a single cell cell_prep->giga_seal pipette_prep->giga_seal whole_cell Achieve whole-cell configuration giga_seal->whole_cell baseline Record baseline hERG current whole_cell->baseline compound_app Apply test compound (increasing concentrations) baseline->compound_app record_effect Record steady-state hERG current block compound_app->record_effect analysis Analyze data: Calculate IC50 record_effect->analysis end End analysis->end

Caption: Experimental workflow for a whole-cell patch-clamp assay.

Clobutinol_Comparison cluster_this compound This compound cluster_alternatives Alternative Research Tools This compound This compound C_hERG Potent hERG Blocker (µM range) This compound->C_hERG C_Use Positive Control for QT Prolongation This compound->C_Use C_Status Withdrawn Drug This compound->C_Status Comparison Comparison Point C_hERG->Comparison C_Use->Comparison C_Status->Comparison Dofetilide Dofetilide / E-4031 D_hERG High-Potency hERG Blockers (nM range) Dofetilide->D_hERG D_Use Reference Compounds Dofetilide->D_Use D_hERG->Comparison D_Use->Comparison Moxifloxacin Moxifloxacin M_hERG Moderate hERG Blocker (µM range) Moxifloxacin->M_hERG M_Use Clinical Positive Control Moxifloxacin->M_Use M_hERG->Comparison M_Use->Comparison Terfenadine Terfenadine / Astemizole T_hERG High-Potency hERG Blockers (nM range) Terfenadine->T_hERG T_Status Withdrawn Drugs Terfenadine->T_Status T_hERG->Comparison T_Status->Comparison

Caption: Logical comparison of this compound with alternative research tools.

Conclusion

The data presented in this guide validate the use of this compound as a robust and relevant research tool for studying drug-induced arrhythmias. Its well-characterized, potent blockade of the hERG channel provides a clear and reproducible proarrhythmic signal, making it an excellent positive control in a variety of in vitro and ex vivo assays. While other compounds offer higher potency (e.g., Dofetilide, Astemizole) or represent a different therapeutic class (e.g., Moxifloxacin), this compound's history as a withdrawn drug due to cardiotoxicity provides a compelling and clinically relevant context for safety pharmacology studies. By understanding the comparative performance of this compound and its alternatives, researchers can make informed decisions in selecting the most appropriate tools to de-risk novel drug candidates and ensure cardiovascular safety.

References

A Comparative Analysis of the Antitussive Efficacy of Clobutinol and Levodropropizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitussive agents Clobutinol and Levodropropizine, focusing on their mechanisms of action, clinical efficacy, and the experimental methodologies used in their evaluation. While this compound has been withdrawn from the market due to safety concerns, its historical data provides a valuable benchmark for the development and assessment of new antitussive therapies. Levodropropizine remains a clinically relevant peripherally acting antitussive.

Mechanism of Action

The fundamental difference between this compound and Levodropropizine lies in their site of action. This compound is a centrally acting agent, while Levodropropizine acts peripherally.

Levodropropizine: This non-opioid agent exerts its antitussive effect by inhibiting the activation of vagal C-fibers in the respiratory tract.[1] This peripheral mechanism prevents the release of sensory neuropeptides, such as Substance P, which are involved in mediating the cough reflex.[1] By acting locally in the airways, Levodropropizine avoids the central nervous system side effects commonly associated with centrally acting antitussives.

This compound: Classified as a centrally acting, non-opioid antitussive, this compound was believed to suppress the cough reflex by acting on the cough center in the brainstem. The precise molecular targets within the central nervous system were not fully elucidated before its market withdrawal. Unlike opioid-based antitussives, it does not act on mu-opioid receptors.

Signaling Pathways

The distinct mechanisms of action are illustrated in the following signaling pathway diagrams:

Levodropropizine_Pathway cluster_airway Airway Lumen & Epithelium cluster_cns Central Nervous System Irritant Irritant C_Fiber Vagal C-fiber Terminal Irritant->C_Fiber Activates Neuropeptide_Release Release of Neuropeptides (e.g., Substance P) C_Fiber->Neuropeptide_Release Triggers Brainstem Brainstem Cough Center Neuropeptide_Release->Brainstem Signal Transmission Cough_Effector Cough Brainstem->Cough_Effector Initiates Levodropropizine Levodropropizine Levodropropizine->C_Fiber Inhibits Activation

Figure 1: Peripheral Antitussive Mechanism of Levodropropizine.

Clobutinol_Pathway cluster_airway Airway Lumen & Epithelium cluster_cns Central Nervous System Irritant Irritant Sensory_Nerve Afferent Sensory Nerve Irritant->Sensory_Nerve Stimulates NTS Nucleus Tractus Solitarius (NTS) Sensory_Nerve->NTS Afferent Signal Cough_Center Central Cough Pattern Generator NTS->Cough_Center Relays Signal Cough_Effector Cough Cough_Center->Cough_Effector Efferent Signal This compound This compound This compound->Cough_Center Suppresses Activity

Figure 2: Central Antitussive Mechanism of this compound.

Comparative Efficacy and Safety Data

Direct comparative clinical trials between this compound and Levodropropizine are limited. However, a key double-blind, randomized clinical trial in elderly patients with nonproductive cough provides valuable insights.

Table 1: Clinical Efficacy of Levodropropizine vs. This compound in Elderly Patients

Efficacy ParameterLevodropropizine (60mg t.i.d.)This compound (60mg t.i.d.)Statistical Significance
Cough Intensity Significantly reducedSignificantly reducedBoth effective (p < 0.01)
Coughing Spells Significantly reducedSignificantly reducedBoth effective (p < 0.01)
Night Awakenings Significantly decreasedSignificantly decreasedBoth effective (p < 0.01)

Data from a 3-day treatment period in 191 elderly patients.[2]

Table 2: Safety and Tolerability Profile

Adverse EventLevodropropizine (60mg t.i.d.)This compound (60mg t.i.d.)Statistical Significance
Mild Somnolence 6.5% of patients14.6% of patientsDifference not statistically significant

Data from the same study of 191 elderly patients.[2]

It is crucial to note that this compound was withdrawn from the market due to its potential to prolong the QT interval and cause cardiac arrhythmias. This severe adverse effect is a critical differentiating factor in the overall safety profiles of the two drugs.

Experimental Protocols

Clinical Trial: Levodropropizine vs. This compound in Elderly Patients

A detailed reconstruction of the likely protocol based on the published abstract is as follows:

  • Study Design: A double-blind, randomized clinical trial.

  • Patient Population: 191 elderly patients of both genders with nonproductive cough.

    • Inclusion Criteria (Probable): Age over 65 years, presence of a nonproductive cough for a specified duration, and informed consent.

    • Exclusion Criteria (Probable): Known hypersensitivity to the study drugs, severe hepatic or renal impairment, productive cough, and concomitant use of other antitussive medications.

  • Intervention:

    • Group 1: Oral Levodropropizine (60mg) administered three times daily for 3 days.

    • Group 2: Oral this compound (60mg) administered three times daily for 3 days.

  • Efficacy Assessment:

    • Cough Intensity: Likely assessed using a Visual Analogue Scale (VAS) or a numeric rating scale at baseline and at the end of the treatment period.

    • Cough Frequency: Assessed by counting the number of coughing spells during a 5-hour post-treatment observation period.

    • Night Awakenings: Patient-reported number of awakenings due to cough.

  • Tolerability Assessment:

    • Monitoring of vital signs.

    • Laboratory data analysis (blood and urine tests).

    • Recording of all adverse events, with a specific focus on somnolence.

Preclinical Model: Citric Acid-Induced Cough in Guinea Pigs

This is a standard preclinical model for evaluating the efficacy of antitussive agents.

  • Animals: Male Dunkin-Hartley guinea pigs are commonly used.

  • Apparatus:

    • A whole-body plethysmograph to house the animal.

    • A nebulizer to generate a citric acid aerosol.

    • A microphone and pressure transducer to record cough sounds and pressure changes.

  • Procedure:

    • Baseline Cough Response: Each animal is placed in the plethysmograph and exposed to a nebulized solution of citric acid (e.g., 0.4 M in saline) for a defined period (e.g., 7-10 minutes). The number of coughs is recorded to establish a baseline.

    • Drug Administration: Animals are pre-treated with the test compound (e.g., this compound), a positive control (e.g., codeine), or a vehicle, typically via oral or intraperitoneal administration.

    • Cough Induction and Measurement: After a set pre-treatment time, the animals are re-exposed to the citric acid aerosol, and the number of coughs is recorded.

    • Data Analysis: The percentage reduction in the number of coughs compared to the baseline or vehicle control is calculated to determine the antitussive efficacy of the test compound.

Experimental Workflow Diagram

Preclinical_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Guinea Pigs) Start->Animal_Acclimatization Baseline_Cough Establish Baseline Cough (Citric Acid Exposure) Animal_Acclimatization->Baseline_Cough Grouping Randomize into Groups (Vehicle, this compound, Positive Control) Baseline_Cough->Grouping Drug_Admin Administer Treatment Grouping->Drug_Admin Cough_Challenge Re-challenge with Citric Acid Drug_Admin->Cough_Challenge Data_Collection Record Cough Frequency and Intensity Cough_Challenge->Data_Collection Analysis Statistical Analysis (% Inhibition) Data_Collection->Analysis End End Analysis->End

Figure 3: Preclinical Experimental Workflow for Antitussive Testing.

Conclusion

Both Levodropropizine and this compound have demonstrated antitussive efficacy. Levodropropizine's peripheral mechanism of action offers a favorable safety profile, particularly concerning central nervous system effects like somnolence, when compared to centrally acting agents. The significant cardiovascular risks associated with this compound led to its market withdrawal and underscore the importance of thorough safety profiling in drug development. This comparative guide highlights the distinct pharmacological profiles of these two agents and provides a framework for the evaluation of novel antitussive therapies.

References

Potency of Clobutinol on hERG Channels Compared to Terfenadine and Astemizole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the half-maximal inhibitory concentration (IC50) of clobutinol (B83508) on the human Ether-à-go-go-Related Gene (hERG) potassium channel against two well-characterized hERG blockers, terfenadine (B1681261) and astemizole (B1665302). The data presented here is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of this compound's hERG liability.

The inhibition of the hERG channel is a critical endpoint in preclinical safety pharmacology, as it is associated with the prolongation of the QT interval in the electrocardiogram, which can increase the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes. This compound, a centrally acting cough suppressant, was withdrawn from the market due to its potential to induce such arrhythmias through hERG channel blockade.[1][2]

Comparative Analysis of hERG IC50 Values

The inhibitory potency of a compound on the hERG channel is quantified by its IC50 value. The following table summarizes the reported hERG IC50 values for this compound, terfenadine, and astemizole from various studies. It is important to note that the experimental conditions, such as the cell line used, temperature, and specific electrophysiological protocol, can significantly influence the determined IC50 value.[3]

CompoundhERG IC50Cell LineAssay MethodReference
This compound 1.9 µMhERG transfected cellsPatch-clamp electrophysiology[1]
2.9 µMCOS-7Whole-cell Patch Clamp[2][4][5]
Terfenadine 26 nMNot SpecifiedNot Specified[6]
31 nMHEK293Manual Patch Clamp[3][7]
56 - 350 nMXenopus oocytesTwo-microelectrode voltage clamp[3][8]
165 nMHEK293Automated Patch Clamp[3][7]
204 nMNot SpecifiedNot Specified[9]
1885 nM (1.885 µM)Not SpecifiedRb+ efflux assay[10]
2.8 µMOocytesNot Specified[8]
Astemizole 0.023 µM (23 nM)hERG-transfected HEK293 cellsRadioligand binding assay[11]
59 nMNot SpecifiedRb+ efflux assay[10]
0.0013 mM (1.3 µM)HEK 293Not Specified[12]

Experimental Protocols

The determination of hERG IC50 values predominantly relies on the whole-cell patch-clamp electrophysiology technique, which is considered the gold standard.[2][5] Higher-throughput methods such as thallium flux assays and radioligand binding assays are also employed for screening purposes.[5][13][14]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents flowing through the hERG channels in the membrane of a single cell.

  • Cell Preparation: Mammalian cell lines (e.g., HEK293, CHO, COS-7) or Xenopus oocytes are genetically engineered to express the hERG channel.[3][15] On the day of the experiment, cells are isolated and placed in a recording chamber.[5]

  • Solutions:

    • Extracellular (Bath) Solution (in mM): Typically contains 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.[16]

    • Intracellular (Pipette) Solution (in mM): Usually contains 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, and 10 HEPES, with the pH adjusted to 7.2 with KOH.[2][15]

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell membrane to elicit hERG currents. A common protocol involves:

    • A holding potential of -80 mV.

    • A depolarizing step to a positive potential (e.g., +20 mV) to activate the channels.

    • A repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic tail current, which is used for quantifying the block.[15][16]

  • Compound Application: The test compound is applied to the cells at increasing concentrations.[5]

  • Data Analysis: The amplitude of the tail current in the presence of the compound is compared to the control. A dose-response curve is generated by plotting the percentage of current inhibition against the compound concentration, and the IC50 value is determined by fitting the data with the Hill equation.[4][15]

Thallium Flux Assay

This is a higher-throughput, fluorescence-based assay. It measures the influx of thallium ions (Tl+), which pass through open hERG channels, using a Tl+-sensitive fluorescent dye.[5][14] A hERG channel blocker will prevent this influx and reduce the fluorescent signal.[5]

Radioligand Binding Assay

This method measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the hERG channel. The IC50 is the concentration of the test compound that displaces 50% of the radioligand.[11]

Visualizations

Experimental Workflow for hERG IC50 Determination

The following diagram illustrates the general workflow for determining the hERG IC50 value of a compound using the patch-clamp technique.

G cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_compound Compound Application cluster_analysis Data Analysis cell_culture Culture hERG-expressing cells cell_isolation Isolate single cells for recording cell_culture->cell_isolation seal Form Gigaseal (>1 GΩ) cell_isolation->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell voltage_protocol Apply Voltage-Clamp Protocol whole_cell->voltage_protocol baseline Record Baseline hERG Current voltage_protocol->baseline compound_app Apply Increasing Concentrations of Test Compound baseline->compound_app steady_state Record Steady-State Current at Each Concentration compound_app->steady_state measure Measure Tail Current Inhibition steady_state->measure dose_response Construct Dose-Response Curve measure->dose_response ic50 Calculate IC50 using Hill Equation dose_response->ic50 result hERG IC50 Value ic50->result

Caption: Workflow for hERG IC50 determination using patch-clamp.

Mechanism of hERG Blockade-Induced Arrhythmia

This diagram illustrates the signaling pathway from hERG channel blockade to the potential for cardiac arrhythmia.

G cluster_drug cluster_channel cluster_cellular cluster_organ Drug This compound / Terfenadine / Astemizole hERG hERG (IKr) Channel Drug->hERG Blockade AP Action Potential Prolongation hERG->AP Reduced K+ Efflux EAD Early Afterdepolarizations (EADs) AP->EAD QT QT Interval Prolongation AP->QT TdP Torsades de Pointes (TdP) EAD->TdP Triggered Activity QT->TdP Increased Risk

Caption: Mechanism of drug-induced arrhythmia via hERG blockade.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Clobutinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, procedural information for the safe handling, operation, and disposal of Clobutinol. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance. This compound is a withdrawn cough suppressant that has been shown to prolong the QT interval, potentially causing cardiac arrhythmias. It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following table summarizes the mandatory PPE to minimize exposure.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Preparing Solutions Chemical splash goggles and a face shieldTwo pairs of powder-free nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[1]Impervious, disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[1]A NIOSH-certified respirator is recommended, especially when handling the powder form outside of a ventilated enclosure.
General Laboratory Handling Chemical splash gogglesTwo pairs of powder-free nitrile glovesA disposable gown with a solid front and tight-fitting cuffs.[1]Not generally required if handled within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shieldTwo pairs of chemical-resistant glovesAn impervious gown[2]A NIOSH-certified respirator is mandatory.[2]
Waste Disposal Chemical splash gogglesTwo pairs of powder-free nitrile glovesA disposable gown with a solid front and tight-fitting cuffs.[1]Not generally required if waste is properly contained.

Note: Gloves should be changed regularly or immediately if they are contaminated, torn, or punctured.[1] Laboratory coats made of absorbent materials are not suitable.[1]

Quantitative Toxicity Data

The following table summarizes key toxicity data for this compound.

Test Species Route Value Reference
LD50RatOral317 mg/kg[2]
LD50RatOral512 mg/kg[2]
LD50MouseOral270 mg/kg[2]
IC50 (hERG K+ channel blockage)COS-7 cellsIn vitro2.9 µM[2]

Occupational Exposure Limits (OELs): It is important to note that there are no established Occupational Exposure Limits (OELs) for this compound from major regulatory bodies such as OSHA, NIOSH, or ACGIH. One safety data sheet explicitly states that the product contains no substances with occupational exposure limit values.[1] In the absence of an OEL, a conservative approach should be taken to minimize all routes of exposure.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should occur in a designated, restricted area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[1]

1. Preparation and Weighing:

  • Before handling, ensure all required PPE is donned correctly.[1]

  • When weighing the solid form, use a ventilated balance enclosure to contain any airborne particles.[1]

  • To prevent the formation of dust and aerosols, handle the powder gently.[1]

2. Solution Preparation:

  • When preparing solutions, slowly add the solvent to the this compound powder to avoid splashing.[1]

3. General Handling:

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the designated handling area.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

4. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[1]

  • Keep in a secure, designated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.

Operational_Workflow Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don_PPE 1. Don Appropriate PPE Designated_Area 2. Work in Designated Area (Fume Hood/Ventilated Enclosure) Don_PPE->Designated_Area Weighing 3. Weigh Solid Form (Avoid Dust) Designated_Area->Weighing Solution_Prep 4. Prepare Solution (Avoid Splashing) Weighing->Solution_Prep General_Handling 5. General Handling (Avoid Contact) Solution_Prep->General_Handling Storage 6. Secure Storage General_Handling->Storage Hand_Washing 7. Wash Hands Thoroughly Storage->Hand_Washing

Operational workflow for handling this compound.

Spill Management Plan

In the event of a this compound spill, follow these procedural steps immediately.[2]

1. Evacuate: Immediately alert others and evacuate the immediate vicinity of the spill. 2. Secure the Area: Restrict access to the spill area. 3. Don PPE: Wear appropriate PPE, including a respirator, chemical splash goggles, a face shield, an impervious gown, and two pairs of chemical-resistant gloves.[2] 4. Contain the Spill:

  • For liquid spills: Use absorbent pads or other inert material to contain the spill.[2]
  • For powder spills: Gently cover with a damp paper towel to avoid generating dust.[2] 5. Clean the Spill: Carefully collect the spilled material and absorbent into a labeled hazardous waste container.[2] 6. Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by washing with soap and water.[2] 7. Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.[2] 8. Report: Document the spill and the cleanup procedure according to your institution's policies.

Disposal Plan

All this compound waste, including unused material and contaminated items, must be treated as hazardous waste.[2]

1. Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.[2] 2. Container: The container should be leak-proof and made of a material compatible with this compound.[2] 3. Labeling: Label the container with "Hazardous Waste," the name "this compound," and the associated hazard symbols.[2] 4. Storage: Store the waste container in a designated, secure area away from incompatible materials.[2] 5. Disposal: Dispose of the contents and the container through an approved waste disposal plant or a licensed chemical waste management company, in accordance with local, state, and federal regulations.[2] Do not dispose of it in the sewer system.[2]

Disposal_Plan Waste Disposal Plan for this compound Start Start: this compound Waste Generated Segregate 1. Segregate Waste into Dedicated Container Start->Segregate Label 2. Label Container as 'Hazardous Waste - this compound' Segregate->Label Store 3. Store Securely in Designated Area Label->Store Dispose 4. Dispose via Licensed Waste Management Company Store->Dispose End End: Compliant Disposal Dispose->End

Waste disposal workflow for this compound.

Experimental Protocols

Assessment of hERG K+ Channel Blockage via Patch-Clamp Electrophysiology

The primary cardiotoxicity of this compound is due to its blockage of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization.[2] The whole-cell patch-clamp technique is the gold standard for assessing a compound's effect on the hERG channel.[2]

Methodology: [2]

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Solutions:

    • External Solution (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl2, 2 CaCl2, 10 dextrose; pH adjusted to 7.4 with NaOH.

  • Temperature: Perform experiments at a physiological temperature (35–37°C).

  • Voltage Protocol:

    • Hold the cell membrane potential at -80 mV.

    • Apply a depolarizing step to +40 mV to activate the hERG channels.

    • Apply a repolarizing step to -50 mV to measure the peak tail current. The magnitude of this tail current is indicative of hERG channel activity.

  • Data Acquisition:

    • Establish a stable baseline recording of the hERG current in a vehicle control solution.

    • Perfuse the cells with increasing concentrations of this compound.

    • Record the steady-state block of the hERG tail current at each concentration.

  • Analysis:

    • Measure the peak tail current amplitude at each concentration of this compound.

    • Normalize the current amplitude to the baseline (control) current.

    • Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value, which represents the concentration at which this compound inhibits 50% of the hERG channel current.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.